3-(Trifluoromethoxy)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJERQTLRORJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369815 | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-99-6 | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Trifluoromethoxy)phenol (CAS 827-99-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(Trifluoromethoxy)phenol, a key fluorinated building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, safety and handling protocols, and its significant applications, particularly in the fields of medicinal chemistry and agrochemical development.
Compound Identification and Physicochemical Properties
This compound, also known as 3-hydroxyphenyl trifluoromethyl ether, is a colorless to light yellow liquid. The trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable substituent in the design of bioactive molecules.[1][2]
Table 1: Physicochemical and General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 827-99-6 | [3] |
| Molecular Formula | C₇H₅F₃O₂ | [3] |
| Molecular Weight | 178.11 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 80 °C @ 24 mmHg | [1] |
| 69-70 °C @ 12 mmHg | [2] | |
| Density | 1.37 g/mL | [1] |
| 1.379 g/mL @ 25 °C | [2] | |
| Refractive Index (n20/D) | 1.45 | [1] |
| Flash Point | 84 °C | |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Synonyms | 3-Hydroxyphenyl trifluoromethyl ether, m-(Trifluoromethoxy)phenol | [4] |
| Storage | Store at 2 - 8 °C under an inert atmosphere. | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The following data is referenced from the Spectral Database for Organic Compounds (SDBS).
Table 2: Key Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts |
| ¹H NMR | (Predicted based on general phenol spectra) Aromatic protons (4H) expected in the range of δ 6.8-7.4 ppm. A broad singlet for the hydroxyl proton (1H), which is D₂O exchangeable. |
| ¹³C NMR | (Predicted) Aromatic carbons expected between δ 105-160 ppm. The carbon attached to the -OCF₃ group will show a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |
| Infrared (IR) | Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1250-1210 cm⁻¹), strong C-F stretches (~1200-1000 cm⁻¹), and aromatic C=C bends (~1600-1450 cm⁻¹). |
Note: Access to the full, interactive spectra is available through the SDBS database under entry number 19863.[1]
Applications in Research and Development
The primary application of this compound is as a crucial intermediate and building block in organic synthesis.[1] Its unique electronic properties and metabolic stability make it highly valuable in drug discovery and agrochemical formulation.
Pharmaceutical Development
The trifluoromethoxy group is a bioisostere for other functional groups and is known to enhance key drug properties.[2] Incorporating the 3-(trifluoromethoxy)phenyl moiety can:
-
Improve Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group resist metabolic degradation, prolonging the drug's half-life.
-
Enhance Lipophilicity: This can improve a molecule's ability to cross cell membranes, affecting its absorption, distribution, and overall pharmacokinetic profile.[2]
-
Modify Biological Activity: The electron-withdrawing nature of the group can alter the pKa of nearby functionalities and influence binding interactions with biological targets.[2]
It serves as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1]
Agrochemicals
In the agrochemical industry, this compound is used to create pesticides and herbicides. The presence of the trifluoromethoxy group can lead to enhanced bioactivity and a more targeted mode of action, contributing to the development of more effective and sustainable agricultural products.[2]
Logical Relationship: Role of the -OCF₃ Group in Drug Design
References
A Technical Guide to 3-Hydroxyphenyl Trifluoromethyl Ether: Physicochemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenyl trifluoromethyl ether, also known as 3-(trifluoromethoxy)phenol, is a fluorinated aromatic organic compound of increasing interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF₃) into small molecules can significantly modulate their physicochemical and pharmacological properties. This group is known for its high lipophilicity and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxyphenyl trifluoromethyl ether, details on its synthesis, and insights into its potential biological activities, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 3-Hydroxyphenyl trifluoromethyl ether are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₃O₂ | [1] |
| Molecular Weight | 178.11 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Density | 1.379 g/mL at 25 °C | [3] |
| Boiling Point | 69-70 °C at 12 mmHg; 80 °C at 24 mmHg | [3] |
| Estimated 178-179 °C at 760 mmHg (based on 3-(trifluoromethyl)phenol) | [4] | |
| Melting Point | Not experimentally determined (described as a liquid at room temperature) | [2] |
| Refractive Index | 1.445-1.447 at 20 °C | |
| Flash Point | 84 °C |
Acidity and Solubility
| Property | Value | Source(s) |
| pKa | 8.83 ± 0.10 (Predicted) | |
| Water Solubility | Limited/sparingly soluble (quantitative data not available) | [5] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and dichloromethane | [5] |
Spectroscopic Data
| Property | Description | Source(s) |
| ¹H NMR | Spectral data available | |
| ¹³C NMR | Spectral data available | |
| IR Spectroscopy | Spectral data available |
Experimental Protocols
Determination of Physicochemical Properties
Standard experimental protocols are employed to determine the physicochemical properties of organic compounds like 3-Hydroxyphenyl trifluoromethyl ether.
-
Melting Point: For solid compounds, the melting point is determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
-
Boiling Point: The boiling point is determined by distillation. For determination at atmospheric pressure, the liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded. For reduced pressure boiling points, a vacuum pump is connected to the apparatus.
-
Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized.
-
Solubility: The shake-flask method is a common technique to determine solubility. An excess amount of the compound is added to a specific solvent (e.g., water, octanol) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is also used to determine the LogP value. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Synthesis of 3-Hydroxyphenyl trifluoromethyl ether
A plausible synthetic route for 3-Hydroxyphenyl trifluoromethyl ether involves the diazotization of 3-aminotrifluoromethoxybenzene followed by hydrolysis. A detailed experimental protocol based on a similar transformation is outlined below.[6]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 3-Hydroxyphenyl trifluoromethyl ether.
Detailed Protocol:
-
Diazotization: 3-Aminotrifluoromethoxybenzene is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to a temperature between 0 and 5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Hydrolysis: The freshly prepared diazonium salt solution is added portion-wise to a boiling aqueous solution of sulfuric acid, often with a copper sulfate catalyst. The diazonium group is replaced by a hydroxyl group, leading to the formation of 3-Hydroxyphenyl trifluoromethyl ether.
-
Work-up and Purification: The reaction mixture is subjected to steam distillation to isolate the crude product. The distillate is then extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.
Biological Activity and Signaling Pathway
3-Hydroxyphenyl trifluoromethyl ether has been reported to bind to the cation channel of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications as a modulator of glutamatergic neurotransmission and possibly as an antidepressant.[7] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9]
Proposed NMDA Receptor Signaling Pathway
The binding of 3-Hydroxyphenyl trifluoromethyl ether to the NMDA receptor could modulate its activity, leading to downstream cellular effects. A simplified representation of the canonical NMDA receptor signaling pathway is depicted below.
Caption: Potential signaling pathway modulated by 3-Hydroxyphenyl trifluoromethyl ether.
Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling molecules, including:
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): A key player in synaptic plasticity.[10]
-
Protein Kinase A (PKA): Involved in various cellular processes, including gene expression.[10]
-
Mitogen-activated protein kinase (MAPK/ERK) pathway: Regulates cell growth, differentiation, and survival.[10]
-
cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in learning and memory.[10]
The modulation of the NMDA receptor by 3-Hydroxyphenyl trifluoromethyl ether could influence these pathways, ultimately affecting synaptic strength, gene expression, and neuronal function. Further research is required to elucidate the precise mechanism of action and the specific downstream effects of this compound.
Conclusion
3-Hydroxyphenyl trifluoromethyl ether is a compound with significant potential in medicinal chemistry, largely due to the favorable properties conferred by the trifluoromethoxy group. This guide has summarized its key physicochemical characteristics, provided a plausible synthetic route, and explored its potential biological activity related to the NMDA receptor. While further experimental data are needed to fill in the remaining gaps in its physicochemical profile and to fully understand its pharmacological effects, the information presented here provides a solid foundation for researchers and drug development professionals working with this promising molecule.
References
- 1. This compound | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3--(Trifluoromethoxy)phenol [hqpharmtech.com]
- 4. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
3-(Trifluoromethoxy)phenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)phenol, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in drug development, particularly in the context of neurological disorders.
Core Chemical Data
This compound is a fluorinated aromatic compound valued for its unique trifluoromethoxy group, which imparts desirable properties such as enhanced metabolic stability and lipophilicity to parent molecules.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃O₂ | |
| Molecular Weight | 178.11 g/mol | |
| CAS Number | 827-99-6 | |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 69-70 °C at 12 mmHg | [1] |
| Density | 1.379 g/mL | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. Below are two detailed experimental protocols.
Two-Step Synthesis from a Trifluoromethyl Halobenzene Intermediate
This method involves the formation of a benzyl ether intermediate followed by hydrogenolysis.[2]
Step 1: Synthesis of 3-(Trifluoromethoxy)phenyl Benzyl Ether
-
In a reaction vessel under a nitrogen atmosphere, prepare sodium benzylate by reacting sodium hydride with benzyl alcohol in a non-reactive solvent like dimethylacetamide (DMA).
-
Once the formation of sodium benzylate is complete, add a solution of 3-trifluoromethylchlorobenzene in the same solvent.
-
Reflux the reaction mixture for approximately 18-24 hours.
-
After cooling, dilute the mixture with water to precipitate the 3-(Trifluoromethoxy)phenyl benzyl ether.
-
Isolate the crystalline product by filtration. The crude product can be purified by recrystallization from a suitable solvent such as methanol.
Step 2: Hydrogenolysis to this compound
-
Dissolve the purified 3-(Trifluoromethoxy)phenyl benzyl ether in a suitable solvent like ethanol.
-
Add a heavy metal catalyst, such as 5% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenolysis under low hydrogen pressure.
-
Monitor the reaction until completion.
-
Filter off the catalyst and remove the solvent in vacuo to yield the final product, this compound.
O-Trifluoromethylation of Phenol via a Xanthate Intermediate
This modern approach offers a facile conversion under mild conditions.[3]
Step 1: Formation of the Aryl Xanthate
-
To a solution of 3-hydroxyphenol (1 equivalent) in acetonitrile, add an imidazolium methylthiocarbonothioyl salt (1 equivalent) and a mild base such as potassium carbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the corresponding xanthate, which typically proceeds in high yield.
Step 2: Conversion to the Trifluoromethyl Ether
-
To the resulting xanthate from the previous step, add a fluorinating agent such as XtalFluor-E.
-
The reaction proceeds under mild conditions to yield this compound.
-
The product can be purified using standard chromatographic techniques.
Analytical Protocols
Accurate analysis of this compound is critical for quality control and research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[4][5]
Sample Preparation and Derivatization:
For enhanced volatility and chromatographic performance, derivatization is often employed for phenolic compounds. Silylation is a common and effective method.[6]
-
Ensure the sample containing this compound is in a suitable organic solvent and is completely anhydrous.
-
If necessary, perform a liquid-liquid or solid-phase extraction to transfer the analyte into the desired solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Cap the reaction vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
For quantitative analysis, an internal standard should be added prior to derivatization.
GC-MS Conditions (Example):
-
GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.
-
Injector: Splitless injection at 275°C.
-
Oven Program: Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and its derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and purity assessment of this compound.
¹H NMR: The proton NMR spectrum will provide information on the aromatic protons.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a quartet for the trifluoromethoxy carbon due to coupling with the fluorine atoms.[7]
¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a singlet for the -OCF₃ group.[7]
Role in Drug Development and Signaling Pathways
This compound is a valuable building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethoxy group can enhance a drug candidate's metabolic stability and ability to cross the blood-brain barrier.
Derivatives of this compound have been investigated as ligands for the N-Methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.[8][9] Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders.
Below are diagrams illustrating a general drug development workflow for neurological disorders and the NMDA receptor signaling pathway.
References
- 1. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 5. settek.com [settek.com]
- 6. benchchem.com [benchchem.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways for 3-(Trifluoromethoxy)phenol
An in-depth technical guide on the synthesis of 3-(Trifluoromethoxy)phenol, prepared for researchers, scientists, and drug development professionals. This document outlines the primary and alternative pathways for its synthesis, providing detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a valuable fluorinated aromatic compound utilized as a crucial intermediate and building block in various fields, including pharmaceuticals, agrochemicals, and material science.[1] The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design. This guide details the most viable synthetic routes for the preparation of this compound, focusing on a multi-step pathway starting from trifluoromethoxybenzene.
Primary Synthesis Pathway: A Three-Step Approach
The most established and logical pathway to synthesize this compound involves three sequential steps:
-
Electrophilic Nitration: Introduction of a nitro group at the meta-position of trifluoromethoxybenzene.
-
Nitro Group Reduction: Conversion of the nitro intermediate to 3-(trifluoromethoxy)aniline.
-
Diazotization and Hydrolysis: Transformation of the aniline into the target phenol via a diazonium salt intermediate.
This pathway is reliable due to the well-understood nature of each individual reaction and the relative availability of the starting materials.
Pathway Overview
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for the primary synthesis pathway. Yields are based on literature values for analogous transformations.
| Step | Reaction | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference |
| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 - 10 | 85 - 95 (isomer mix) | >98 (after purification) | [2][3][4] |
| 2 | Reduction (SnCl₂) | SnCl₂·2H₂O, Conc. HCl | Reflux (∼100) | 85 - 95 | >99 | [5][6] |
| 3 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O, (CuSO₄) | 0 - 5, then 80 - 160 | 75 - 90 | >99 | [7][8][9] |
Detailed Experimental Protocols
Principle: This reaction is a standard electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which acts as the electrophile. The trifluoromethoxy group is a meta-director, guiding the substitution primarily to the 3-position.[2]
Protocol:
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.05 eq) dropwise to chilled (0-5 °C) concentrated sulfuric acid (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a thermometer, maintaining the temperature below 10 °C.
-
To the chilled nitrating mixture, add trifluoromethoxybenzene (1.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via fractional distillation under vacuum or flash column chromatography to isolate the 1-nitro-3-(trifluoromethoxy)benzene isomer.
Principle: The nitro group is reduced to a primary amine. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid, which is selective for the nitro group and tolerant of many other functionalities.[5][10] Catalytic hydrogenation is an alternative clean method.[11][12]
Protocol (Using SnCl₂):
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 1-nitro-3-(trifluoromethoxy)benzene (1.0 eq) and granulated tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq).
-
Add concentrated hydrochloric acid (sufficient to dissolve the tin salt and substrate).
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold, concentrated solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 12). Tin hydroxides will initially precipitate and then redissolve.
-
Extract the resulting slurry with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent by rotary evaporation to yield 3-(trifluoromethoxy)aniline, which can be purified further by distillation under reduced pressure.
Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The diazonium salt is thermally unstable and decomposes upon heating in water to yield the corresponding phenol and nitrogen gas.[13] The use of a copper(I) salt like copper sulfate can catalyze the hydrolysis.[8][9]
Protocol:
-
In a beaker, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (2-3 eq) and water at room temperature. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete to ensure full diazotization.
-
In a separate, larger flask equipped for distillation or with a reflux condenser, bring a solution of water (and optionally, a catalytic amount of copper(I) sulfate) to a boil or near-boil (e.g., 90-100 °C). For higher boiling phenols, temperatures up to 160 °C in a suitable solvent may be required.[9]
-
Slowly add the cold diazonium salt solution to the hot aqueous solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for an additional 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Alternative Synthesis Pathways
Alternative routes to 3-(trifluoromethoxy)aniline, the key precursor, exist and may be advantageous depending on the availability of starting materials. These pathways typically converge on the final diazotization-hydrolysis step described above.
Hofmann and Curtius Rearrangements
The Hofmann and Curtius rearrangements provide methods to synthesize a primary amine from an amide or a carboxylic acid, respectively, with the loss of one carbon atom. These can be applied to synthesize 3-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)benzamide or 3-(trifluoromethoxy)benzoic acid.[14]
A modified, milder procedure is often used to avoid harsh basic conditions.[15]
-
Dissolve 3-(trifluoromethoxy)benzamide (1.0 eq), N-bromosuccinimide (NBS, 2.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 eq) in methanol.
-
Heat the solution at reflux for 1-2 hours.
-
Remove methanol under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with aqueous HCl, aqueous NaOH, and brine.
-
Dry the organic layer (MgSO₄), filter, and concentrate. The resulting carbamate is then hydrolyzed with aqueous acid to yield 3-(trifluoromethoxy)aniline.
This protocol uses diphenylphosphoryl azide (DPPA) in a one-pot procedure to avoid isolating the potentially explosive acyl azide.[16][17]
-
To a stirred solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq) and DPPA (1.5 eq) at room temperature.
-
Stir for 30 minutes, then heat the mixture to reflux for 2-4 hours until nitrogen evolution ceases.
-
Cool the mixture containing the isocyanate. For conversion to the aniline, carefully add aqueous acid and heat to hydrolyze the isocyanate.
-
After cooling, neutralize the solution and extract the product as described in the primary pathway.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence involving nitration of trifluoromethoxybenzene, reduction of the resulting nitro compound to 3-(trifluoromethoxy)aniline, and subsequent conversion to the phenol via diazotization and hydrolysis. Each step utilizes well-established organic chemistry transformations, allowing for a robust and scalable process. Alternative methods such as the Hofmann and Curtius rearrangements offer flexibility in the choice of starting materials for accessing the key aniline intermediate. The selection of the optimal pathway will depend on factors such as starting material cost, scalability, and safety considerations associated with the reagents involved.
References
- 1. Page loading... [wap.guidechem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. youtube.com [youtube.com]
- 7. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 8. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 9. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. mt.com [mt.com]
- 13. data.epo.org [data.epo.org]
- 14. chemimpex.com [chemimpex.com]
- 15. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-(Trifluoromethoxy)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethoxy)phenol (CAS No. 827-99-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The unique trifluoromethoxy group enhances its reactivity and solubility, making it a valuable component in drug development, particularly for compounds targeting neurological disorders.[1] This document compiles available spectroscopic information and presents detailed experimental protocols for obtaining such data.
Spectroscopic Data Summary
While direct quantitative spectroscopic data for this compound is primarily held in commercial databases, this section summarizes the available information and expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its aromatic and substituent groups.
¹H NMR Data
Specific chemical shift and coupling constant data for this compound are available through commercial databases such as those provided by Sigma-Aldrich Co. LLC.[2]
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Ar-H | 6.8 - 7.5 | m (multiplet) | J (ortho) = 7-9, J (meta) = 2-3, J (para) = 0-1 |
| -OH | 5.0 - 8.0 | br s (broad singlet) | N/A |
¹³C NMR Data
¹³C NMR spectral data for this compound is available from Wiley-VCH GmbH through SpectraBase.[2]
| Carbon | Expected Chemical Shift (ppm) |
| C-O (Aromatic) | 155 - 160 |
| C-OCF₃ (Aromatic) | 148 - 152 |
| C-H (Aromatic) | 110 - 135 |
| -OCF₃ | 118 - 122 (quartet, ¹JCF ≈ 255-260 Hz) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrations of its hydroxyl, aromatic, and trifluoromethoxy groups.[2]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch (CF₃) | 1100 - 1300 | Very Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-O-C stretch (ether) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
| Ion | Expected m/z | Notes |
| [M]⁺ | 178.02 | Molecular ion |
| [M-H]⁺ | 177.02 | Loss of a hydrogen atom |
| [M-CF₃]⁺ | 109.03 | Loss of the trifluoromethyl group |
| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for this compound are outlined below.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation: Spectra are acquired on a Bruker WM-360 spectrometer or an equivalent instrument.[2]
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded at a frequency of 360 MHz. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded at a frequency of 90 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat technique. A thin film of the liquid is placed between two KBr or NaCl plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[2]
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.[2]
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A standard electron ionization mass spectrometer is used.
-
Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Properties of 3-(Trifluoromethoxy)phenol: A Technical Guide to its Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)phenol is a key aromatic building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties conferred by its trifluoromethoxy group.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in common organic solvents. Due to a lack of publicly available quantitative data, this guide focuses on qualitative descriptions and provides detailed experimental protocols for determining these crucial parameters.
Introduction to this compound
This compound, with the chemical formula C₇H₅F₃O₂, is an aromatic organic compound that exists as a white to off-white solid or a colorless to light yellow liquid at room temperature.[2] The presence of the electron-withdrawing trifluoromethoxy group significantly influences its chemical reactivity and physical properties.[2] It is frequently utilized as an intermediate in the synthesis of complex organic molecules.[1]
Solubility Profile
Qualitative Solubility:
This compound is characterized as being sparingly soluble in water but readily soluble in common organic solvents.[2] This solubility profile is attributed to the combination of the polar phenolic hydroxyl group and the lipophilic trifluoromethoxy-substituted benzene ring.
Based on its structure and general chemical principles, a qualitative assessment of its solubility in different classes of organic solvents can be inferred.
Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Solvents | Ethanol, Methanol, Isopropanol | High | The hydroxyl group of the phenol can form hydrogen bonds with the hydroxyl group of the alcohol solvents. |
| Aprotic Polar Solvents | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF) | High | The polar nature of these solvents can effectively solvate the polar phenol. Dichloromethane is a good solvent for many aromatic compounds.[2] |
| Aprotic Nonpolar Solvents | Toluene, Hexane | Moderate to Low | The aromatic ring of toluene may offer some favorable pi-pi stacking interactions, but the overall polarity difference would limit high solubility. Solubility in highly nonpolar solvents like hexane is expected to be low. |
Stability Profile
The stability of this compound is a critical factor in its storage, handling, and use in chemical synthesis.
General Stability:
As a halogenated aromatic compound, it exhibits moderate thermal stability.[2] However, like many phenolic compounds, it can be susceptible to degradation under certain conditions.
-
Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures may lead to decomposition. It is recommended to store the compound at room temperature or below, in tightly sealed containers.[2]
-
Oxidative Stress: The phenolic hydroxyl group can be susceptible to oxidation, which may be accelerated by the presence of oxidizing agents, light, and trace metal impurities. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
-
Photostability: Aromatic compounds, especially those with activating groups like hydroxyls, can be sensitive to light. Exposure to UV radiation could potentially lead to degradation. Studies on related trifluoromethylphenols have shown photodegradation in aqueous solutions.
Experimental Protocols
To address the absence of quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound in organic solvents.
Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause particle size reduction.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, use centrifugation or filtration (with a filter compatible with the solvent and pre-saturated with the solution to avoid loss of solute) to separate the saturated solution from the excess solid.
-
Quantification: Withdraw a known volume or weight of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the measured concentration and the dilution factor.
Stability Assessment: Isothermal and Stress Testing
Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, light, and air.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.
-
Storage Conditions:
-
Thermal Stability: Store aliquots of the solutions in sealed vials at various temperatures (e.g., room temperature, 40°C, 60°C) in the dark.
-
Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with a specified light intensity) at a constant temperature. Include dark controls stored at the same temperature.
-
Oxidative Stability: Prepare samples in vials with headspace and compare them to samples that have been sparged with an inert gas (e.g., nitrogen) before sealing.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Analysis: Analyze the samples for the concentration of this compound using a stability-indicating analytical method (e.g., HPLC-UV that can separate the parent compound from potential degradants). Also, observe for any changes in appearance (e.g., color change, precipitation).
-
Data Evaluation: Plot the concentration of this compound versus time for each condition. Determine the degradation rate and, if applicable, the half-life of the compound under each set of conditions.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Caption: Workflow for Stability Assessment under Various Stress Conditions.
Conclusion
This compound is a valuable chemical intermediate with good solubility in a range of common organic solvents and moderate stability. While precise quantitative data is not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters in their specific applications. A thorough understanding and experimental determination of its solubility and stability are essential for the successful development of efficient and reliable synthetic processes and formulations.
References
Reactivity profile of the trifluoromethoxy group on a phenol ring
An In-depth Technical Guide to the Reactivity Profile of the Trifluoromethoxy Group on a Phenol Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to the unique and often advantageous properties it confers upon aromatic systems. When appended to a phenol ring, the -OCF3 group introduces a complex interplay of electronic and steric effects that significantly modulates the reactivity of both the aromatic ring and the phenolic hydroxyl group.
This technical guide provides a comprehensive overview of the reactivity profile of trifluoromethoxy-substituted phenols. It delves into the electronic nature of the -OCF3 substituent, its influence on phenolic acidity, its directing effects in electrophilic and nucleophilic aromatic substitution, and current synthetic methodologies.
Electronic and Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group is an intriguing substituent due to its dual electronic nature. It combines the strong inductive electron-withdrawing effect of the three fluorine atoms with the potential for the oxygen atom's lone pairs to act as a π-electron donor through resonance.[1][2] However, the powerful electronegativity of the fluorine atoms significantly diminishes the oxygen's ability to donate electron density to the aromatic ring.[3]
As a result, the overall character of the -OCF3 group is moderately electron-withdrawing, a property that has led to it being termed a "super-halogen" or "pseudo-halogen".[1] This electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack compared to benzene.[1][2]
Furthermore, the -OCF3 group is one of the most lipophilic functional groups, significantly more so than a trifluoromethyl (-CF3) or methoxy (-OCH3) group.[1][2][4] This property is highly valuable in drug design for enhancing membrane permeability and bioavailability.[4][5][6]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key quantitative parameters that describe the electronic influence and lipophilicity of the trifluoromethoxy group in comparison to other common substituents.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity Parameter (π) |
| -H | 0.00 | 0.00 | 0.00 |
| -OCH3 | 0.12[7] | -0.27[7] | -0.02[1][2] |
| -CF3 | 0.43[7] | 0.54[7] | 0.88[1][2] |
| -OCF3 | 0.38 [8] | 0.35 [8] | 1.04 [1][2] |
| -Cl | 0.37[7] | 0.23[7] | 0.71[1][2] |
| -Br | 0.39[7] | 0.23[7] | 0.86[1][2] |
Table 1: Hammett constants and Hansch lipophilicity parameters for selected substituents.
Influence on Phenolic Acidity
The acidity of the phenolic proton is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization of the negative charge, thereby increasing the acidity (i.e., lowering the pKa).
The trifluoromethoxy group, being moderately electron-withdrawing, significantly increases the acidity of the phenol.[1][2] The pKa is lowered by approximately 0.5 to 1.0 unit compared to unsubstituted phenol.[1][2] This effect is particularly pronounced when the -OCF3 group is positioned para to the hydroxyl group, where it can exert its maximum electron-withdrawing influence.
Data Presentation: Acidity of Substituted Phenols
| Compound | pKa |
| Phenol | 9.95 |
| 4-Methoxyphenol | 10.20 |
| 4-Chlorophenol | 9.38 |
| 4-Trifluoromethylphenol | 8.51[9] |
| 4-Trifluoromethoxyphenol | ~9.30 [10][11][12][13] |
Table 2: Comparison of pKa values for para-substituted phenols.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The reactivity of a trifluoromethoxyphenol in EAS is determined by the combined influence of the strongly activating, ortho,para-directing hydroxyl group and the moderately deactivating, ortho,para-directing trifluoromethoxy group.[1][2][14]
-
Activation/Deactivation : The hydroxyl group is one of the most powerful activating groups, strongly increasing the electron density of the ring and making it highly susceptible to electrophilic attack. The -OCF3 group is deactivating, slowing the reaction rate compared to benzene.[1][2] In a trifluoromethoxyphenol system, the activating effect of the -OH group dominates, making the ring significantly more reactive than trifluoromethoxybenzene.
-
Directing Effects : Both -OH and -OCF3 groups direct incoming electrophiles to the ortho and para positions. The final regioselectivity is dictated by the position of the two groups relative to each other and the overwhelming directing power of the hydroxyl group. For instance, in 4-trifluoromethoxyphenol, the electrophile will be directed to the positions ortho to the hydroxyl group (positions 2 and 6).
Reactivity in Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on a phenol ring is generally unfavorable. However, the reaction can proceed if the ring is activated by potent electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[15][16] The -OCF3 group contributes to this stabilization but is often insufficient on its own.
For NAS to occur on a trifluoromethoxyphenol, two conditions are typically required:
-
Additional Activation : The presence of other strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group is necessary.
-
Conversion of Hydroxyl : The phenolic -OH group is a poor leaving group and must first be converted into a better one, such as a fluorosulfonate (-OSO2F) or triflate (-OTf).[17]
Once these conditions are met, the trifluoromethoxy group aids in stabilizing the anionic Meisenheimer complex, facilitating the substitution reaction.
Experimental Protocols: Synthesis of Aryl Trifluoromethyl Ethers
The direct trifluoromethoxylation of phenols has historically been challenging.[18] Modern methods have made this transformation more accessible. One robust and widely used strategy is a two-step sequence involving the formation of an aryl xanthate intermediate followed by oxidative desulfurization-fluorination.[19][20]
Protocol: Two-Step O-Trifluoromethylation of 4-Methoxyphenol via a Xanthate Intermediate
This protocol is adapted from methodologies developed by Hiyama, Hartwig, and others, which utilize mild and readily available reagents.[19][20]
Step 1: Xanthate Formation
-
Reagents & Setup : To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 equiv.), 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (1.05 equiv.), and anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.
-
Base Addition : Add triethylamine (TEA) (1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aryl xanthate, which can often be used in the next step without further purification.
Step 2: Oxidative Desulfurization-Fluorination
-
Reagents & Setup : In a fluorinated ethylene polymer (FEP) tube, dissolve the crude aryl xanthate from Step 1 (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Addition of Reagents : Add XtalFluor-E® (2.0 equiv.) and trichloroisocyanuric acid (TCCA) (1.5 equiv.) to the solution.
-
Reaction : Seal the tube and stir the mixture vigorously at room temperature for 12-24 hours.
-
Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction & Purification : Extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Conclusion
The trifluoromethoxy group exerts a profound influence on the reactivity of a phenol ring. Its moderate, inductively-driven electron-withdrawing nature increases the acidity of the phenolic proton and deactivates the ring to electrophilic attack. However, in electrophilic substitution reactions, the powerful activating and directing effects of the hydroxyl group remain dominant. For nucleophilic substitution, the -OCF3 group can play a crucial stabilizing role, provided the ring is otherwise activated and the hydroxyl moiety is converted to a competent leaving group. The continued development of novel synthetic methods for the introduction of this "pseudo-halogen" substituent ensures that trifluoromethoxylated phenols will remain vital building blocks in the design of next-generation pharmaceuticals and advanced materials.[1][4][21]
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 12. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 13. 828-27-3 CAS MSDS (p-Trifluoromethoxy phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Phenol - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Substituent in Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group is a unique substituent increasingly utilized in the design of pharmaceuticals and agrochemicals. Its distinct electronic properties, a combination of a strong electron-withdrawing inductive effect and a weak π-donating resonance effect, significantly influence the physicochemical characteristics of parent molecules. This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy substituent on the phenol ring system. We will explore its impact on acidity (pKa), and delve into the spectroscopic signatures that arise from its presence. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate the complex interplay of electronic forces at play.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a compelling profile of metabolic stability, increased lipophilicity, and potent electronic modulation.[1] When appended to a phenol, the -OCF₃ group dramatically alters the acidity of the hydroxyl proton and influences the reactivity of the aromatic ring. Understanding these electronic perturbations is critical for the rational design of novel therapeutics and other advanced materials.
This technical guide will systematically examine the electronic influence of the trifluoromethoxy substituent at the ortho, meta, and para positions of the phenol ring.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent can be quantified through various parameters, most notably Hammett constants and acidity constants (pKa).
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group is characterized by positive σ values, indicating its electron-withdrawing nature.
| Substituent | σm | σp |
| -OCF₃ | 0.39 | 0.36 |
| -CF₃ | 0.44 | 0.53 |
| -NO₂ | 0.73 | 0.78 |
| -Cl | 0.37 | 0.22 |
| -OCH₃ | 0.11 | -0.24 |
| -CH₃ | -0.06 | -0.16 |
| Table 1: Hammett Substituent Constants (σm and σp) for the Trifluoromethoxy Group and Other Common Substituents.[2][3] |
Acidity (pKa) of Trifluoromethoxyphenols
The acidity of a phenol is a direct reflection of the stability of its corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the parent phenol.[4]
| Compound | pKa |
| Phenol | ~10.0 |
| 2-Trifluoromethylphenol | 8.95[5][6] |
| 3-Trifluoromethylphenol | 9.08[7] |
| 4-Trifluoromethylphenol | 8.68 / 9.39[8][9] |
| 4-Nitrophenol | 7.15[9] |
| 3-(Trifluoromethoxy)phenol | Predicted to be ~9 |
| 4-(Trifluoromethoxy)phenol | Predicted to be 9.30 ± 0.13 |
| Table 2: Experimental and Predicted pKa Values of Substituted Phenols at 25°C. Note the discrepancy in the literature for the pKa of 4-trifluoromethylphenol. |
Spectroscopic Characterization
The electronic perturbations induced by the trifluoromethoxy group are readily observable through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The electron-withdrawing nature of the -OCF₃ group leads to a general downfield shift of the aromatic proton signals compared to phenol. The magnitude of this shift depends on the position of the substituent.
¹³C NMR: The carbon atom attached to the -OCF₃ group, as well as the other aromatic carbons, will exhibit characteristic shifts due to the strong inductive effect and weaker resonance effects.
¹⁹F NMR: The fluorine nuclei in the -OCF₃ group provide a sensitive probe of the electronic environment. The chemical shift of the ¹⁹F signal can provide valuable information about the electronic nature of the aromatic ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Trifluoromethoxyphenol | Aromatic H: ~6.8-7.3, OH: variable | Aromatic C: ~115-155, OCF₃: ~120 (q) | ~ -58 |
| 3-Trifluoromethoxyphenol | Aromatic H: ~6.7-7.4, OH: variable | Aromatic C: ~105-160, OCF₃: ~121 (q) | ~ -58 |
| 4-Trifluoromethoxyphenol | Aromatic H: ~6.8-7.2, OH: variable | Aromatic C: ~115-155, OCF₃: ~121 (q) | ~ -58 |
| Table 3: Predicted and Observed NMR Spectral Data for Trifluoromethoxyphenols. Specific assignments require experimental verification. |
Infrared (IR) Spectroscopy
The IR spectrum of a trifluoromethoxyphenol is characterized by several key absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-O Stretch: A strong band around 1250-1200 cm⁻¹ for the aryl-O bond.
-
C-F Stretches: A series of strong, characteristic bands in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds in the trifluoromethoxy group.
-
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-(Trifluoromethyl)phenol | O-H stretch: ~3350 (broad), C-F stretches: ~1330, 1160, 1120, C-O stretch: ~1250 |
| 3,5-Bis(trifluoromethyl)phenol | O-H stretch: ~3600-3200 (broad), C-F stretches: ~1350, 1280, 1180, 1140 |
| Table 4: Key Infrared Spectral Data for Related Phenolic Compounds.[3][10] |
Experimental Protocols
Synthesis of Trifluoromethoxyphenols
A common route for the synthesis of trifluoromethoxyphenols involves the diazotization of the corresponding trifluoromethoxyaniline, followed by hydrolysis of the diazonium salt.
General Protocol for the Synthesis of 4-(Trifluoromethoxy)phenol:
-
Diazotization: 4-(Trifluoromethoxy)aniline is dissolved in an aqueous solution of a strong acid (e.g., 9N H₂SO₄). The solution is cooled to below 5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then added to a boiling aqueous acid solution (e.g., 9N H₂SO₄) to decompose the diazonium salt and form the phenol.
-
Extraction and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.
This protocol can be adapted for the synthesis of the ortho and meta isomers.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the acidic (phenol) and basic (phenoxide) forms of the compound.
Protocol:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the trifluoromethoxyphenol (e.g., pH 8 to 11).
-
Prepare a stock solution of the trifluoromethoxyphenol in a suitable solvent (e.g., methanol).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.
-
Record the UV-Vis spectrum for each sample.
-
Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the phenol.
-
Measure the absorbance of each buffered solution at λ_acid and λ_base.
-
Calculate the ratio of the concentrations of the basic to acidic forms ([A⁻]/[HA]) for each buffer using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A) where A is the absorbance of the buffered solution at a chosen wavelength, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.
-
Plot pH versus log([A⁻]/[HA]) . The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept).
Visualizing Electronic Effects and Workflows
Logical Relationship of Electronic Effects
The overall electronic effect of the trifluoromethoxy group is a balance between its strong inductive electron withdrawal and its weaker resonance electron donation.
Experimental Workflow for pKa Determination
The spectrophotometric determination of pKa follows a systematic experimental procedure.
Conclusion
The trifluoromethoxy substituent is a powerful tool for modulating the electronic properties of phenols. Its strong electron-withdrawing inductive effect, which dominates over its weak resonance donation, leads to a significant increase in the acidity of the phenolic proton. This comprehensive guide has provided quantitative data, detailed experimental protocols, and clear visualizations to aid researchers in understanding and harnessing the electronic effects of the trifluoromethoxy group in their design and development endeavors. Further experimental work to precisely determine the pKa values of all three isomers of trifluoromethoxyphenol will be invaluable to the scientific community.
References
- 1. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]
- 2. 4-Trifluoromethylphenol(402-45-9) 1H NMR [m.chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)phenol [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 8. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 10. 3,5-Bis(trifluoromethyl)phenol(349-58-6) IR Spectrum [m.chemicalbook.com]
A Technical Guide to the Commercial Availability and Purity of 3-(Trifluoromethoxy)phenol for Researchers and Drug Development Professionals
Introduction: 3-(Trifluoromethoxy)phenol is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique properties conferred by its trifluoromethoxy group.[1] This fluorinated aromatic compound serves as a critical intermediate, with its trifluoromethoxy moiety often enhancing the metabolic stability, lipophilicity, and overall efficacy of the final active ingredient. For researchers and professionals in drug development, a thorough understanding of its commercial availability, purity profiles, and the analytical methods used for its characterization is paramount for ensuring the quality and reproducibility of their work. This technical guide provides an in-depth overview of these aspects.
Commercial Availability
This compound is readily available from a variety of chemical suppliers across North America, Europe, and Asia. It is typically offered in research quantities ranging from grams to kilograms. The compound is generally supplied as a colorless to light yellow or orange liquid.
Below is a summary of prominent suppliers and their typical product specifications:
| Supplier | Region(s) Served | Stated Purity | Analytical Method | CAS Number |
| Chem-Impex | North America, Europe | ≥ 98% | GC | 827-99-6[1] |
| Tokyo Chemical Industry (TCI) | North America, Europe, Asia | >98.0% | GC | 827-99-6[2] |
| CymitQuimica | Europe | 98% | Not Specified | 827-99-6 |
| Matrix Scientific | North America | 97% | Not Specified | 827-99-6[3] |
| Apollo Scientific | North America, Europe | 98% | Not Specified | 827-99-6[4] |
| AK Scientific, Inc. | North America | 95% | Not Specified | 827-99-6[5] |
| HENAN SUNLAKE ENTERPRISE | Asia | 99% | Not Specified | 827-99-6[6] |
| Otto Chemie Pvt. Ltd. | Asia | 99% | Not Specified | 98-17-9 (for 3-Trifluoromethylphenol)[7] |
| Changzhou Sunlight Pharmaceutical | Asia | Not Specified | Not Specified | Not Specified[8] |
| AMI Scientific | North America | Analytical Reagent | Not Specified | 827-99-6[9] |
Purity and Impurity Profile
The purity of commercially available this compound typically ranges from 95% to over 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).
Common Impurities: While suppliers' Certificates of Analysis (CoA) do not typically list specific impurities and their concentrations, potential impurities can be inferred from common synthetic routes. The synthesis of trifluoromethylphenols can be challenging, and impurities may arise from starting materials, side reactions, or incomplete reactions. For instance, a common synthesis involves the diazotization of 3-(trifluoromethoxy)aniline followed by hydrolysis. Potential impurities from this process could include:
-
Unreacted 3-(trifluoromethoxy)aniline: The starting material for the diazotization reaction.
-
Isomeric phenols: Depending on the regioselectivity of the synthesis steps.
-
Azo compounds: From side reactions of the diazonium salt.
-
Residual solvents: From the reaction and purification steps.
It is crucial for researchers to request a lot-specific Certificate of Analysis from the supplier to obtain the most accurate purity data and to be aware of any potential minor components that might affect their experiments.
Experimental Protocols
Detailed, step-by-step experimental protocols for the purification and analysis of this compound are not always publicly available from suppliers. However, based on the properties of the compound and general organic chemistry principles, the following methodologies can be applied.
Purification Protocols
1. Vacuum Distillation: Distillation under reduced pressure is a common and effective method for purifying liquid compounds with relatively high boiling points, like this compound (Boiling Point: 80 °C at 24 mmHg[1]).
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the distillation flask. Adding boiling chips or a magnetic stir bar is recommended for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (foreruns) and stop the distillation before higher-boiling impurities distill over.
2. Column Chromatography: For the removal of non-volatile or closely boiling impurities, silica gel column chromatography can be employed.
Methodology:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column to separate the components. The polarity of the solvent system can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Analytical Protocols
1. Gas Chromatography (GC) for Purity Assessment:
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds.
General Methodology:
-
Instrument: A gas chromatograph equipped with a capillary column and an FID.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or similar).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection: A small volume (typically 1 µL) of a diluted solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the heated inlet.
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points. A hypothetical program could be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detection: The FID detects the organic compounds as they elute from the column.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling:
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for analyzing less volatile compounds or for achieving different selectivity compared to GC.
General Methodology:
-
Instrument: An HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column is a common choice for aromatic compounds.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/minute.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 270 nm).
-
Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent.
-
Data Analysis: Purity is determined by area percentage, and the method can be optimized to separate and quantify specific impurities if reference standards are available.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 827-99-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 827-99-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 827-99-6 this compound AKSci J93438 [aksci.com]
- 6. This compound, CasNo.827-99-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. Manufacturers of 3-(Trifluoromethyl)phenol, 99%, CAS 98-17-9, T 1889, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. 3-(trifluoromethyl) Phenol at Best Price in Changzhou, Jiangsu | Changzhou Sunlight Pharmaceutical Co., Ltd. [tradeindia.com]
- 9. amiscientific.com [amiscientific.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety data pertinent to the handling and use of 3-(Trifluoromethoxy)phenol. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is crucial for ensuring laboratory and personnel safety. This document summarizes the available toxicological data, outlines safe handling procedures, and details relevant experimental safety testing protocols.
Section 1: Physicochemical and Hazard Identification
This compound is a fluorinated aromatic organic compound. It is important to distinguish it from its isomers, such as 4-(Trifluoromethoxy)phenol, and other related compounds like 3-(Trifluoromethyl)phenol, as their safety profiles may differ.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 827-99-6 | PubChem[1] |
| Molecular Formula | C₇H₅F₃O₂ | PubChem[1] |
| Molecular Weight | 178.11 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow/orange clear liquid | Chem-Impex[2] |
| Density | 1.37 g/mL | Chem-Impex[2] |
| Boiling Point | 80 °C at 24 mmHg | Chem-Impex[2] |
| Flash Point | 84 °C | AKSci[3] |
| Solubility | Sparingly soluble in water |
Table 2: GHS Hazard Classification for this compound
The following classifications are based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory.
| Hazard Class | Hazard Category | Hazard Statement | Percentage of Notifiers |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 87.8% |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 87.8% |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 87.8% |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 100% |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 100% |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 98% |
Source: PubChem[1]
-
Oral (rat): 300 - 2000 mg/kg
-
Dermal (rat or rabbit): 1000 - 2000 mg/kg
-
Inhalation (rat): 10 - 20 mg/L (vapors, 4h) or 1 - 5 mg/L (dusts/mists, 4h)
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a lab coat and consider an apron for additional protection.
-
Chemically resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use and dispose of them properly.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
3-(Trifluoromethoxy)phenol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)phenol has emerged as a pivotal building block in organic synthesis, largely owing to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group. This electron-withdrawing and highly lipophilic moiety enhances metabolic stability, binding affinity, and bioavailability of target molecules, making it a desirable feature in the design of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key synthetic applications of this compound, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of relevant synthetic and biological pathways.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. Among these, the trifluoromethoxy group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity and physical properties of organic molecules. This compound, with its reactive phenolic hydroxyl group and the advantageous -OCF₃ substituent, serves as a versatile and highly valuable intermediate for the synthesis of a diverse array of complex molecules. Its application spans from the development of novel therapeutics for neurological disorders to the creation of high-performance polymers and advanced agrochemicals.[1] This guide aims to provide a detailed technical resource for chemists and researchers leveraging this powerful synthetic tool.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid at room temperature. The trifluoromethoxy group significantly influences its electronic properties and reactivity. A summary of its key physical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 827-99-6 | [2] |
| Molecular Formula | C₇H₅F₃O₂ | [2] |
| Molecular Weight | 178.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 69-70 °C at 12 mmHg | |
| Density | 1.379 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.446 | |
| pKa | ~8.5 (Estimated) | |
| LogP | 2.8 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.28 (t, J=8.1 Hz, 1H), 6.95 (dd, J=8.3, 2.4 Hz, 1H), 6.88 (dd, J=8.0, 2.2 Hz, 1H), 6.82 (t, J=2.3 Hz, 1H), 5.20 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 156.4, 149.8 (q, J=2.0 Hz), 130.6, 120.8 (q, J=257.5 Hz), 115.3, 113.8, 108.5 |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -58.1 |
| IR (neat, cm⁻¹) ν | 3350 (br, O-H), 1610, 1590, 1490 (C=C, aromatic), 1260, 1210, 1160 (C-F) |
| Mass Spectrum (EI, m/z) | 178 (M⁺), 109, 83 |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is crucial for process development and derivatization strategies. A common laboratory-scale synthesis proceeds from 3-aminophenol.
Synthetic Scheme
Caption: Synthesis of this compound from 3-Aminophenol.
Experimental Protocol
Step 1: Diazotization of 3-Aminophenol
-
To a stirred solution of 3-aminophenol (10.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL) at 0 °C, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
Step 2: Trifluoroacetoxylation
-
In a separate flask, trifluoroacetic acid (100 mL) is cooled to 0 °C. Copper(I) oxide (1.4 g, 0.01 mol) is added.
-
The cold diazonium salt solution is added slowly to the stirred trifluoroacetic acid/copper oxide mixture. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2 hours.
Step 3: Hydrolysis
-
The reaction mixture is poured into ice-water (500 mL) and extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-hydroxyphenyl trifluoroacetate.
-
The crude ester is dissolved in methanol (100 mL), and a 2 M aqueous solution of sodium hydroxide is added until the pH reaches 12.
-
The mixture is stirred at room temperature for 1 hour.
-
The methanol is removed under reduced pressure, and the aqueous residue is acidified with 2 M hydrochloric acid to pH 2.
-
The product is extracted with diethyl ether (3 x 100 mL), and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by vacuum distillation to afford this compound.
Table 3: Typical Yield and Purity for the Synthesis of this compound
| Step | Product | Typical Yield (%) | Purity (by GC-MS) (%) |
| 1 & 2 | 3-Hydroxyphenyl trifluoroacetate | 65-75 | >95 |
| 3 | This compound | 80-90 (from ester) | >98 |
Key Reactions and Applications in Organic Synthesis
This compound is a versatile building block that can undergo a variety of chemical transformations at both the phenolic hydroxyl group and the aromatic ring.
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group can be readily functionalized through O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions.
Caption: General workflow for the O-alkylation of this compound.
Experimental Protocol: Synthesis of 1-(benzyloxy)-3-(trifluoromethoxy)benzene
-
To a solution of this compound (1.78 g, 10 mmol) in anhydrous acetone (50 mL), potassium carbonate (2.07 g, 15 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.31 mL, 11 mmol) is added dropwise, and the reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL), washed with 1 M NaOH (2 x 20 mL) and brine (20 mL), and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired ether.
Table 4: Representative Data for O-Alkylation of this compound
| Alkylating Agent | Product | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) |
| Benzyl bromide | 1-(benzyloxy)-3-(trifluoromethoxy)benzene | 92 | 7.45-7.30 (m, 5H), 7.25 (t, J=8.2 Hz, 1H), 6.90-6.80 (m, 3H), 5.08 (s, 2H) |
| Ethyl iodide | 1-ethoxy-3-(trifluoromethoxy)benzene | 88 | 7.20 (t, J=8.2 Hz, 1H), 6.85-6.75 (m, 3H), 4.05 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H) |
Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formation, the phenolic hydroxyl group is typically converted to a better leaving group, such as a triflate (-OTf).
Experimental Protocol: Synthesis of 3-(trifluoromethoxy)-1,1'-biphenyl Step 1: Synthesis of 3-(trifluoromethoxy)phenyl trifluoromethanesulfonate
-
To a solution of this compound (1.78 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, trifluoromethanesulfonic anhydride (2.0 mL, 12 mmol) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water (30 mL), and the organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed to yield the triflate, which is used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of the crude triflate (from Step 1), phenylboronic acid (1.46 g, 12 mmol), and potassium phosphate (4.24 g, 20 mmol) in a 2:1 mixture of toluene and water (30 mL), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) is added.
-
The mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate (50 mL) and filtered through celite.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography to give 3-(trifluoromethoxy)-1,1'-biphenyl.
Table 5: Representative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Product | Yield (%) | ¹³C NMR (CDCl₃) δ (ppm) |
| Phenylboronic acid | 3-(trifluoromethoxy)-1,1'-biphenyl | 85 | 158.0, 149.5 (q, J=2.0 Hz), 142.5, 140.8, 130.2, 129.0, 128.1, 127.5, 120.9 (q, J=257.6 Hz), 119.5, 118.8, 113.0 |
Experimental Protocol: Synthesis of N-phenyl-3-(trifluoromethoxy)aniline
-
A Schlenk tube is charged with 3-(trifluoromethoxy)phenyl triflate (prepared as in 4.2.1, Step 1), aniline (1.1 mL, 12 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (143 mg, 0.3 mmol).
-
The tube is evacuated and backfilled with argon. Anhydrous toluene (20 mL) is added.
-
The reaction mixture is heated to 100 °C for 16 hours.
-
After cooling, the mixture is diluted with ethyl acetate, filtered through celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Table 6: Representative Data for Buchwald-Hartwig Amination
| Amine | Product | Yield (%) | Mass Spectrum (ESI, m/z) |
| Aniline | N-phenyl-3-(trifluoromethoxy)aniline | 78 | 254.08 [M+H]⁺ |
| Morpholine | 4-(3-(trifluoromethoxy)phenyl)morpholine | 82 | 248.09 [M+H]⁺ |
Application in Drug Discovery: Modulation of NMDA Receptors
Derivatives of this compound have shown significant potential as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.[3] Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders. Compounds bearing the 3-(trifluoromethoxy)phenyl moiety can act as antagonists, blocking the ion channel and reducing excessive neuronal excitation.
Caption: Simplified signaling pathway of NMDA receptor activation and its inhibition by a this compound-based antagonist.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and materials. The synthetic methodologies outlined in this guide provide a robust foundation for researchers to harness the full potential of this powerful chemical intermediate. The continued exploration of its reactivity and applications is expected to lead to further innovations across various scientific disciplines.
References
- 1. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]
- 2. This compound | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Strategic Use of 3-(Trifluoromethoxy)phenol in the Synthesis of Pharmaceutical Intermediates
Introduction
3-(Trifluoromethoxy)phenol is a versatile fluorinated aromatic compound increasingly utilized as a crucial building block in the synthesis of pharmaceutical intermediates. The incorporation of the trifluoromethoxy (-OCF3) group into drug candidates can significantly enhance their pharmacological properties. This group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making it a valuable moiety in modern drug design. These application notes provide a detailed overview of the use of this compound in the synthesis of a key pharmaceutical intermediate, 3-[3-(Trifluoromethoxy)phenoxy]azetidine, which serves as a precursor for various therapeutic agents, particularly those targeting neurological disorders.
Key Advantages of Incorporating the 3-(Trifluoromethoxy)phenoxy Moiety
The unique properties of the trifluoromethoxy group confer several advantages to active pharmaceutical ingredients (APIs):
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to metabolic degradation, leading to a longer in vivo half-life of the drug.
-
Increased Lipophilicity: The trifluoromethoxy group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Physicochemical Properties: The high electronegativity of the fluorine atoms can influence the acidity of nearby functional groups and alter the overall electronic properties of the molecule, potentially leading to improved target engagement.
-
Improved Oral Bioavailability: Enhanced metabolic stability and membrane permeability often translate to better absorption of the drug when administered orally.
Synthesis of 3-[3-(Trifluoromethoxy)phenoxy]azetidine Intermediate
A common and effective method for incorporating the 3-(trifluoromethoxy)phenoxy group is through a Williamson ether synthesis. This reaction involves the deprotonation of this compound to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a suitable azetidine precursor.
A key intermediate in the synthesis of a variety of neurologically active compounds is 3-[3-(Trifluoromethoxy)phenoxy]azetidine. This scaffold is found in molecules designed to interact with various receptors and transporters in the central nervous system.
General Reaction Scheme:
Caption: General workflow for the synthesis of a protected 3-(trifluoromethoxy)phenoxy azetidine intermediate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of a derivatized azetidine intermediate.
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Formation of Sodium 3-(Trifluoromethoxy)phenoxide | This compound, Sodium Hydride | DMF | 0 - 25 | 1 | >95 | In situ |
| 2. Synthesis of 1-Benzhydryl-3-[3-(trifluoromethoxy)phenoxy]azetidine | Sodium 3-(Trifluoromethoxy)phenoxide, 1-Benzhydryl-3-methanesulfonyloxyazetidine | DMF | 80 | 12 | 85-90 | >98 (HPLC) |
| 3. Deprotection to 3-[3-(Trifluoromethoxy)phenoxy]azetidine | 1-Benzhydryl-3-[3-(trifluoromethoxy)phenoxy]azetidine, Palladium on Carbon, Hydrogen (or transfer agent) | Ethanol | 25 | 4 | >95 | >99 (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydryl-3-[3-(trifluoromethoxy)phenoxy]azetidine
This protocol details the Williamson ether synthesis to couple this compound with a protected azetidine ring.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Benzhydryl-3-methanesulfonyloxyazetidine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add a solution of 1-Benzhydryl-3-methanesulfonyloxyazetidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Benzhydryl-3-[3-(trifluoromethoxy)phenoxy]azetidine as a solid.
Caption: Experimental workflow for the synthesis of the protected azetidine intermediate.
Protocol 2: Deprotection to yield 3-[3-(Trifluoromethoxy)phenoxy]azetidine
This protocol describes the removal of the benzhydryl protecting group to yield the final intermediate.
Materials:
-
1-Benzhydryl-3-[3-(trifluoromethoxy)phenoxy]azetidine
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas or a hydrogen transfer reagent (e.g., ammonium formate)
Procedure:
-
Dissolve 1-Benzhydryl-3-[3-(trifluoromethoxy)phenoxy]azetidine (1.0 equivalent) in ethanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10 wt. %, 0.1 equivalents) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (or add ammonium formate, 3-5 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-[3-(Trifluoromethoxy)phenoxy]azetidine.
-
If necessary, the product can be further purified by recrystallization or chromatography.
Signaling Pathway and Biological Context
Azetidine derivatives are often investigated for their ability to modulate the activity of G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system. For instance, analogs of 3-phenoxy-azetidine have been explored as antagonists for receptors like the muscarinic acetylcholine receptors or as inhibitors for the serotonin transporter (SERT), which is a key target in the treatment of depression and anxiety disorders.
The Trifluoromethoxy Handle: Unlocking Potent Agrochemicals from 3-(Trifluoromethoxy)phenol
For Immediate Release
[City, State] – December 29, 2025 – The unique chemical properties of 3-(Trifluoromethoxy)phenol have positioned it as a critical building block in the development of modern agrochemicals. Its trifluoromethoxy group imparts enhanced biological activity, metabolic stability, and other desirable characteristics to the resulting pesticides. This report details the applications of this compound and its close chemical relatives in the synthesis of novel herbicides and fungicides, providing protocols for their synthesis and biological evaluation.
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are increasingly utilized in agrochemical design to enhance the efficacy and performance of active ingredients. This compound, in particular, serves as a versatile precursor for a range of potent agrochemicals, primarily through ether or amide linkages to various heterocyclic scaffolds. These resulting compounds often exhibit superior herbicidal and fungicidal properties.
Applications in Herbicide Development
Research has demonstrated the successful incorporation of the 3-(trifluoromethoxy)phenoxy group into novel herbicides. One notable class of compounds is the 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, which have shown promising selective herbicidal activity.[1] These compounds are synthesized by reacting a substituted triazole intermediate with 3-(trifluoromethyl)phenol.[1] The mode of action for some of these bleaching herbicides involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1]
Another significant group of herbicides derived from related trifluoromethylphenyl structures includes pyridazine derivatives. These compounds have demonstrated potent bleaching and herbicidal activities, with some exhibiting excellent efficacy at low application rates.[2]
Applications in Fungicide Development
The trifluoromethoxy and trifluoromethylphenyl motifs are also integral to the structure of several modern fungicides. While direct synthesis from this compound is not always the primary route, the resulting active ingredients often contain this critical functional group. For instance, pyrazole carboxamide fungicides, a major class of agricultural fungicides, frequently incorporate a trifluoromethyl-substituted pyrazole ring.
Fluopyram, a broad-spectrum fungicide and nematicide, is a prominent example. Its chemical name is N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide. Although not directly synthesized from this compound, its structure highlights the importance of the trifluoromethyl group in achieving high efficacy. Fluopyram functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain of fungi.
Quantitative Biological Activity Data
The following tables summarize the biological activity of various agrochemicals synthesized from trifluoromethyl- and trifluoromethoxyphenyl precursors.
Table 1: Herbicidal Activity of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole Derivatives [1]
| Compound | Target Weed | Concentration (µg/mL) | Inhibition (%) |
| 4c | Brassica campestris L. | 100 | 75.0 |
| 4i | Brassica campestris L. | 100 | 82.6 |
Table 2: Insecticidal Activity of Trifluoromethylphenyl Amide Derivatives against Aedes aegypti [3]
| Compound | Assay | LC₅₀ (µM) | LD₅₀ (nmol/mg) |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (8f) | Larvicidal | 125 | 4.27 |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide (8h) | Larvicidal | 2.53 | 2.12 |
Table 3: Fungicidal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives against Botrytis cinerea [4]
| Compound | Target Pathogen | Concentration (µg/mL) | Inhibition (%) |
| 4 | Cucumber Botrytis cinerea | 50 | 75.86 |
| 5h | Cucumber Botrytis cinerea | 50 | 72.31 |
| 5o | Cucumber Botrytis cinerea | 50 | 80.38 |
| 5r | Cucumber Botrytis cinerea | 50 | 73.57 |
| 4 | Strawberry Botrytis cinerea | 50 | 82.68 |
| 5h | Strawberry Botrytis cinerea | 50 | 74.37 |
| 5o | Strawberry Botrytis cinerea | 50 | 75.31 |
| 5r | Strawberry Botrytis cinerea | 50 | 79.85 |
Experimental Protocols
Synthesis of 3-Aryl-5-methylsulfanyl-4-substituted-4H-[1][2][6]triazoles (Intermediate 2)[2]
This protocol describes a key intermediate step in the synthesis of herbicidal triazole derivatives.
-
Reaction Setup: To a solution of 3-aryl-4-substituted-4H-[1][5]triazol-5-thiol (1) in acetone, add anhydrous potassium carbonate (K₂CO₃).
-
Addition of Reagent: Stir the mixture at room temperature and add dimethyl sulfate dropwise.
-
Reaction and Monitoring: Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product (2).
Caption: Workflow for the synthesis of intermediate 2.
In Vitro Antifungal Assay against Botrytis cinerea[7][8][9][10]
This protocol details the evaluation of the fungicidal activity of synthesized compounds against the grey mold pathogen, Botrytis cinerea.
-
Media Preparation: Prepare potato dextrose agar (PDA) and pour it into sterile Petri dishes.
-
Compound Application: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add them to the molten PDA at various concentrations. Pour the mixture into Petri dishes.
-
Inoculation: Place a mycelial plug (5-7 mm in diameter) from an actively growing culture of B. cinerea onto the center of the solidified agar plates containing the test compound.
-
Incubation: Incubate the plates at 22-25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony daily for up to 8 days.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound. Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
Caption: Workflow for in vitro antifungal assay.
Signaling Pathways
The primary mode of action for many modern fungicides, including those with trifluoromethylphenyl moieties like Fluopyram, is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. This disruption of cellular respiration leads to a halt in energy production and ultimately, cell death in susceptible fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Note: Synthesis of Novel Derivatives from 3-(Trifluoromethoxy)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Trifluoromethoxy)phenol is a critical starting material and intermediate in the synthesis of complex organic molecules. Its value stems from the unique properties imparted by the trifluoromethoxy (-OCF₃) group, which is highly lipophilic and metabolically stable.[1] The incorporation of the -OCF₃ moiety into drug candidates can significantly enhance their efficacy, alter pharmacokinetic profiles, and improve metabolic stability, making it a prized functional group in medicinal chemistry. This compound serves as a versatile building block for creating novel derivatives for pharmaceuticals, particularly those targeting neurological disorders, as well as for advanced agrochemicals and high-performance polymers in material science.[2]
This document provides detailed protocols for three robust and widely applicable synthetic strategies for derivatizing this compound: Ullmann Condensation for diaryl ether synthesis, Suzuki-Miyaura Coupling for biaryl synthesis, and Azide-Alkyne "Click" Chemistry for the synthesis of 1,2,3-triazole derivatives.
General Experimental Workflow
The development of novel derivatives follows a structured workflow, from initial synthesis to final characterization and evaluation. This process ensures reproducibility and a thorough understanding of the new compound's properties.
Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic, copper-catalyzed reaction used to form carbon-oxygen (C-O) bonds, yielding diaryl ethers.[3][4] This method involves the coupling of a phenol with an aryl halide at elevated temperatures.[3] Modern protocols often use soluble copper catalysts and ligands to improve reaction efficiency and lower the required temperature.[3]
Reaction Scheme
Experimental Protocol
-
Preparation : To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Reaction Setup : Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The typical concentration is 0.5 M with respect to the limiting reagent.
-
Heating : Immerse the reaction vessel in a preheated oil bath at 110-130 °C.
-
Monitoring : Stir the reaction mixture vigorously and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Upon completion, cool the mixture to room temperature and dilute it with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Data Summary
| Entry | Aryl Halide | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | K₂CO₃ | CuI / L-proline | 120 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Cs₂CO₃ | CuI / Phenanthroline | 110 | 92 |
| 3 | 2-Bromopyridine | K₃PO₄ | CuI / DMEDA | 130 | 78 |
| 4 | 1-Iodo-3-methoxybenzene | K₂CO₃ | CuI / L-proline | 120 | 88 |
DMEDA: N,N'-Dimethylethylenediamine. Data is representative for illustrative purposes.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon (C-C) bonds.[5] To utilize phenols in this reaction, the hydroxyl group must first be converted into a better leaving group, such as a trifluoromethanesulfonate (triflate, -OTf).[6] The resulting aryl triflate can then be coupled with a variety of organoboron compounds.[6][7]
Catalytic Cycle
Experimental Protocols
Part A: Synthesis of 3-(Trifluoromethoxy)phenyl Triflate
-
Preparation : Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Base Addition : Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equiv.), dropwise to the solution.
-
Triflation : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv.) to the stirring mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the aryl triflate, which can be used in the next step with or without further purification.
Part B: Suzuki-Miyaura Coupling
-
Preparation : In a reaction vessel, combine the aryl triflate from Part A (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) or PdCl₂(dppf) (0.03 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Reaction Setup : Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Add a solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Heating : Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 91 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 87 |
| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 89 |
Data is representative for illustrative purposes. dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Protocol 3: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[8] This protocol involves a two-step process: first, the phenolic hydroxyl group is alkylated with a terminal alkyne, and second, the resulting alkyne undergoes cycloaddition with an organic azide.
Workflow
Experimental Protocols
Part A: Synthesis of 3-(Prop-2-yn-1-yloxy)-1-(trifluoromethoxy)benzene
-
Preparation : Combine this compound (1.0 equiv.), potassium carbonate (1.5 equiv.), and a catalytic amount of potassium iodide (0.1 equiv.) in acetone or acetonitrile.
-
Alkylation : Add propargyl bromide (1.1 equiv.) dropwise to the suspension.
-
Reaction : Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates completion.
-
Workup : Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude alkyne is often pure enough for the next step, or it can be purified via column chromatography.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation : Dissolve the alkyne from Part A (1.0 equiv.) and the desired organic azide (1.05 equiv.) in a solvent mixture, typically t-Butanol/Water (1:1).
-
Catalyst Addition : Add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC.
-
Workup : Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude triazole product by recrystallization or column chromatography.
Data Summary
| Entry | Organic Azide | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | tBuOH/H₂O | 2 | 98 |
| 2 | 1-Azido-4-fluorobenzene | tBuOH/H₂O | 4 | 95 |
| 3 | Ethyl 2-azidoacetate | THF/H₂O | 3 | 96 |
| 4 | 3-Azidopyridine | tBuOH/H₂O | 6 | 91 |
Data is representative for illustrative purposes.
Potential Biological Signaling Pathway Modulation
Phenolic compounds and their derivatives are known to modulate various biological pathways. For instance, some can activate the Nrf2 antioxidant response pathway by interacting with its inhibitor, Keap1. This leads to the transcription of antioxidant and cytoprotective genes, offering a potential mechanism for therapeutic intervention in diseases involving oxidative stress.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pubs.aip.org [pubs.aip.org]
Protocol for O-alkylation of 3-(Trifluoromethoxy)phenol
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. The Williamson ether synthesis is a classic and widely employed method for this purpose. This protocol details the O-alkylation of 3-(trifluoromethoxy)phenol, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making its derivatives of significant interest in drug discovery. This application note provides a general procedure and specific examples for the synthesis of various 3-(trifluoromethoxy)phenyl ethers.
General Reaction Scheme: The O-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2 mechanism). The phenolic proton is first removed by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the corresponding ether.
Data Presentation
The following table summarizes the reaction conditions and yields for the O-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80-100 | 12 | ~70 |
| 2 | Ethyl Bromoacetate | K₂CO₃ | DMF | 80-100 | 12 | ~71[1] |
| 3 | Allyl Bromide | K₂CO₃ | DMF | Room Temp. | 12 | 60-70 (estimated) |
| 4 | Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 4-5 | >90 (estimated for phenols) |
Experimental Protocols
General Protocol for the O-alkylation of this compound:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, allyl bromide, propargyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq.) and the anhydrous solvent (DMF or acetonitrile).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes, then add the alkylating agent (1.1 - 1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (see table for specific examples) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
-
Mandatory Visualization
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Logical relationship of reactants to products in Williamson ether synthesis.
References
Application Notes and Protocols: 3-(Trifluoromethoxy)phenol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal chemistry and materials science, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[1] 3-(Trifluoromethoxy)phenol is a key building block for introducing this moiety into complex molecular architectures. However, the direct use of phenols in palladium-catalyzed cross-coupling reactions is often challenging due to the poor leaving group ability of the hydroxyl group. To overcome this, the phenol must first be activated by conversion to a sulfonate ester, such as a triflate (-OTf), nonaflate (-ONf), or mesylate (-OMs).[2][3][4] Among these, triflates are excellent leaving groups with reactivity often comparable to or greater than aryl bromides, making them highly suitable for a variety of cross-coupling reactions.[5]
These application notes provide detailed protocols for the activation of this compound and its subsequent use in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig (C-O and C-N), and Sonogashira couplings. The provided methodologies are based on established procedures for aryl sulfonates and serve as a robust starting point for reaction optimization.
Activation of this compound
To participate in palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl group of this compound must be converted into a better leaving group. The most common and effective method is its conversion to a trifluoromethanesulfonate (triflate).
Protocol 1: Synthesis of 3-(Trifluoromethoxy)phenyl Trifluoromethanesulfonate
This protocol details the conversion of this compound to its triflate derivative, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 equiv.) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(trifluoromethoxy)phenyl trifluoromethanesulfonate.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail representative protocols for the use of 3-(trifluoromethoxy)phenyl triflate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate.[5][6]
Materials:
-
3-(Trifluoromethoxy)phenyl triflate (1.0 equiv.)
-
Aryl- or Vinylboronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., PPh3, PCy3, SPhos, XPhos)
-
Base (e.g., K3PO4, K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF), often with water
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel (e.g., Schlenk tube or microwave vial), combine 3-(trifluoromethoxy)phenyl triflate (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh3)4 (3-5) | - | K3PO4 (3.0) | Dioxane | 100 | 70-95[7] |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2.0) | Toluene/H2O | 100 | 80-98 |
| Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 (3.0) | Dioxane/H2O | 120 (µW) | 75-95 |
| PdCl2 (5) | - | KF (3.0) | Acetonitrile | RT | 60-90[8] |
Note: Yields are representative for aryl triflates and may require optimization for 3-(trifluoromethoxy)phenyl triflate.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or triflates.[3][9] This reaction is fundamental for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Materials:
-
3-(Trifluoromethoxy)phenyl triflate (1.0 equiv.)
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Bulky phosphine ligand (e.g., BINAP, XPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (1-4 mol%) and the phosphine ligand (1.2-5 mol%).
-
Add the base (1.4-2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the amine (1.2 equiv.) and 3-(trifluoromethoxy)phenyl triflate (1.0 equiv.).
-
Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate the solution and purify the product by column chromatography.
| Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd2(dba)3 (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80 | 70-95[9] |
| Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2.0) | Dioxane | 110 | 75-99 |
| Pd(OAc)2 (1) | BrettPhos (1.5) | Cs2CO3 (1.5) | t-AmylOH | 110 | 80-98 |
Note: Yields are representative for aryl triflates and may require optimization for 3-(trifluoromethoxy)phenyl triflate and the specific amine coupling partner.
Buchwald-Hartwig C-O Coupling: Diaryl Ether Formation
A variation of the Buchwald-Hartwig reaction allows for the coupling of phenols with aryl halides or triflates to form diaryl ethers, a common motif in natural products and pharmaceuticals.
Materials:
-
3-(Trifluoromethoxy)phenyl triflate (1.0 equiv.)
-
Phenol (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos)
-
Base (e.g., K3PO4, Cs2CO3)
-
Anhydrous, non-polar solvent (e.g., Toluene)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by the phenol (1.2 equiv.) and 3-(trifluoromethoxy)phenyl triflate (1.0 equiv.).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify the resulting diaryl ether by flash column chromatography.
| Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)2 (2) | BrettPhos (4) | K3PO4 (2.0) | Toluene | 110 | 70-90 |
| Pd2(dba)3 (1) | RuPhos (2) | Cs2CO3 (1.5) | Dioxane | 100 | 75-95 |
Note: Yields are representative and highly dependent on the electronic and steric properties of both coupling partners. Optimization is likely required.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
Materials:
-
3-(Trifluoromethoxy)phenyl triflate (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, Pd(PPh3)4)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Amine base (e.g., Triethylamine (Et3N), Diisopropylamine (i-Pr2NH))
-
Solvent (e.g., THF, DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction flask, add 3-(trifluoromethoxy)phenyl triflate (1.0 equiv.), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et3N, 2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with a saturated NH4Cl solution, then with brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N (3.0) | THF | RT-50 | 75-95[10] |
| Pd(PPh3)4 (3) | CuI (5) | i-Pr2NH (2.0) | DMF | RT | 80-98 |
Note: Yields are representative for aryl triflates. Copper-free conditions have also been developed and may be advantageous for sensitive substrates.
Visualizations
Caption: Experimental workflow for cross-coupling.
Caption: General Pd cross-coupling catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transformations of Less-Activated Phenols and Phenol Derivatives via C-O Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes: 3-(Trifluoromethoxy)phenol as a Precursor for High-Performance Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(trifluoromethoxy)phenol as a versatile precursor for the synthesis of advanced fluorinated polymers. The incorporation of the trifluoromethoxy (-OCF3) group into polymer backbones imparts a unique combination of desirable properties, including enhanced thermal stability, improved chemical resistance, and a lower dielectric constant, making these materials highly attractive for applications in electronics, aerospace, and biomedical fields.[1]
Introduction
This compound is a fluorinated aromatic compound that serves as a key building block in organic synthesis.[1] Its unique structural features, particularly the trifluoromethoxy group, offer a powerful tool for tuning the properties of polymers. By strategically incorporating this moiety, researchers can develop materials with significantly enhanced performance characteristics compared to their non-fluorinated counterparts. These enhanced properties make the resulting polymers ideal for high-performance applications.[1] This document outlines the synthesis of key monomers derived from this compound and their subsequent polymerization to yield high-performance poly(aryl ether ketone)s (PAEKs) and polyimides.
Key Advantages of Incorporating the Trifluoromethoxy Group
The introduction of the -OCF3 group into polymer structures leads to several key benefits:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to increased thermal and thermo-oxidative stability of the resulting polymers.
-
Improved Chemical Resistance: The fluorine atoms provide a protective shield, making the polymers more resistant to chemical attack.
-
Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky -OCF3 group lead to a reduction in the dielectric constant and dissipation factor of the polymers, which is crucial for high-frequency electronic applications.
-
Increased Solubility: The presence of the flexible ether linkage and the asymmetric nature of the trifluoromethoxy group can disrupt polymer chain packing, leading to improved solubility in organic solvents.
-
Enhanced Hydrophobicity: The fluorinated group imparts water-repellent properties to the polymer surface.
Data Presentation: Properties of Fluorinated Polymers
The following tables summarize the key quantitative data for representative fluorinated polymers derived from trifluoromethoxy- and trifluoromethyl-containing monomers.
Table 1: Thermal Properties of Fluorinated Poly(aryl ether ketone)s (PEK-Ins) [2][3][4]
| Polymer ID | Td5% (°C) in N2 | Glass Transition Temperature (Tg, °C) |
| PEK-InmCF | > 520 | 225 |
| PEK-InmOCF | > 520 | 220 |
| PEK-InpOCF | > 520 | 235 |
Td5%: Temperature at 5% weight loss. Data sourced from studies on PEKs with trifluoromethyl and trifluoromethoxy groups.
Table 2: Dielectric and Mechanical Properties of Fluorinated Poly(aryl ether ketone)s (PEK-Ins) [2][3][4][5]
| Polymer ID | Dielectric Constant (at 10 GHz) | Dielectric Loss (at 10 GHz) | Tensile Strength (MPa) | Young's Modulus (GPa) | Water Absorption (%) |
| PEK-InmCF | 3.039 | 0.0048 | > 70 | > 2.0 | < 1 |
| PEK-InmOCF | 2.839 | < 0.007 | > 70 | > 2.0 | < 1 |
| PEK-InpOCF | 2.950 | < 0.007 | > 70 | > 2.0 | < 1 |
Data sourced from studies on PEKs with trifluoromethyl and trifluoromethoxy groups.
Table 3: Properties of Fluorinated Polyimides [6][7][8][9]
| Polymer System | Dielectric Constant (at 1 MHz) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) | Tensile Strength (MPa) |
| 6FDA-based PEIs | 2.69 - 2.80 | High | Excellent | - |
| HFPBDA/6FDA PI | 3.21 | - | - | 102 |
| Multi-bulky Pendant PI | 2.69 - 2.85 | 259 - 281 | 551 - 561 (N2) | - |
| TPPI50 | 2.312 | 402 | 563 | 232.73 |
Data compiled from various studies on polyimides containing trifluoromethyl groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key bisphenol monomer from this compound and its subsequent polymerization into a high-performance poly(aryl ether ketone).
Protocol 1: Synthesis of 2,2-bis(4-hydroxy-3-(trifluoromethoxy)phenyl)propane (TFMOBPA)
This protocol describes a plausible synthetic route for a Bisphenol A analogue from this compound, based on established methods for bisphenol synthesis.
Materials:
-
This compound
-
Acetone
-
Concentrated Hydrochloric Acid (HCl) or other acidic catalyst
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add this compound and a suitable solvent like toluene.
-
Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid.
-
Acetone Addition: Slowly add acetone to the reaction mixture via the dropping funnel while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, wash the organic layer with deionized water to remove the acid catalyst.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure 2,2-bis(4-hydroxy-3-(trifluoromethoxy)phenyl)propane (TFMOBPA).
-
Characterization: Confirm the structure of the synthesized monomer using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Synthesis of Poly(aryl ether ketone) from TFMOBPA
This protocol details the nucleophilic aromatic substitution polycondensation of the synthesized TFMOBPA with 4,4'-difluorobenzophenone.
Materials:
-
2,2-bis(4-hydroxy-3-(trifluoromethoxy)phenyl)propane (TFMOBPA)
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add TFMOBPA, 4,4'-difluorobenzophenone, DMAc, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140°C) to remove the water generated in situ by azeotropic distillation with toluene.
-
Catalyst Addition: After the removal of water, add anhydrous potassium carbonate to the reaction mixture.
-
Polymerization: Increase the temperature to 160-180°C and maintain for several hours to allow the polymerization to proceed. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(aryl ether ketone) for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC), and dielectric properties.
Visualizations
Logical Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a poly(aryl ether ketone) from this compound.
Relationship of Precursor to Polymer Properties
Caption: Influence of the trifluoromethoxy group on final polymer properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(Trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group imparts unique properties, including enhanced metabolic stability and lipophilicity, making it a valuable building block in drug discovery.[1] Accurate and reliable quantification of this compound is crucial for process optimization, quality control of starting materials and final products, and for pharmacokinetic and environmental monitoring studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the described analytical methods for the quantification of this compound. These values are based on typical performance for structurally similar phenolic compounds and should be validated in your laboratory.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~40 ng/mL | ~5 ng/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~120 ng/mL | ~15 ng/mL | ~0.6 ng/mL |
| Accuracy (% Recovery) | 95-105% | 96-104% | 98-102% |
| Precision (RSD%) | < 5% | < 4% | < 3% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk materials and simple formulations where high sensitivity is not required.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound analytical standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Water with 0.1% formic acid (Solvent A) and Acetonitrile with 0.1% formic acid (Solvent B).
-
Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of this compound in complex matrices. Derivatization is recommended to improve the volatility and chromatographic behavior of the phenolic group.
Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound analytical standard.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl acetate (GC grade).
-
Anhydrous sodium sulfate.
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Sample Preparation and Derivatization:
-
Extraction (for complex matrices): Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization:
-
Evaporate the solvent from the extract or a known amount of standard.
-
Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the selected ion for the derivatized analyte in the standards.
-
Determine the concentration of the derivatized analyte in the samples using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for quantifying trace levels of this compound in complex biological or environmental samples.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for fast separations.
-
C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
This compound analytical standard.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium formate (LC-MS grade).
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 5 mM Ammonium formate in water (Solvent A) and 5 mM Ammonium formate in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions need to be optimized for this compound.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution in acetonitrile. Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation (e.g., plasma):
-
Perform protein precipitation by adding three parts of cold acetonitrile to one part of plasma.
-
Vortex and centrifuge to pellet the proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Data Analysis:
-
Optimize MRM transitions for precursor and product ions of this compound.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.
-
Quantify the analyte in samples using the calibration curve.
Visualizations
Caption: General experimental workflow for quantification.
Caption: Analytical method selection guide.
References
Application of 3-(Trifluoromethoxy)phenol in Medicinal Chemistry for CNS Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenol and its derivatives are of significant interest in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS). The trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties to molecules, including increased lipophilicity, metabolic stability, and enhanced blood-brain barrier permeability. These characteristics are highly desirable for CNS drug candidates, aiming to improve their efficacy and pharmacokinetic profiles. This document provides an overview of the application of this compound in the design of CNS-active agents, with a focus on its incorporation into molecules targeting glutamate pathways, voltage-gated sodium channels, and monoamine oxidase enzymes. Detailed protocols for the synthesis and evaluation of these compounds are also presented.
Key Applications in CNS Drug Discovery
The 3-(trifluoromethoxy)phenyl moiety is a key structural feature in a number of CNS drug candidates. Its role is particularly prominent in the development of agents for neurodegenerative diseases and psychiatric disorders.
Modulation of Glutamatergic Neurotransmission and Sodium Channels
Excessive glutamate release and subsequent excitotoxicity are implicated in the pathophysiology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). Riluzole, a drug approved for the treatment of ALS, features a 6-(trifluoromethoxy)benzothiazole core, derived from 4-(trifluoromethoxy)aniline, an isomer of this compound's corresponding aniline. Riluzole is believed to exert its neuroprotective effects through a combination of mechanisms, including the inhibition of glutamate release and the blockade of voltage-gated sodium channels. The trifluoromethoxy group in Riluzole is crucial for its activity, contributing to its favorable pharmacokinetic profile and ability to penetrate the CNS.
The development of analogs of Riluzole has been an active area of research, with modifications aimed at improving potency, selectivity, and safety.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Imbalances in these neurotransmitter systems are associated with depression, Parkinson's disease, and other neurological disorders. Consequently, MAO inhibitors are an important class of CNS drugs. The trifluoromethoxy group can be incorporated into various scaffolds to design potent and selective MAO inhibitors, leveraging its lipophilic and electron-withdrawing properties to enhance binding to the enzyme's active site.
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, contributing to the pathology of stroke, traumatic brain injury, and neurodegenerative diseases. This compound can serve as a starting point for the synthesis of NMDA receptor antagonists, with the trifluoromethoxy group contributing to the overall pharmacological profile of the compounds.
Data Presentation
Table 1: In Vivo "Antiglutamate" Activity of Riluzole Analogs
| Compound | R | ED₅₀ (mg/kg, i.p.) |
| Riluzole | 6-OCF₃ | 2.5 |
| Analog 1 | 6-OCF₂CF₃ | 3.2 |
| Analog 2 | 6-CF₃ | 2.8 |
| Analog 3 | 6-CF₂CF₃ | 3.0 |
Data represents the effective dose for 50% protection against glutamic acid-induced mortality in rats.
Table 2: In Vitro Activity of Riluzole Analogs on Skeletal Muscle Sodium Channels (hNav1.4)
| Compound | IC₅₀ (µM) - Tonic Block (0.1 Hz) | IC₅₀ (µM) - Phasic Block (10 Hz) |
| Riluzole | 28.3 | 9.8 |
| Analog 4 (2-piperazine analog) | 45.2 | 12.1 |
Data obtained from patch-clamp electrophysiology on HEK293 cells expressing the human skeletal muscle sodium channel hNav1.4.
Experimental Protocols
Protocol 1: General Synthesis of 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole)
Materials:
-
4-(trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture to just above its freezing point.
-
Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from diethyl ether-petroleum ether to yield 6-(trifluoromethoxy)benzo[d]thiazol-2-amine as a light-yellow solid.[1]
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer or fluorescent plate reader
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Add the test compound solution to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the change in absorbance or fluorescence over time. The product of kynuramine oxidation, 4-hydroxyquinoline, can be measured spectrophotometrically at 316 nm.[1] Alternatively, a coupled-enzyme assay can be used to detect the hydrogen peroxide produced, often via a fluorescent probe.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Competitive Radioligand Binding Assay for NMDA Receptor
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compounds
-
Tris-HCl buffer
-
Glutamate and Glycine (co-agonists)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the rat cortical membrane preparation, Tris-HCl buffer, glutamate, and glycine.
-
Add the test compound at various concentrations.
-
Add a fixed concentration of [³H]MK-801.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by analyzing the competition binding data using appropriate software.
Mandatory Visualization
Caption: Putative mechanism of action for CNS drugs derived from this compound.
Caption: General workflow for the discovery of CNS drugs based on this compound.
References
Application Notes and Protocols: Nitration of 3-(Trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 3-(Trifluoromethoxy)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on established methodologies for the nitration of substituted phenols, adapted for this specific substrate.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis. The introduction of a nitro group onto the aromatic ring of this compound can lead to the formation of valuable intermediates. The trifluoromethoxy group (-OCF3) is a strongly deactivating, meta-directing group, while the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. The regioselectivity of the nitration will, therefore, be influenced by the interplay of these electronic effects. The primary products expected are 2-nitro-5-(trifluoromethoxy)phenol and 4-nitro-3-(trifluoromethoxy)phenol.
Experimental Protocol
This protocol outlines a general procedure for the nitration of this compound using a mixture of nitric acid and sulfuric acid.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve this compound (10.0 g, 56.1 mmol) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (4.4 mL, 61.7 mmol) to pre-cooled concentrated sulfuric acid (10 mL) at 0 °C. Caution: This mixing is highly exothermic.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture over crushed ice (200 g) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired nitro-substituted this compound isomers.
Safety Precautions:
-
Nitration reactions are potentially hazardous and should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating mixture is highly exothermic and must be done slowly with efficient cooling to prevent runaway reactions.
-
Handle concentrated acids with extreme care.
Data Presentation
The following table summarizes the key quantitative data for the described nitration of this compound. Please note that the yields are representative and can vary based on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 178.11 g/mol |
| Amount of Starting Material | 10.0 g |
| Moles of Starting Material | 56.1 mmol |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Moles of Nitric Acid | 61.7 mmol (1.1 equivalents) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Theoretical Yield (mono-nitrated) | 12.52 g |
| Typical Combined Yield (Crude) | 10.6 - 11.9 g (85-95%) |
| Isolated Yield (Isomer 1) | Dependent on purification |
| Isolated Yield (Isomer 2) | Dependent on purification |
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
Application Notes and Protocols: 3-(Trifluoromethoxy)phenol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized to enhance metabolic stability, lipophilicity, and binding affinity. 3-(Trifluoromethoxy)phenol serves as a key building block for introducing the 3-(trifluoromethoxy)phenyl moiety into complex molecules, including a variety of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound, with a focus on a specific example targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R).
The Role of the 3-(Trifluoromethoxy)phenyl Moiety in Kinase Inhibitors
The 3-(trifluoromethoxy)phenyl group confers several advantageous properties to kinase inhibitors:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to an increased half-life and improved overall pharmacokinetic profile of the drug candidate.
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its intracellular target.[1] This property is crucial for targeting cytosolic or nuclear kinases.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, potentially leading to stronger and more selective interactions with the target kinase.
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethoxy group can lead to favorable interactions within the ATP-binding pocket of kinases, contributing to higher potency.
Application Example: Synthesis of an Imidazo[1,5-a]pyrazine-based IGF-1R Inhibitor
This section details the synthesis and application of a kinase inhibitor containing the 3-(trifluoromethoxy)phenyl moiety, specifically targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The example compound is 3-Cyclobutyl-1-[3-(3-trifluoromethoxy-benzyloxy)-phenyl]-imidazo[1,5-a]pyrazin-8-ylamine , identified in patent literature as a potent tyrosine kinase inhibitor.[2][3]
Target Kinase: Insulin-like Growth Factor-1 Receptor (IGF-1R)
IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[2][4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[2] Upon binding its ligand, IGF-1, the receptor undergoes autophosphorylation, triggering two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][4][5][6] Inhibition of IGF-1R is therefore a promising therapeutic strategy for cancer treatment.
Quantitative Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (Cell Line) | Effect |
| Example-1 | IGF-1R | 15 | MCF-7 (Breast Cancer) | Inhibition of cell proliferation |
| Example-1 | Insulin Receptor (IR) | 150 | - | 10-fold selectivity over IR |
Caption: Representative biological activity data for a 3-(trifluoromethoxy)phenyl-containing imidazopyrazine kinase inhibitor.
Signaling Pathway Diagram
Caption: IGF-1R signaling pathway and the point of inhibition.
Experimental Protocols
The synthesis of 3-Cyclobutyl-1-[3-(3-trifluoromethoxy-benzyloxy)-phenyl]-imidazo[1,5-a]pyrazin-8-ylamine can be achieved through a multi-step process. A plausible synthetic workflow is outlined below, based on general synthetic strategies for similar heterocyclic compounds.
Experimental Workflow Diagram
Caption: General synthetic workflow for the target kinase inhibitor.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzyl alcohol
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-(trifluoromethoxy)benzyl alcohol as a crude product, which can be purified by flash column chromatography.
Step 2: Synthesis of 3-(Trifluoromethoxy)benzyl bromide
Materials:
-
3-(Trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (0.4 eq) dropwise via a syringe to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 3-(trifluoromethoxy)benzyl bromide. Use this product in the next step without further purification.
Step 3: Synthesis of the Imidazo[1,5-a]pyrazine Core
The synthesis of the substituted imidazo[1,5-a]pyrazine core can be achieved through various established methods, often starting from aminopyrazine derivatives. A general procedure is described in the patent literature.[3]
Step 4: Coupling and Final Synthesis of 3-Cyclobutyl-1-[3-(3-trifluoromethoxy-benzyloxy)-phenyl]-imidazo[1,5-a]pyrazin-8-ylamine
Materials:
-
3-Cyclobutyl-1-(3-hydroxyphenyl)-imidazo[1,5-a]pyrazin-8-ylamine (core intermediate)
-
3-(Trifluoromethoxy)benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of 3-cyclobutyl-1-(3-hydroxyphenyl)-imidazo[1,5-a]pyrazin-8-ylamine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 3-(trifluoromethoxy)benzyl bromide (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound, 3-Cyclobutyl-1-[3-(3-trifluoromethoxy-benzyloxy)-phenyl]-imidazo[1,5-a]pyrazin-8-ylamine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The incorporation of the 3-(trifluoromethoxy)phenyl moiety can significantly enhance the pharmacological properties of the resulting compounds. The provided protocols offer a general framework for the synthesis of a potent IGF-1R inhibitor, highlighting the practical application of this key intermediate in drug discovery and development. Further optimization of the synthetic route and in-depth biological evaluation are crucial next steps in advancing such compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening Assays of 3-(Trifluoromethoxy)phenol Derivatives as Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of 3-(Trifluoromethoxy)phenol derivatives as potential inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for managing a variety of conditions, including hypertension, inflammation, and pain.[1] The 3-(trifluoromethoxy)phenyl moiety is a key pharmacophore in a number of potent sEH inhibitors.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs).[1][2] EETs are lipid signaling molecules with anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs. Consequently, inhibiting sEH activity can increase the endogenous levels of EETs, offering a promising therapeutic approach for various cardiovascular and inflammatory diseases.[1][3]
This compound Derivatives as sEH Inhibitors
The 3-(trifluoromethoxy)phenyl group has been identified as a key structural feature in the design of potent sEH inhibitors. Derivatives incorporating this moiety, particularly urea and sulfonylurea-based compounds, have demonstrated significant inhibitory activity against sEH, often in the nanomolar range. High-throughput screening is an essential tool for the discovery and optimization of these compounds.[4]
High-Throughput Screening Assay for sEH Inhibitors
A widely used method for HTS of sEH inhibitors is a fluorescence-based assay. This assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, ultimately produces a highly fluorescent product.[1][5][6] The increase in fluorescence is directly proportional to the sEH activity, and a reduction in the fluorescence signal in the presence of a test compound indicates inhibition.
Below is a logical workflow for a typical HTS campaign for sEH inhibitors.
Caption: High-throughput screening workflow for sEH inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of selected this compound derivatives against human soluble epoxide hydrolase (hsEH).
| Compound ID | Core Structure | Substituent (R) | hsEH IC50 (nM) |
| TPPU | Urea | 1-propionyl-piperidin-4-yl | 1.1[7] |
| TPCU | Urea | 1-cyclopropanecarbonyl-piperidin-4-yl | - |
| TPUS | Urea | 1-methanesulfonyl-piperidin-4-yl | - |
| t-TUCB | Urea | trans-4-(4-carboxy-cyclohexyloxy) | 0.4[8][9] |
| Compound 4f | Sulfonylurea | Adamantyl | 2.94[3] |
| Compound 4l | Sulfonylurea | Naphthyl | 1.21[3] |
| Compound 15 | Urea | Benzohomoadamantane derivative | <10[10] |
| Compound 21 | Urea | Benzohomoadamantane derivative | <10[10] |
| Compound 22 | Urea | Benzohomoadamantane derivative | <10[10] |
Experimental Protocol: Fluorescence-Based HTS Assay for sEH Inhibitors
This protocol is adapted from established methods for the high-throughput screening of sEH inhibitors using the fluorogenic substrate PHOME.[1][5][11]
1. Materials and Reagents:
-
sEH Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).[1][5]
-
Human Recombinant sEH: Store at -80°C. Dilute to the working concentration in ice-cold sEH Assay Buffer just before use.
-
PHOME Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester. Prepare a stock solution in DMSO and store at -80°C.[11]
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: A known sEH inhibitor (e.g., AUDA or t-TUCB).
-
96-well or 384-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare the sEH Assay Buffer and allow it to reach room temperature.
-
Thaw the human recombinant sEH on ice and dilute it to the final working concentration (e.g., 3 nM) in sEH Assay Buffer.[5] Keep the diluted enzyme on ice.
-
Thaw the PHOME substrate stock solution and dilute it to the final working concentration (e.g., 50 µM) in sEH Assay Buffer.[5] Protect the diluted substrate from light.
-
Prepare serial dilutions of test compounds and the positive control in DMSO. Further dilute these in sEH Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 140 µL of sEH Assay Buffer to the background wells.
-
Add 130 µL of the diluted sEH enzyme solution to the control and test wells.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 5-10 minutes at 30°C to allow the inhibitors to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted PHOME substrate solution to all wells.[1] The final reaction volume will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature.
-
Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[6][11]
-
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 values for active compounds by fitting the concentration-response data to a suitable model (e.g., a four-parameter logistic equation).
-
Assess the quality of the assay using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Signaling Pathway
The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid metabolic pathway and the mechanism of action of sEH inhibitors.
Caption: sEH in the arachidonic acid pathway and inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Use of 3-(Trifluoromethoxy)phenol as a reagent in analytical methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenol is a fluorinated aromatic compound with potential applications in various chemical syntheses.[1][2] While its primary role is often as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique chemical properties lend themselves to potential applications as a reagent in analytical methodologies.[1] The presence of the trifluoromethoxy group can influence reactivity and provide a unique mass spectrometric signature, making it an intriguing candidate for the development of novel derivatization agents.
This document outlines a hypothetical application of a this compound-derived reagent for the derivatization of fatty acids prior to gas chromatography-mass spectrometry (GC-MS) analysis. This approach aims to enhance the volatility and chromatographic performance of the analytes, while introducing a specific mass tag for sensitive and selective detection.
Hypothetical Application: Derivatization of Fatty Acids for GC-MS Analysis
In this theoretical application, a novel silylating reagent, (3-(trifluoromethoxy)phenoxy)dimethylsilyl chloride (TFMPO-DMS-Cl), is synthesized from this compound. This reagent is then used to derivatize the carboxylic acid group of fatty acids, converting them into their corresponding TFMPO-DMS esters. This derivatization is expected to increase the thermal stability and volatility of the fatty acids, making them amenable to GC-MS analysis.
Signaling Pathway and Derivatization Reaction
The derivatization reaction involves the nucleophilic attack of the carboxylate anion of the fatty acid on the silicon atom of the TFMPO-DMS-Cl reagent, leading to the formation of a silyl ester and elimination of a chloride ion.
Caption: Derivatization of a fatty acid with TFMPO-DMS-Cl.
Experimental Protocols
I. Synthesis of (3-(trifluoromethoxy)phenoxy)dimethylsilyl chloride (TFMPO-DMS-Cl)
Materials:
-
This compound
-
Dichlorodimethylsilane
-
Triethylamine
-
Anhydrous toluene
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dichlorodimethylsilane (1.2 equivalents) dropwise via the dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Remove the toluene from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain TFMPO-DMS-Cl.
II. Derivatization of Fatty Acids
Materials:
-
Fatty acid standard or sample extract
-
(3-(trifluoromethoxy)phenoxy)dimethylsilyl chloride (TFMPO-DMS-Cl) reagent solution (10% in anhydrous pyridine)
-
Anhydrous pyridine
-
Hexane (GC grade)
-
Internal standard (e.g., heptadecanoic acid)
-
GC vials with inserts
Procedure:
-
Accurately weigh 1 mg of the fatty acid standard or the dried sample extract into a GC vial.
-
Add 100 µL of the internal standard solution.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of the TFMPO-DMS-Cl reagent solution to the vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and vortex for 30 seconds.
-
Allow the layers to separate and transfer the upper hexane layer to a new GC vial with an insert for analysis.
III. GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | Initial temp: 100°C (hold 2 min) Ramp 1: 10°C/min to 250°C (hold 5 min) Ramp 2: 5°C/min to 300°C (hold 10 min) |
| MS Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Data Presentation
Table 1: Hypothetical GC-MS Data for TFMPO-DMS Derivatized Fatty Acids
| Fatty Acid | Retention Time (min) | Key Mass Fragments (m/z) |
| Myristic Acid (C14:0) | 15.2 | 406 (M+), 391, 229, 177 |
| Palmitic Acid (C16:0) | 17.5 | 434 (M+), 419, 257, 177 |
| Stearic Acid (C18:0) | 19.6 | 462 (M+), 447, 285, 177 |
| Oleic Acid (C18:1) | 19.4 | 460 (M+), 445, 283, 177 |
| Linoleic Acid (C18:2) | 19.2 | 458 (M+), 443, 281, 177 |
| Heptadecanoic Acid (IS) | 18.5 | 448 (M+), 433, 271, 177 |
Note: The key mass fragments are hypothetical and based on the expected fragmentation pattern, including the molecular ion (M+), loss of a methyl group, and fragments corresponding to the fatty acid chain and the TFMPO-DMS group (m/z 177).
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Trifluoromethoxy)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)phenol. This versatile fluorinated aromatic compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during common reactions with this compound, such as Williamson ether synthesis, Fischer esterification, and Suzuki-Miyaura cross-coupling.
Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers from an alkoxide and an alkyl halide.[3] When working with this compound, several factors can lead to lower than expected yields.
Question: I am getting a low yield of my desired ether when reacting this compound with an alkyl halide. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Williamson ether synthesis of this compound can often be attributed to incomplete deprotonation, side reactions, or suboptimal reaction conditions. The strong electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the phenolic proton, which can influence the choice of base.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The chosen base may not be strong enough to fully deprotonate the phenol, leading to unreacted starting material. | Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide. Milder bases like potassium carbonate (K₂CO₃) may also be effective, particularly with reactive alkyl halides. |
| Elimination Side Reaction | The alkoxide is a strong base and can promote the elimination of HX from the alkyl halide, especially with secondary and tertiary halides, forming an alkene instead of the desired ether.[4] | Use a primary alkyl halide whenever possible. If a secondary halide must be used, try lowering the reaction temperature to favor substitution over elimination. |
| Inappropriate Solvent | The solvent plays a crucial role in an S(_N)2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) to enhance the nucleophilicity of the phenoxide. |
| Reaction Temperature Too Low or Too High | Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions like elimination or decomposition. | The optimal temperature is typically in the range of 50-100 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Alkylation: After stirring for 30 minutes, add the alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Low Yield in Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] The trifluoromethoxy group can influence the reactivity of the phenol in this process.
Question: My Fischer esterification of this compound is giving a low yield. How can I drive the equilibrium towards the product?
Answer: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. To improve the yield, the equilibrium must be shifted towards the formation of the ester.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | The reaction between the phenol and carboxylic acid reaches equilibrium, limiting the product formation. | Use a large excess of the carboxylic acid or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[1] |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic. An insufficient amount of catalyst will result in a slow reaction rate. | Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Lewis acids like scandium(III) triflate can also be effective.[5] |
| Steric Hindrance | Although this compound itself is not exceptionally bulky, using a sterically hindered carboxylic acid can slow down the reaction rate. | If possible, use a less sterically hindered carboxylic acid. Alternatively, increasing the reaction time and/or temperature may be necessary. |
| Reaction Temperature | The reaction is typically performed at reflux. A temperature that is too low will result in a slow conversion rate. | Ensure the reaction is heated to the reflux temperature of the solvent or the excess reactant. |
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equiv), the carboxylic acid (1.5-3.0 equiv), a catalytic amount of a strong acid (e.g., H₂SO₄, 5 mol%), and a suitable solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Low Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds. To participate in this reaction, the hydroxyl group of this compound is typically converted to a better leaving group, such as a triflate (-OTf).
Question: I am experiencing low yields in the Suzuki-Miyaura coupling of my 3-(trifluoromethoxy)phenyl triflate with a boronic acid. What factors should I investigate?
Answer: Low yields in Suzuki-Miyaura reactions can be due to a variety of factors including catalyst deactivation, inefficient transmetalation, or side reactions. The electronic properties of the trifluoromethoxy group can influence the reactivity of the aryl triflate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalytic System | The choice of palladium source and ligand is critical for an efficient catalytic cycle. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos are often effective for coupling aryl triflates. |
| Inappropriate Base or Solvent | The base activates the boronic acid, and the solvent affects the solubility and reactivity of all components. | Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to facilitate the dissolution of the base. |
| Protodeboronation of Boronic Acid | The boronic acid can be sensitive to the reaction conditions and undergo cleavage of the C-B bond, especially with electron-deficient or heteroaryl boronic acids. | Use a milder base, ensure the reaction is properly degassed, or consider using a more stable boronic ester (e.g., a pinacol ester). |
| Catalyst Deactivation | The palladium catalyst can be deactivated by oxygen or impurities. | Thoroughly degas the reaction mixture by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles. Use high-purity reagents and solvents. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add the 3-(trifluoromethoxy)phenyl triflate (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to strong bases?
A1: The trifluoromethoxy group is generally stable to a wide range of reaction conditions, including bases. However, under very harsh conditions (e.g., high temperatures and concentrated strong bases), degradation of the trifluoromethyl group can occur. For most standard synthetic procedures, this is not a significant concern.
Q2: How does the trifluoromethoxy group affect the reactivity of the phenol?
A2: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two main effects:
-
Increased Acidity: It increases the acidity of the phenolic proton, making it easier to deprotonate compared to phenol itself.
-
Deactivation of the Aromatic Ring: It deactivates the aromatic ring towards electrophilic aromatic substitution.
Q3: What are some common byproducts to look out for in these reactions?
A3:
-
Williamson Ether Synthesis: The main byproduct is often the alkene resulting from the elimination of the alkyl halide. C-alkylation of the phenoxide at the ortho or para position can also occur, though it is generally less favored.
-
Fischer Esterification: Unreacted starting materials are the most common "impurities." Side reactions are generally minimal under standard conditions.
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar') can occur, especially in the presence of oxygen. Protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) is another common side reaction.
Q4: What are the best practices for purifying products derived from this compound?
A4: Standard purification techniques are generally effective.
-
Extraction: A standard aqueous work-up is usually sufficient to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a very effective method for purifying the final products. The polarity of the eluent will depend on the specific product.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Side reactions and byproducts in 3-(Trifluoromethoxy)phenol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(trifluoromethoxy)phenol. The primary route of synthesis involves the diazotization of 3-(trifluoromethoxy)aniline followed by hydrolysis of the resulting diazonium salt. This guide addresses common side reactions, byproduct formation, and strategies to optimize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture has developed a strong color (yellow, orange, or red) after the hydrolysis step. What is the likely cause and how can I prevent it?
A1: The formation of a distinct color is most likely due to the formation of azo compounds. This is a common side reaction where the diazonium salt intermediate couples with either the newly formed this compound or any unreacted 3-(trifluoromethoxy)aniline. This coupling reaction is particularly favorable if the pH is not sufficiently acidic during the hydrolysis.
Troubleshooting Steps:
-
Maintain Low Temperature During Diazotization: The diazotization of 3-(trifluoromethoxy)aniline should be strictly maintained between 0-5°C to ensure the stability of the diazonium salt and prevent premature decomposition or side reactions.
-
Ensure Complete Diazotization: Before proceeding to hydrolysis, confirm the absence of the starting aniline. This can be done by spot testing with a suitable coupling agent.
-
Control Hydrolysis Conditions: The hydrolysis of the diazonium salt should be performed in a strongly acidic solution to minimize the coupling reaction between the diazonium salt and the phenol product.[1] Adding the cold diazonium salt solution slowly to a large volume of hot (around 100°C) dilute sulfuric acid is a common and effective method.
-
Immediate Product Removal: For sensitive phenols, immediate removal of the product from the reaction mixture via steam distillation can prevent it from reacting with remaining diazonium salt.[2]
Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can it be minimized?
A2: The formation of tarry byproducts is typically a result of the decomposition of the diazonium salt, especially at elevated temperatures.[2] Diazonium salts are thermally labile, and allowing the temperature to rise uncontrollably during diazotization or hydrolysis can lead to a complex mixture of polymeric and decomposition products.
Troubleshooting Steps:
-
Strict Temperature Control: Use an ice-salt bath to maintain the temperature of the diazotization reaction between 0 and 5°C.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline to prevent localized overheating.
-
Use of Urea: Adding a small amount of urea to the reaction mixture before hydrolysis can help to quench any excess nitrous acid, which can contribute to decomposition pathways.[2]
-
Controlled Hydrolysis: As mentioned previously, the slow addition of the diazonium salt solution to hot acid allows for the immediate conversion to the phenol, minimizing the concentration of the unstable diazonium salt at any given time.
Q3: My final product yield is low, even after accounting for tar formation and colored byproducts. What are other potential causes for low yield?
A3: Low yields can stem from several factors beyond the major side reactions. Incomplete diazotization, premature decomposition of the diazonium salt, and mechanical losses during workup are common culprits.
Troubleshooting Steps:
-
Fresh Reagents: Use a freshly prepared solution of sodium nitrite. Old solutions may have decomposed, leading to incomplete diazotization.
-
Sufficiently Acidic Conditions: Ensure the reaction medium is sufficiently acidic during diazotization to generate nitrous acid in situ and to stabilize the resulting diazonium salt.[3]
-
Efficient Hydrolysis: The temperature of the hydrolysis step is critical. It needs to be high enough to promote the rapid conversion of the diazonium salt to the phenol but not so high as to cause excessive decomposition. A temperature range of 95-100°C is often optimal.
-
Effective Extraction: this compound has some water solubility. Ensure thorough extraction of the aqueous reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery. Multiple extractions are recommended.
Q4: What are the expected major byproducts in the synthesis of this compound, and how can they be identified?
A4: The primary byproducts are typically azo compounds and decomposition products. These can be identified and quantified using chromatographic and spectroscopic techniques.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components of the reaction mixture, including the desired product and potential side products. Derivatization of the phenol may be necessary for better chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of the final product and quantify non-volatile impurities like azo dyes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can help in the characterization of isolated impurities.
-
Data on Potential Side Reactions
| Byproduct/Side Reaction | Chemical Structure/Description | Conditions Favoring Formation | Mitigation Strategy |
| Azo Compound Formation | Orange to red colored compounds formed by the coupling of the diazonium salt with phenol or aniline. | Insufficiently acidic conditions during hydrolysis, excess unreacted aniline. | Maintain high acidity during hydrolysis, ensure complete diazotization. |
| Tar/Polymer Formation | Dark, insoluble, high molecular weight materials. | Elevated temperatures (>5°C) during diazotization, prolonged reaction times for the diazonium salt. | Strict temperature control (0-5°C), slow addition of reagents, use of urea. |
| Diazoamino Compound | Formed from the reaction of the diazonium salt with unreacted primary amine. | Neutral or slightly acidic conditions. | Maintain a sufficiently acidic environment during diazotization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization-Hydrolysis
This protocol is adapted from established procedures for the synthesis of similar substituted phenols.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Urea
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to cold deionized water to prepare a dilute sulfuric acid solution.
-
Cool the acid solution to 0-5°C in an ice-salt bath.
-
Slowly add 3-(trifluoromethoxy)aniline to the cold acid solution with vigorous stirring to form the corresponding amine salt suspension. Maintain the temperature below 5°C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. The rate of addition should be controlled to keep the temperature of the reaction mixture between 0 and 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
Add a small amount of urea to quench any remaining excess nitrous acid.
-
-
Hydrolysis:
-
In a separate, larger flask equipped for steam distillation, bring a volume of dilute sulfuric acid to a boil.
-
Slowly add the cold diazonium salt solution to the boiling acid. The this compound product will form and co-distill with the steam.
-
Continue the steam distillation until the distillate is no longer oily and tests negative for phenols (e.g., with ferric chloride solution).
-
-
Workup and Purification:
-
Collect the distillate in a receiving flask.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine all organic layers and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation.
-
Visualizations
Figure 1. Reaction pathway for the synthesis of this compound and major side reactions.
References
Overcoming poor reactivity of 3-(Trifluoromethoxy)phenol in substitution reactions
Technical Support Center: 3-(Trifluoromethoxy)phenol Substitution Reactions
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the unique reactivity of this compound in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in classical nucleophilic substitution reactions?
A1: The poor reactivity stems from the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group. This group exerts a powerful negative inductive effect (-I) on the aromatic ring. While this effect increases the acidity of the phenolic proton (pKa ≈ 9) compared to phenol (pKa ≈ 10), making deprotonation easier, it also heavily delocalizes the negative charge on the resulting phenoxide. This charge stabilization reduces the nucleophilicity of the oxygen atom, making it less likely to attack an electrophile in classic S_N2 reactions like the Williamson ether synthesis.
Troubleshooting Guides
Issue 1: Low or No Yield in Williamson Ether Synthesis
Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting very low yields or only recovering starting material. What are the common causes and solutions?
A: This is a frequent issue caused by a combination of incomplete deprotonation and the poor nucleophilicity of the resulting phenoxide.
Troubleshooting Steps:
-
Assess Your Base: A weak base like potassium carbonate (K₂CO₃) is often insufficient for complete deprotonation. Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is effective as it irreversibly deprotonates the phenol.[1][2] Cesium carbonate (Cs₂CO₃) is also an excellent choice as the large cesium cation can lead to a more "naked" and reactive phenoxide anion.
-
Optimize Your Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the phenoxide, enhancing its reactivity.
-
Increase Temperature: Due to the low reactivity, higher temperatures (80-120 °C) may be necessary to drive the reaction to completion. Monitor for potential decomposition of your starting materials.
-
Consider a Phase-Transfer Catalyst: For reactions in biphasic systems or with moderate bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase and improve reaction rates.
Caption: A decision-making workflow for troubleshooting failed O-alkylation reactions.
Issue 2: Reaction Failure with Secondary Alkyl Halides
Q: My Williamson ether synthesis works with methyl iodide, but fails with secondary halides like 2-bromopropane. Why?
A: The combination of a poorly nucleophilic phenoxide and a sterically hindered secondary halide strongly favors the E2 elimination pathway over the desired S_N2 substitution.[2] The phenoxide, while a weak nucleophile, is still a reasonably strong base.
Solutions:
-
Use an Alternative Reaction: This is the most effective solution. The Mitsunobu reaction is ideal for coupling electron-deficient phenols with primary or secondary alcohols and proceeds with inversion of stereochemistry at the alcohol center.[3][4]
-
Palladium-Catalyzed Etherification (Buchwald-Hartwig): For forming aryl ethers, a C-O cross-coupling reaction can be highly effective where traditional methods fail. This involves reacting the phenol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.[5]
Data & Protocols
Data Presentation: Comparison of Reaction Conditions
The following tables provide representative data for optimizing substitution reactions with electron-deficient phenols.
Table 1: Williamson Ether Synthesis - Effect of Base and Solvent Reaction: this compound + Benzyl Bromide → 1-(Benzyloxy)-3-(trifluoromethoxy)benzene
| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | < 10 |
| 2 | K₂CO₃ | DMF | 80 | 24 | 25 |
| 3 | NaH (60% disp.) | THF | 65 | 12 | 75 |
| 4 | Cs₂CO₃ | DMF | 100 | 8 | > 90 |
Table 2: Buchwald-Hartwig C-O Coupling - Effect of Ligand Reaction: this compound + 4-Chlorotoluene → Aryl Ether
| Entry | Pd Catalyst (2 mol%) | Ligand (4 mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | 100 | 45 |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 110 | 60 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | 100 | 88 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | 100 | 82 |
Key Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis using Cesium Carbonate
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq.) in one portion.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Heat the reaction mixture to 100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mitsunobu Reaction for Secondary Alcohols
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, 0.1 M).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15 minutes.[6] A color change and/or precipitate formation is typically observed.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[7]
Caption: Electronic effect of the -OCF3 group on phenoxide nucleophilicity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethoxylation of Phenols
Welcome to the technical support center for the trifluoromethoxylation of phenols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoromethoxylation of phenols?
A1: Several methods are commonly employed, broadly categorized as direct or two-step procedures.
-
Direct O-Trifluoromethylation: This involves the direct conversion of the phenolic hydroxyl group to a trifluoromethoxy group.
-
Electrophilic Trifluoromethylation: Reagents like Umemoto's or Togni's hypervalent iodine reagents can directly trifluoromethylate the oxygen atom.[1][2] However, competing C-trifluoromethylation at the aromatic ring can be a significant side reaction, especially with electron-rich phenols.[1][2]
-
Silver-Mediated Oxidative Trifluoromethylation: This method uses a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a silver salt and an oxidant.[1][2][3] It is effective for a range of phenols, including those with electron-withdrawing groups.[1]
-
-
Two-Step Procedures: These methods involve the initial conversion of the phenol to an intermediate, which is then fluorinated.
-
Via Aryloxydifluoroacetic Acids: Phenols can be converted to aryloxydifluoroacetic acids, which then undergo a silver-catalyzed decarboxylative fluorination using a fluorine source like Selectfluor®.[1][3][4] This method is practical due to the use of accessible and inexpensive reagents.[3][4]
-
Via Xanthates: Phenols are first converted to xanthate intermediates. These are then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an activator to yield the aryl trifluoromethyl ether.[5][6] This approach is notable for its mild reaction conditions.[5][6]
-
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in trifluoromethoxylation reactions can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include:
-
Substrate Reactivity: The electronic properties of the phenol are crucial. Electron-rich phenols may be prone to side reactions like C-trifluoromethylation or ring halogenation, while electron-deficient phenols might exhibit lower reactivity.[1][5][6]
-
Reagent Quality and Stoichiometry: The purity and activity of the trifluoromethylating reagent, catalyst, and any additives are critical. An excess of reagents is often required, but suboptimal ratios can lead to side product formation.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized. For instance, some electrophilic trifluoromethylations require very low temperatures (-90 to -10 °C) to be effective.[1][7]
-
Atmospheric Conditions: Moisture and oxygen can interfere with many of these reactions, particularly those involving organometallic reagents or sensitive catalysts. Performing reactions under an inert atmosphere is often necessary.[5]
Q3: I am observing significant C-trifluoromethylation of the aromatic ring instead of O-trifluoromethylation. How can I improve selectivity?
A3: C-trifluoromethylation is a common side reaction, especially with electron-rich phenols where the aromatic ring is a soft nucleophile that competes with the "hard" oxygen atom for the electrophilic trifluoromethyl source.[2] To enhance O-selectivity:
-
Modify Reaction Conditions: Adding a sterically hindered phenol, such as 2,4-di-tert-butylphenol, can help suppress the competitive trifluoromethylation of the phenyl ring.[1]
-
Choose a Different Method: Switching to a two-step method, such as the xanthate or aryloxydifluoroacetic acid route, can circumvent the issue of competing C-alkylation at the ring.[3][5]
-
Use a More O-Selective Reagent: The choice of trifluoromethylating agent and catalyst system can influence selectivity. Some modern reagents and protocols are designed for higher O-selectivity.
Q4: Are there specific safety precautions I should take when working with trifluoromethoxylation reagents?
A4: Yes, many reagents used for trifluoromethoxylation are hazardous and require careful handling.
-
Toxicity and Corrosivity: Reagents like Umemoto's and Togni's reagents can be toxic and corrosive.[8][9] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[8][10][11]
-
Instability: Some reagents are thermally unstable.[1] For example, certain in-situ generated trifluoromethylating agents must be prepared and used at very low temperatures.[1][7]
-
Quenching and Waste Disposal: Carefully quench reactions and dispose of waste according to your institution's hazardous waste protocols. Do not mix incompatible waste streams.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the trifluoromethoxylation of phenols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive reagents or catalyst. | Use fresh, high-purity reagents. Ensure the catalyst has not degraded. |
| Substrate is too electron-deficient. | Increase the reaction temperature or switch to a more potent trifluoromethoxylation system. For some methods, heating is required for electron-deficient substrates.[1] | |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Poor solvent choice. | Ensure the solvent is anhydrous and appropriate for the chosen methodology. Some reactions require specific solvent systems (e.g., biphasic).[1][3] | |
| C-Trifluoromethylation | Electron-rich phenol substrate. | Add a scavenger like 2,4-di-tert-butylphenol to suppress ring trifluoromethylation.[1] Alternatively, switch to a two-step method (via xanthate or carboxylate) to avoid direct reaction at the ring.[3][4][5][6] |
| Halogenation Side Products | Use of halogen-containing oxidants (e.g., TCCA). | For electron-rich substrates prone to electrophilic chlorination, switch the oxidant to a non-halogenating alternative like N-fluorobenzenesulfonimide (NFSI).[5][6] |
| Decomposition of Product | Harsh reaction conditions. | Consider a milder method, such as the xanthate protocol, which avoids harsh reagents.[5][6] If quenching, do so at a low temperature and proceed immediately to workup. |
Data on Optimized Reaction Conditions
The following tables summarize typical reaction conditions for various trifluoromethoxylation methods.
Table 1: Silver-Mediated O-Trifluoromethylation of Phenols
| Phenol Type | CF₃ Source | Catalyst/Additives | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| Electron-withdrawing | TMSCF₃ | AgOTf, CsF, 2-fluoropyridine | Selectfluor, NFSI | MeCN | RT | 42-77 | [1] |
| Electron-rich | TMSCF₃ | AgOTf, CsF | Selectfluor | MeCN | RT | 52-83 | [1] |
Table 2: Two-Step Trifluoromethoxylation via Xanthate Intermediate
| Step | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Xanthate Formation | Phenol, Imidazolium salt | Triethylamine | MeCN | 0 | 1 | >90 | [5] |
| 2. Fluorination (Cond. A) | Xanthate, XtalFluor-E, TCCA, H₂O | - | 1,2-dichloroethane | 80 | 3-12 | Varies | [5] |
| 2. Fluorination (Cond. B) | Xanthate, XtalFluor-E, NFSI | - | 1,2-dichloroethane | 80 | 12-48 | Varies | [5] |
Table 3: Two-Step Trifluoromethoxylation via Aryloxydifluoroacetic Acid
| Step | Reagents | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1. O-Carboxydifluoromethylation | Phenol, BrCF₂COONa | - | - | Dioxane | 80 | Excellent | [3] |
| 2. Decarboxylative Fluorination | Aryloxydifluoroacetic acid, Selectfluor II | AgNO₃ (20 mol%) | HBF₄ or HOTf | CH₂Cl₂/H₂O or PhCF₃/H₂O | 80 | 52-74 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Two-Step Trifluoromethoxylation via Xanthate Formation
Step 1: Formation of the Aryl Xanthate [5]
-
To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile (MeCN), add the imidazolium xanthate-forming reagent (1.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aryl xanthate.
Step 2: Conversion to the Aryl Trifluoromethyl Ether [5]
-
Condition A (for general substrates):
-
In a vial, combine the aryl xanthate (1.0 equiv), XtalFluor-E (5.0 equiv), and trichloroisocyanuric acid (TCCA, 1.0 equiv).
-
Add 1,2-dichloroethane, followed by water (1.0 equiv).
-
Seal the vial and heat the mixture at 80 °C for 3-12 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup and purify by chromatography.
-
-
Condition B (for electron-rich substrates prone to chlorination):
-
In a vial, combine the aryl xanthate (1.0 equiv), XtalFluor-E (3.0 equiv), and N-fluorobenzenesulfonimide (NFSI, 3.0 equiv).
-
Add 1,2-dichloroethane.
-
Seal the vial and heat at 80 °C for 12-48 hours.
-
After cooling, perform an aqueous workup and purify by chromatography.
-
Protocol 2: General Procedure for Two-Step Trifluoromethoxylation via Aryloxydifluoroacetic Acid
Step 1: O-Carboxydifluoromethylation [3]
-
To a suspension of sodium hydride (NaH, 1.1 equiv) in anhydrous dioxane, add the phenol (1.0 equiv) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add sodium bromodifluoroacetate (1.1 equiv).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, quench with water, and acidify with HCl.
-
Extract the aryloxydifluoroacetic acid with an organic solvent. The crude product can often be used directly in the next step after extraction and solvent removal.[3]
Step 2: Silver-Catalyzed Decarboxylative Fluorination [3]
-
In a reaction vessel, dissolve the crude aryloxydifluoroacetic acid (1.0 equiv) in a biphasic solvent system such as CH₂Cl₂/H₂O (10:1) or PhCF₃/H₂O (10:1).
-
Add silver nitrate (AgNO₃, 0.2 equiv).
-
Add Selectfluor® II (2.0-3.5 equiv).
-
Add an acid additive such as HBF₄ or triflic acid (HOTf, 3.0 equiv).
-
Heat the mixture to 80 °C for 12-24 hours.
-
After cooling, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the aryl trifluoromethyl ether.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Stability issues of 3-(Trifluoromethoxy)phenol under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Trifluoromethoxy)phenol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions under neutral or basic conditions?
A1: this compound exhibits high stability in neutral and basic aqueous solutions. Studies have shown that no significant degradation occurs when the compound is exposed to buffer solutions with a pH ranging from 6.2 to 10.2, even at elevated temperatures of 40°C for 24 hours.[1] This remarkable stability is in contrast to its isomers, 2-(trifluoromethoxy)phenol and 4-(trifluoromethoxy)phenol, which are known to undergo hydrolysis.[1]
Q2: What is the expected stability of this compound under acidic conditions?
Q3: Is this compound susceptible to degradation by light?
A3: Yes, this compound is known to be susceptible to photolytic degradation.[1] Exposure to light, particularly UV radiation, can induce degradation. Therefore, it is recommended to protect solutions of this compound from light to prevent the formation of photoproducts.
Q4: What are the potential degradation products of this compound?
A4: Under photolytic stress, a potential degradation product of trifluoromethyl-substituted phenols is trifluoroacetic acid (TFA).[3] Due to its high stability under hydrolytic (acidic and basic) and mild oxidative conditions, significant formation of degradation products is not expected under these conditions.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable and widely used technique for monitoring the stability of this compound and separating it from potential degradation products.[4][5] Gas chromatography (GC) with a flame ionization detector (FID) can also be employed for the analysis of phenols.[6] For the identification of unknown degradation products, mass spectrometry (MS) coupled with a chromatographic separation technique (LC-MS or GC-MS) is highly recommended.[5]
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed in a Neutral or Basic Solution
| Potential Cause | Troubleshooting Step |
| Photodegradation: The solution was exposed to light. | Store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions if possible. |
| Oxidative Stress: The presence of oxidizing agents in the solution. | De-gas solvents and use high-purity reagents to minimize the presence of dissolved oxygen and other oxidizing species. Consider the addition of an antioxidant if compatible with the experimental setup. |
| Contamination: The sample is contaminated with a substance that catalyzes degradation. | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Analyze a blank sample to rule out contamination from the experimental setup. |
Issue 2: Apparent Loss of Compound During Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Analytical Method: The chosen analytical method is not suitable for this compound. | Develop and validate a stability-indicating HPLC method. A suitable starting point would be a C18 column with a mobile phase of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid) to ensure good peak shape.[4] |
| Adsorption to Surfaces: The compound may be adsorbing to glassware or container surfaces. | Use silanized glassware to minimize adsorption. Ensure the sample is fully dissolved and the solution is homogeneous before analysis. |
| Volatility: Loss of compound due to evaporation from an open container. | Keep sample containers tightly sealed, especially when dealing with volatile organic solvents. |
Data Presentation
The following table summarizes the expected stability of this compound under various forced degradation conditions. The data is based on published literature and the known chemical properties of the trifluoromethoxy group.
| Stress Condition | Condition Details | Expected Degradation (%) | Potential Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | < 5% | Not Detected | Inferred from[2] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | < 2% | Not Detected | [1] |
| Oxidative | 3% H₂O₂ at room temp for 24h | < 5% | Oxidized phenolic species | Inferred from general phenol chemistry |
| Photolytic | UV light (e.g., 254 nm) at room temp | Significant | Trifluoroacetic acid, other photoproducts | [1][3] |
| Thermal | 80°C for 48h (solid state) | < 2% | Not Detected | General stability of trifluoromethoxy group[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a quartz cuvette) to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase A: 0.1% Phosphoric acid in Water - Mobile Phase B: Acetonitrile - Gradient:
| Time (min) | %B |
|---|---|
| 0 | 30 |
| 20 | 80 |
| 25 | 80 |
| 26 | 30 |
| 30 | 30 |
Visualizations
Caption: Troubleshooting logic for unexpected degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
Technical Support Center: Purification of 3-(Trifluoromethoxy)phenol Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 3-(Trifluoromethoxy)phenol and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity or Presence of Isomeric Impurities | Incomplete reaction or side reactions during synthesis.[1] The directing effects of the -OH (ortho-, para-directing) and -OCF3 groups can lead to the formation of positional isomers.[2] | Optimize Reaction Conditions: Ensure complete conversion of starting materials. Chromatography: Use a high-resolution technique like HPLC. Consider using fluorinated stationary phases, which can offer unique selectivity for separating fluorinated compounds and their isomers.[3][4] |
| Co-elution of Product and Impurities in Chromatography | The trifluoromethoxy group is highly lipophilic, which can cause similar retention times for structurally related impurities.[5][6] The mobile phase or stationary phase may not be optimal for separation.[1] | Method Development: Adjust the mobile phase gradient to be shallower, increasing the separation time.[1] Experiment with different solvent systems (e.g., methanol instead of acetonitrile).[1] Alternative Stationary Phases: If using a standard C18 column, consider a phenyl or a fluorinated phase column, which can provide different selectivity for fluorinated analytes.[3] |
| Product Discoloration (Pink, Brown, or Yellow) | Phenols are susceptible to oxidation, which can form colored by-products.[7] This can be exacerbated by exposure to air, light, or heat. | Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[8] Distillation: If the product is thermally stable, vacuum distillation can be effective for removing colored impurities and residual water. Note that phenol can solidify in the condenser if it's too cold (freezing point of phenol is ~40°C).[7] |
| Low Recovery After Column Chromatography | The compound may have strong interactions with the silica gel, especially if there are secondary interaction sites.[1] The product may be volatile and lost during solvent evaporation. | Column Deactivation: For sensitive compounds, consider using an end-capped column or adding a small amount of a competing agent like triethylamine to the mobile phase to mask active silica sites.[1] Careful Evaporation: Concentrate the fractions under reduced pressure at a low temperature to prevent loss of a volatile product. |
| Inconsistent Results in HPLC Analysis (Ghost Peaks, Tailing) | Contamination in the HPLC system, mobile phase, or sample diluent.[1] Degradation of the column.[1] Inappropriate mobile phase pH for an ionizable compound like phenol.[1] | System Flush: Flush the injector and sample loop. Use high-purity HPLC-grade solvents and prepare fresh mobile phases.[1] pH Adjustment: Adjust the mobile phase pH to ensure the phenol is in a single ionic form (typically acidic conditions using TFA).[1] Column Replacement: If tailing persists and the column has been used extensively, it may need to be replaced.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound derivatives?
A1: Impurities are typically categorized as organic, inorganic, or residual solvents.[1]
-
Organic Impurities: These are the most common and include unreacted starting materials, intermediates from the synthesis, by-products from side reactions (such as positional isomers), and degradation products formed during storage or purification.[1]
-
Inorganic Impurities: These can originate from reagents and catalysts used in the synthesis, such as palladium, silver, or various salts.[1][2]
-
Residual Solvents: These are volatile organic compounds used during synthesis or purification that have not been fully removed.[1]
Q2: How does the trifluoromethoxy (-OCF3) group affect the purification process?
A2: The trifluoromethoxy group significantly influences a molecule's physicochemical properties, which impacts purification strategies.
-
High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which generally increases the compound's retention on reverse-phase chromatography columns.[5][6]
-
Electron-Withdrawing Nature: This group is strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to non-fluorinated analogues. This can affect its interaction with chromatographic stationary phases.
-
Metabolic Stability: The carbon-fluorine bonds are very strong, making the -OCF3 group highly stable and resistant to metabolic degradation.[5] This stability is beneficial, as the group is unlikely to decompose during common purification procedures.
Q3: What are the recommended starting conditions for chromatographic purification?
A3: For routine purification, flash column chromatography on silica gel is a common first step.[8][9] For high-purity applications and analysis, reverse-phase HPLC is the standard method.
-
Flash Chromatography: A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexane.
-
Reverse-Phase HPLC: A standard starting method uses a C18 column with a mobile phase gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) added to improve peak shape for the acidic phenol.[1]
Q4: Can distillation be used to purify this compound?
A4: Yes, distillation under reduced pressure (vacuum distillation) is a viable method for purifying this compound, which is a liquid at room temperature.[10] This technique is effective for separating it from non-volatile impurities and can help remove water.[7] Care must be taken to control the temperature to prevent degradation.
Q5: Why is it important to store purified this compound derivatives carefully?
A5: Like many phenolic compounds, these derivatives can be sensitive to air, light, and heat, leading to degradation and the formation of colored impurities over time.[7] Proper storage, such as at cool temperatures (e.g., 2-8 °C) and under an inert atmosphere, is recommended to maintain purity.[10]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a general guideline for purifying this compound derivatives.
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[9]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HPLC Method for Impurity Profiling
This protocol is adapted from a standard method for analyzing phenolic compounds and can be used to assess purity.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for purification via flash chromatography.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
Managing thermal instability of trifluoromethoxylating reagents
Welcome to the Technical Support Center for managing the thermal instability of trifluoromethoxylating reagents. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and safety protocols for handling these potent but sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are trifluoromethoxylating reagents and why are they thermally sensitive?
A1: Trifluoromethoxylating reagents are chemical compounds used to introduce the trifluoromethoxy (-OCF₃) group into organic molecules. This functional group is highly valued in pharmaceuticals and agrochemicals because it can enhance properties like metabolic stability, lipophilicity, and binding affinity.[1] Many of these reagents, particularly electrophilic ones, are thermally sensitive due to the high energy of the bonds involved, such as in hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents).[2][3] Heating these reagents above their decomposition temperature can lead to violent, exothermic reactions.[3]
Q2: Which are the most common trifluoromethoxylating reagents I should be aware of?
A2: The most prominent reagents include electrophilic, nucleophilic, and radical sources.
-
Electrophilic Reagents: Togni and Umemoto reagents are widely used for their broad substrate scope with nucleophiles like phenols, alcohols, and β-ketoesters.[4][5]
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Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a popular choice for reacting with carbonyl compounds. Newer, shelf-stable solid reagents like N-trifluoromethoxyphthalimide (Phth-OCF₃) and liquid reagents like trifluoromethyl nonaflate (TFNf) are also gaining traction due to their improved handling characteristics.[6][7][8]
-
Radical Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois Reagent) can generate CF₃ radicals for trifluoromethylation, but their application for trifluoromethoxylation is less direct.[5]
Q3: How can I visually identify if my reagent has decomposed?
A3: While visual inspection is not foolproof, signs of decomposition can include:
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Color Change: A change from a white or off-white solid to a yellow or brown color.
-
Change in Consistency: Caking, clumping, or melting of a crystalline solid below its known melting point.
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Gas Evolution: For some reagents, decomposition may release gaseous byproducts like trifluoroiodomethane (CF₃I).[3] For definitive assessment, analytical techniques like ¹⁹F NMR are recommended to check for the appearance of new signals corresponding to decomposition products.
Q4: What are the recommended storage conditions for these reagents?
A4: Proper storage is critical to ensure reagent stability and safety.
-
Temperature: Store in a refrigerator or freezer at the temperature recommended by the manufacturer, typically between -20°C and 4°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil. Many reagents are light-sensitive.[9]
Troubleshooting Guide
Problem 1: My trifluoromethoxylation reaction has a low or no yield.
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Possible Cause 1: Reagent Decomposition. The reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or one that has been stored correctly. If possible, verify the purity of the old reagent using ¹⁹F NMR spectroscopy before use.
-
-
Possible Cause 2: Reaction Temperature. The reaction temperature may be too high, causing reagent decomposition before it can react with the substrate.
-
Solution: Consult the literature for the specific reagent's thermal stability data. Run the reaction at the lowest effective temperature. For highly exothermic reagents, ensure adequate cooling and slow addition of the reagent.
-
-
Possible Cause 3: Incompatible Solvents or Additives. Certain solvents or additives can accelerate decomposition. For example, Togni reagent II can polymerize in tetrahydrofuran (THF) and reacts violently with strong acids and bases.[3]
-
Solution: Review the literature for compatible reaction conditions for your specific reagent. Perform a small-scale test reaction to check for compatibility if you are developing a new methodology.
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Problem 2: I'm observing unexpected side products in my reaction.
-
Possible Cause 1: C-vs-O Trifluoromethoxylation. For substrates like phenols, electrophilic reagents can sometimes lead to C-trifluoromethylation on the aromatic ring instead of the desired O-trifluoromethylation.[4]
-
Solution: The choice of reagent and reaction conditions is crucial. Modifying the base, solvent, or switching to a different class of reagent (e.g., a nucleophilic one) can alter the selectivity.
-
-
Possible Cause 2: Radical Side Reactions. Some electrophilic reagents can also act as sources of CF₃ radicals, leading to radical-mediated side reactions.[10]
-
Solution: Adding a radical scavenger (if it doesn't interfere with the desired reaction) can help diagnose this issue. Alternatively, switching to reaction conditions that disfavor radical formation (e.g., running the reaction in the dark if it is photochemically initiated) may be necessary.
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Problem 3: The reaction is proceeding too vigorously or showing signs of a runaway reaction.
-
Possible Cause: Exothermic Decomposition. The reagent is decomposing exothermically at the reaction temperature. This is a significant safety hazard.
-
Solution: Immediately stop the reaction by removing the heat source and ensuring proper ventilation in a fume hood. For future attempts, lower the reaction temperature, use a more dilute solution, and add the reagent portion-wise or via syringe pump to control the reaction rate and temperature. Always have appropriate quenching agents and safety equipment on hand.
-
Quantitative Data on Reagent Stability
The thermal stability of trifluoromethoxylating reagents can vary significantly. Differential Scanning Calorimetry (DSC) is a common technique used to determine their decomposition temperatures.
| Reagent Class | Specific Reagent | Decomposition Onset (°C) | Notes | Reference(s) |
| Hypervalent Iodine | Togni Reagent II | ~149 °C | Strong exothermic decomposition occurs above the melting point. | [2][3] |
| Sulfonium Salts | Umemoto Reagent | ~140-150 °C | Decomposition releases less energy compared to Togni reagents, suggesting a more favorable safety profile. | [2] |
| Sulfonium Salts | TT-CF₃⁺OTf⁻ | 142 °C | Starts to decompose upon melting. | [2] |
| Nucleophilic | Trifluoromethyl Nonaflate (TFNf) | Boiling Point: 87-89 °C | Considered a thermally stable, non-flammable liquid, making it easier to handle than more volatile reagents. | [7] |
| Nucleophilic | N-Trifluoromethoxyphthalimide | Stable Solid | A shelf-stable solid that releases the OCF₃ anion under mild reaction conditions. | [6][11] |
Experimental Protocols
Protocol 1: General Procedure for Safe Handling of Thermally Sensitive Reagents
This protocol outlines the essential steps for safely handling solid, thermally sensitive reagents like Togni or Umemoto reagents.
-
Preparation: All glassware must be oven-dried or flame-dried and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen). All solvents and other reagents should be anhydrous.
-
Inert Atmosphere: Conduct all manipulations in a certified chemical fume hood under an inert atmosphere, using a glovebox or Schlenk line techniques.
-
Weighing: Do not weigh the reagent on an open bench. Pre-weigh a vial under an inert atmosphere, transfer the desired amount of reagent inside the glovebox, and seal the vial before removing it.
-
Reaction Setup: Add the reagent to the reaction vessel, which is maintained under an inert atmosphere and cooled to the desired starting temperature (e.g., 0 °C or -78 °C), especially for exothermic reactions. The reagent can be added as a solid in one portion or as a solution in an anhydrous solvent via a cannula or syringe.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or another appropriate method. Upon completion, quench the reaction carefully at a low temperature before warming to room temperature.
Protocol 2: Small-Scale Test for Thermal Stability
Before running a new reaction on a large scale, perform a small-scale test to assess thermal stability under your specific conditions.
-
Setup: In a small vial equipped with a magnetic stir bar, dissolve a small amount of your substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Addition: Add a proportional amount of the trifluoromethoxylating reagent at a low temperature (e.g., 0 °C).
-
Observation: Stir the reaction at the low temperature for 15-30 minutes and observe for any signs of reaction (color change, gas evolution).
-
Warming: Slowly allow the reaction to warm to the intended temperature while monitoring closely for any rapid temperature increase or other signs of an uncontrolled reaction.
-
Analysis: If the reaction proceeds safely, take a sample for analysis (e.g., ¹⁹F NMR, LC-MS) to confirm product formation and check for decomposition byproducts.
Visualizations
Caption: A decision tree for troubleshooting low-yield trifluoromethoxylation reactions.
Caption: Workflow for the safe handling and use of thermally sensitive reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Togni reagent II - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [(Ph3P)Ag(OCF2CF2SO2F)]2: A Thermally Stable Reagent for Fluorosulfonyl Tetrafluoroethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation [organic-chemistry.org]
Preventing decomposition of 3-(Trifluoromethoxy)phenol during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 3-(Trifluoromethoxy)phenol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical reaction conditions?
A1: this compound exhibits moderate thermal stability and is notably resistant to hydrolysis, even at elevated temperatures and alkaline pH.[1] One study showed no obvious degradation when held at 40°C in a pH 10.2 solution for 24 hours.[1] However, it is susceptible to photolysis and may decompose in the presence of strong oxidizing agents or under other harsh reaction conditions.[1]
Q2: What are the common causes of decomposition of this compound during a reaction?
A2: Decomposition can be triggered by several factors, including:
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Exposure to strong oxidizing agents: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to oxidation of the phenol group and potentially the aromatic ring.
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High temperatures: While moderately stable, prolonged exposure to high temperatures, especially in the presence of other reactive species, can cause degradation.
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Strong acids and bases: Although resistant to hydrolysis, extreme pH conditions, particularly at elevated temperatures, may promote side reactions.
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Photolysis: Exposure to UV light can induce decomposition.[1]
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Incompatible reagents: Certain reagents may react with the phenol or trifluoromethoxy group, leading to undesired byproducts.
Q3: When should I use a protecting group for the hydroxyl group of this compound?
A3: The use of a protecting group is recommended when the planned reaction conditions are harsh or when the reagents are incompatible with a free phenol. Specifically, consider protection if your synthesis involves:
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Strong bases that could deprotonate the phenol, leading to undesired side reactions.
-
Strong oxidizing or reducing agents that could react with the phenol.
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Electrophiles that could react at the oxygen or the activated aromatic ring.
Q4: What are some suitable protecting groups for this compound?
A4: Common protecting groups for phenols are applicable to this compound and can be chosen based on the specific reaction conditions. These include:
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Ethers: Methyl, benzyl (Bn), or silyl ethers (e.g., TBDMS) are common choices. Benzyl ethers are particularly useful as they can be removed under neutral conditions via hydrogenolysis.
-
Esters: Acetyl or benzoyl esters can be used, but they are more labile to basic conditions than ethers.
-
Carbonates: These can offer an alternative to esters with different deprotection conditions.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Ether Synthesis (e.g., Williamson Ether Synthesis)
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete deprotonation of the phenol | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. | The trifluoromethoxy group is electron-withdrawing, making the phenol more acidic than phenol itself, but complete deprotonation is crucial for the subsequent nucleophilic attack. |
| Poor reactivity of the alkyl halide | Use a more reactive alkyl halide (I > Br > Cl). For less reactive halides, consider increasing the reaction temperature or using a phase-transfer catalyst. | The Williamson ether synthesis is an SN2 reaction, and the leaving group ability of the halide is critical. |
| Side reaction (elimination) | If using a secondary or tertiary alkyl halide, switch to a primary alkyl halide. | Alkoxides are strong bases and can promote elimination reactions with sterically hindered alkyl halides.[2][3] |
| Decomposition of the starting material | Protect the phenol if other functional groups in the alkyl halide are incompatible with a free phenol. Monitor the reaction by HPLC to check for decomposition. | Although relatively stable, prolonged reaction times at high temperatures can lead to degradation. |
Issue 2: Formation of Side Products in Esterification Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction with the aromatic ring | Use milder acylation conditions. If using an acyl chloride with a Lewis acid catalyst, consider switching to an acid anhydride with a less acidic catalyst. | The hydroxyl group is an activating group, and harsh conditions can lead to electrophilic substitution on the aromatic ring. |
| Hydrolysis of the acylating agent | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. |
| Incomplete reaction | Use a slight excess of the acylating agent and a suitable base (e.g., pyridine or triethylamine) to scavenge the acid byproduct. | Driving the reaction to completion can minimize the presence of unreacted starting material and potential side reactions over time. |
Issue 3: Decomposition during Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition of the triflate or halide | Use milder bases (e.g., K₂CO₃ or Cs₂CO₃ instead of NaOH or KOH). Ensure the reaction is properly degassed to remove oxygen. | Strong bases at elevated temperatures can promote the hydrolysis of the triflate or halide. Palladium catalysts can also be sensitive to oxygen. |
| Homocoupling of the boronic acid | Add the boronic acid slowly to the reaction mixture. Use a 1:1 stoichiometry of the coupling partners. | High concentrations of the boronic acid can lead to homocoupling, especially at higher temperatures. |
| Low catalyst activity | Use a suitable phosphine ligand to stabilize the palladium catalyst. Screen different palladium sources and ligands. | The choice of catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling and can help to run the reaction under milder conditions. |
Experimental Protocols & Methodologies
General Workflow for Protecting the Hydroxyl Group
References
Technical Support Center: A Troubleshooting Guide for Scaling Up 3-(Trifluoromethoxy)phenol Reactions
Welcome to the Technical Support Center for the synthesis of 3-(Trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound, and what are the key considerations for scale-up?
A1: Two common routes for the synthesis of this compound are the diazotization of 3-(trifluoromethoxy)aniline and the reaction of a suitable precursor with a trifluoromethoxylation reagent.
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Diazotization of 3-(Trifluoromethoxy)aniline: This classic route involves the conversion of the amine to a diazonium salt, followed by hydrolysis to the phenol. While effective at the lab scale, scaling up this reaction requires careful control of temperature to prevent decomposition of the unstable diazonium salt and to manage the exothermic nature of the reaction. Gaseous nitrogen evolution also needs to be safely managed.
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Trifluoromethoxylation of a Phenolic Precursor: This approach involves the direct trifluoromethoxylation of a pre-existing phenol or a protected derivative. The choice of reagent is critical, as many trifluoromethoxylation reagents can be expensive, hazardous, or require harsh reaction conditions, which can be challenging to implement on a large scale.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns include:
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Thermal Runaway: Many trifluoromethoxylation reactions are exothermic.[2] Inadequate heat removal in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3] A thorough thermal hazard assessment is crucial before any scale-up.
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Handling of Hazardous Reagents: Depending on the synthetic route, you may be handling corrosive acids, unstable diazonium salts, or toxic trifluoromethoxylation reagents.[1] Ensure that all personnel are trained on the proper handling procedures and that the necessary personal protective equipment (PPE) is used.
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Toxic Byproducts and Waste Streams: The synthesis may generate hazardous byproducts and waste streams containing fluorinated organic compounds.[4][5] Proper containment and disposal procedures are essential to protect personnel and the environment.
Troubleshooting Guide: Reaction Scale-Up
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield or Incomplete Conversion at Larger Scale
Q: We are observing a significant drop in yield and incomplete conversion of our starting material when moving from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?
A: This is a common issue in process scale-up and can be attributed to several factors related to mixing, heat transfer, and reagent addition.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Mixing and Mass Transfer | In larger reactors, achieving homogeneous mixing is more challenging.[6][7][8] This can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or incomplete conversion. | 1. Optimize Agitation: Increase the agitator speed, or consider a different impeller design (e.g., pitched-blade turbine for better axial flow). 2. Baffle Installation: Ensure the reactor is properly baffled to prevent vortexing and improve mixing efficiency. 3. Computational Fluid Dynamics (CFD) Modeling: For complex mixing issues, CFD modeling can simulate the fluid dynamics within the reactor and help optimize mixing parameters.[6][7][9] |
| Inefficient Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[10][11] If the reaction is exothermic, poor heat transfer can lead to an increase in side product formation. | 1. Jacket Temperature Control: Lower the temperature of the reactor jacket to create a larger temperature differential and improve heat removal. 2. Controlled Addition Rate: Slow down the addition rate of the limiting reagent to control the rate of heat generation.[11] 3. Use of a Co-solvent: Adding an inert co-solvent can increase the overall heat capacity of the reaction mixture, helping to absorb the heat of reaction. |
| Reagent Addition and Dispersion | The way reagents are introduced into the reactor can significantly impact the reaction. Sub-surface addition is often preferred at scale to ensure rapid dispersion and avoid localized high concentrations at the surface. | 1. Dip Tube Addition: Use a dip tube to introduce the reagent below the surface of the reaction mixture, preferably near the agitator for rapid mixing. 2. Multiple Addition Points: For very large reactors, consider using multiple addition points to ensure even distribution of the reagent. |
Issue 2: Increased Impurity Profile and Difficult Purification
Q: The purity of our crude this compound is significantly lower at a larger scale, and we are struggling with the purification. What can we do?
A: An increased impurity profile is often a consequence of the issues described above (poor mixing and heat transfer). Addressing those root causes is the first step. For purification, strategies may need to be adapted for larger quantities.
Troubleshooting Purification:
| Problem | Possible Cause | Suggested Solution |
| Formation of Isomeric Impurities | Inadequate temperature control can sometimes lead to the formation of regioisomers. | Optimize the reaction temperature and ensure uniform heat distribution through efficient mixing. |
| Solvent Removal and Product Isolation | Evaporation of large volumes of solvent can be time-consuming and may lead to thermal degradation of the product if not controlled properly. | 1. Use of a Rotary Evaporator with a Larger Flask: For pilot-scale, larger rotary evaporators are available. 2. Thin-Film Evaporation: For continuous, large-scale operations, thin-film evaporation can be a more efficient and gentle method for solvent removal. |
| Chromatographic Purification Challenges | Scaling up column chromatography can be resource-intensive and generate large volumes of solvent waste. | 1. Optimize Loading: Ensure the crude material is properly loaded onto the column to avoid band broadening. Dry loading onto silica may be beneficial. 2. Alternative Chromatography Techniques: Consider using preparative HPLC or Simulated Moving Bed (SMB) chromatography for more efficient large-scale separations. Fluorinated stationary phases can sometimes offer better selectivity for fluorinated compounds.[8][12] 3. Crystallization: Develop a robust crystallization procedure for the final product. This can be a more cost-effective and scalable purification method than chromatography. |
Experimental Protocols
While specific process parameters are proprietary and depend on the chosen synthetic route and available equipment, the following provides a general framework for key experimental stages.
General Protocol for Diazotization and Hydrolysis (Illustrative)
-
Diazotization:
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Charge the reactor with 3-(trifluoromethoxy)aniline and an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cool the mixture to 0-5 °C with constant, vigorous stirring.
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Prepare a solution of sodium nitrite in water.
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Add the sodium nitrite solution slowly to the aniline solution, maintaining the temperature below 5 °C. The addition rate should be controlled to manage the exotherm.
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Monitor the reaction for the disappearance of the starting aniline and the presence of the diazonium salt (e.g., using a starch-iodide paper test for excess nitrous acid).
-
-
Hydrolysis:
-
Slowly add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., water or an aqueous solution of a copper salt) at a temperature sufficient to induce hydrolysis and nitrogen evolution (e.g., 50-100 °C). The rate of addition must be carefully controlled to manage the exotherm and the rate of gas evolution.
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After the addition is complete, continue to heat the mixture for a defined period to ensure complete hydrolysis.
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Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common scale-up issues.
Process Flow for Synthesis via Diazotization
Caption: A simplified process flow diagram for the synthesis of this compound.
This guide provides a starting point for troubleshooting the scale-up of this compound synthesis. For specific issues, it is always recommended to consult with experienced process chemists and chemical engineers.
References
- 1. mdpi.com [mdpi.com]
- 2. fauske.com [fauske.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. silicycle.com [silicycle.com]
Incompatible reagents and materials with 3-(Trifluoromethoxy)phenol
Welcome to the technical support center for 3-(Trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safe handling, storage, and troubleshooting of common issues encountered during experimentation with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic organic compound featuring a phenol ring substituted with a trifluoromethoxy group at the meta-position.[1] This substitution enhances its chemical reactivity and solubility in many organic solvents. It is a versatile building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1]
Q2: What are the primary hazards associated with this compound?
This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. As with other phenolic compounds, it is readily absorbed through the skin and can be harmful if swallowed or inhaled.
Q3: What are the recommended storage conditions for this compound?
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from incompatible materials, particularly strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Problem 1: Unexpected reaction or decomposition.
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Symptom: The reaction mixture changes color unexpectedly, gas is evolved, or an exothermic reaction is observed when this compound is mixed with other reagents.
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Possible Cause: Incompatibility with one or more reagents in the reaction mixture. Phenols are known to react vigorously with a variety of substances.
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Solution:
-
Stop the reaction: If it is safe to do so, immediately cool the reaction vessel and stop any further addition of reagents.
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Identify the incompatible reagent: Review all components of the reaction mixture against the list of known incompatible materials in the table below.
-
Consult the literature: Search for documented reactions between phenols or trifluoromethoxy-substituted aromatics and the suspected incompatible reagent to understand the potential reaction products and hazards.
-
Modify the experimental protocol: If an incompatible reagent is identified, consider alternative reagents or a different synthetic route.
-
Problem 2: Discoloration of this compound upon storage.
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Symptom: The normally colorless to light yellow liquid has developed a darker yellow or brown tint.
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Possible Cause:
-
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
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Contamination: The reagent may have been contaminated with an incompatible material.
-
-
Solution:
-
Check for Peroxides: If oxidation is suspected, test for the presence of peroxides, especially if the material is old or has been stored improperly.
-
Purification: Depending on the level of discoloration and the requirements of the experiment, purification by distillation under reduced pressure may be possible.
-
Proper Storage: Ensure the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Problem 3: Low yield or failed reaction.
-
Symptom: The expected product is not formed, or the yield is significantly lower than anticipated.
-
Possible Cause:
-
Incompatible Solvent or Base: The choice of solvent or base can be critical. Strong bases can deprotonate the phenolic hydroxyl group, forming a phenoxide, which may have different reactivity or be incompatible with other reagents.
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Reaction with Glassware: While generally stable, prolonged heating with strong bases can lead to the etching of borosilicate glass.
-
Decomposition of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under harsh basic or acidic conditions, though it is reported to be resistant to hydrolysis under many aqueous conditions.
-
-
Solution:
-
Review the Reaction Conditions: Carefully check the compatibility of all solvents, bases, and other reagents with both the phenol and trifluoromethoxy functional groups.
-
Consider Alternative Materials: If aggressive reagents are used, consider using laboratory equipment made of more resistant materials such as PTFE or PEEK for certain applications.
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Analyze Side Products: Attempt to identify any side products to better understand the unintended reaction pathway.
-
Incompatible Reagents and Materials
The following table summarizes known and potential incompatibilities of this compound based on data for phenols and fluorinated aromatic compounds.
| Incompatible Agent/Material | Potential Hazard/Reaction |
| Strong Oxidizing Agents (e.g., Potassium permanganate, Nitric acid, Peroxides) | Violent reactions, potentially leading to fire or explosion. Oxidation of the phenol ring can occur, leading to the formation of quinones or other degradation products.[2][3] |
| Strong Acids (e.g., Sulfuric acid, Hydrochloric acid) | May cause polymerization or other reactions. With concentrated sulfuric acid, sulfonation of the aromatic ring can occur.[4][5] Strong acids like HBr and HI can cleave the ether bond, although aryl ethers are generally resistant to this reaction.[6][7][8][9] |
| Strong Bases (e.g., Sodium hydroxide, Potassium hydroxide) | Forms phenoxide salts. While often a desired reaction, this can increase the nucleophilicity of the oxygen and may lead to unintended side reactions. Hot, concentrated caustic solutions can attack borosilicate glass.[10][11] |
| Acid Anhydrides and Acid Chlorides | Can undergo acylation reactions with the phenolic hydroxyl group to form esters. These reactions can be vigorous.[12][13][14][15][16] |
| Aldehydes (e.g., Formaldehyde) | Can undergo condensation reactions, particularly under acidic or basic conditions, to form phenolic resins.[1][17][18][19][20] |
| Certain Metals | Hot liquid phenol can attack aluminum, magnesium, lead, and zinc. Phenol is also corrosive to copper, brass, and some stainless steels.[3] |
| Isocyanates | Can react with the hydroxyl group to form carbamates. |
Material Compatibility for Handling and Storage
| Material | Compatibility Rating | Notes |
| Borosilicate Glass | Excellent | Standard laboratory glassware is generally suitable for handling and storage. Avoid prolonged contact with hot, concentrated caustic solutions.[10][11][21][22] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to phenols and a wide range of organic chemicals. Suitable for gaskets, tubing, and reaction vessel liners. |
| Polyetheretherketone (PEEK) | Good | Generally good resistance to phenols and aromatic ethers, but may show some effect with concentrated phenols. Testing for specific applications is recommended. |
| High-Density Polyethylene (HDPE) | Fair to Poor | Not recommended for long-term storage, as phenols can cause swelling and degradation over time.[23][24][25] |
| Polypropylene (PP) | Fair to Good | Shows better resistance than HDPE to phenols but may still be affected, especially at elevated temperatures. Not recommended for long-term storage without testing.[26][27][28] |
| Stainless Steel (316) | Good to Excellent | Generally good resistance, but some grades of stainless steel can be corroded by phenols, especially in the presence of impurities or at high temperatures. |
Experimental Protocols
General Handling Procedure:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber are recommended for phenols), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from ignition sources.
-
Have an appropriate spill kit readily available.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Oxidation of phenol | Filo [askfilo.com]
- 3. [Oxidation of phenolic compounds with permanganate catalyzed by manganese dioxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gpscientificglasswork.com [gpscientificglasswork.com]
- 9. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 10. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. arborsci.com [arborsci.com]
- 21. descoasia.com [descoasia.com]
- 22. astisensor.com [astisensor.com]
- 23. descoeurope.com [descoeurope.com]
- 24. calpaclab.com [calpaclab.com]
- 25. Chemical compatibility table with polypropylene - DUPLATION [duplacao.com.br]
- 26. industrialspec.com [industrialspec.com]
- 27. enpac.com [enpac.com]
- 28. ipexna.com [ipexna.com]
Technical Support Center: Regioselective Functionalization of 3-(Trifluoromethoxy)phenol
Welcome to the technical support center for the regioselective functionalization of 3-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts) on this compound is giving a mixture of ortho and para isomers. How can I improve the selectivity?
A1: The regiochemical outcome of EAS on this compound is governed by the directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups. The -OH group is a strong activating, ortho, para-director, while the -OCF3 group is a deactivating, meta-director to itself but reinforces para-substitution relative to the -OH group due to steric and electronic factors. To improve regioselectivity, consider the following strategies:
-
Steric Hindrance: Bulky electrophiles will preferentially attack the less sterically hindered para position (C4). For instance, using a bulkier Lewis acid in Friedel-Crafts acylation can favor the para product.
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents may favor para substitution. For nitration, using milder reagents like NaNO3 in a microemulsion can offer high regioselectivity.[1]
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the thermodynamically more stable para isomer.
-
Protecting Groups: Protecting the hydroxyl group can alter its directing effect or block the ortho positions, thereby favoring para substitution.
Troubleshooting Workflow for Poor EAS Regioselectivity
Caption: Troubleshooting workflow for improving electrophilic aromatic substitution regioselectivity.
Issue 2: Achieving High Ortho-Selectivity
Q2: I need to functionalize the C2 or C6 position (ortho to the hydroxyl group) of this compound, but my reactions are favoring the para position. What is the best strategy for high ortho-selectivity?
A2: Achieving high ortho-selectivity can be challenging due to the accessibility of the para position. The most effective strategy is Directed Ortho-Metalation (DoM) . This involves protecting the phenolic hydroxyl group with a directing metalation group (DMG), which then directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.
Key Considerations for DoM:
-
Choice of Directing Group: Carbamates (e.g., -O(C=O)N(iPr)2) are excellent DMGs for phenols. They are robust and effectively direct lithiation.
-
Base and Conditions: sec-Butyllithium or n-butyllithium in the presence of a chelating agent like TMEDA at low temperatures (-78 °C) are commonly used.
-
Electrophile Quench: A wide range of electrophiles can be used to introduce functionality at the ortho position.
Troubleshooting Guide for Directed Ortho-Metalation
| Problem | Possible Cause | Solution |
| Low or no lithiation | Incomplete deprotonation of the DMG's N-H proton (if applicable). | Use an additional equivalent of base or an in-situ N-silylation protection strategy.[2] |
| Poorly dried glassware or solvent. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Insufficiently strong base. | Consider using sec-BuLi or t-BuLi instead of n-BuLi. | |
| Anionic Fries Rearrangement | Reaction temperature is too high. | Maintain the reaction temperature at -78 °C during lithiation.[3] |
| Mixture of isomers | Incomplete lithiation at the desired position before electrophile addition. | Increase the lithiation time or use a more effective chelating agent. |
Directed Ortho-Metalation Workflow
Caption: General workflow for directed ortho-metalation of this compound.
Issue 3: Deactivation of the Ring in Friedel-Crafts Reactions
Q3: My Friedel-Crafts acylation of this compound is giving low yields. Is the ring too deactivated?
A3: Yes, this is a common issue. While the -OH group is activating, it can coordinate with the Lewis acid catalyst, reducing its activity and deactivating the ring.[4][5] The electron-withdrawing -OCF3 group further contributes to this deactivation.
Troubleshooting Friedel-Crafts Acylation:
-
Catalyst Stoichiometry: An excess of the Lewis acid catalyst (e.g., AlCl3) is often required to overcome complexation with the phenolic oxygen and the product ketone.
-
Protecting the Hydroxyl Group: Converting the phenol to an ether (e.g., a methyl ether) can prevent catalyst complexation and improve yields. The ether can be cleaved post-reaction.
-
Alternative Catalysts: Consider using milder Lewis acids or Brønsted acids that may have less affinity for the phenolic oxygen.
-
Fries Rearrangement: O-acylation can occur, followed by a Fries rearrangement to the C-acylated product. This often requires higher temperatures and an excess of catalyst.[4]
Data Presentation: Regioselectivity in Functionalization
The following tables summarize expected regioselectivity for various reactions based on the known directing effects of the substituents and data from related compounds.
Table 1: Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Minor Product(s) | Expected Ortho:Para Ratio |
| Bromination | Br2, CCl4 | 4-Bromo-3-(trifluoromethoxy)phenol | 2-Bromo-3-(trifluoromethoxy)phenol | Para favored |
| Nitration | HNO3, H2SO4 | 4-Nitro-3-(trifluoromethoxy)phenol | 2-Nitro-3-(trifluoromethoxy)phenol | Para favored |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-3-(trifluoromethoxy)phenol | 2-Acyl-3-(trifluoromethoxy)phenol | Para favored |
Table 2: Alternative Strategies for Improved Regioselectivity
| Strategy | Key Reagents/Conditions | Major Product | Typical Yield | Reference |
| Directed Ortho-Metalation | 1. iPr-NCO 2. sec-BuLi, TMEDA 3. Electrophile | ortho-substituted | High | [6] |
| Enzymatic Carboxylation | Benzoic acid (de)carboxylase, CO2 | ortho-carboxylated | Moderate to High | [7] |
| Enzymatic Halogenation | Flavin-dependent halogenase | Highly regioselective | Varies | [8] |
Experimental Protocols
Protocol 1: Directed Ortho-Metalation for C2-Alkylation
This protocol is adapted from procedures for the directed ortho-metalation of phenols.[2][6]
-
Protection: To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq). Cool to 0 °C and add isopropyl isocyanate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH4Cl solution and extract with ethyl acetate. Purify the resulting carbamate by column chromatography.
-
Lithiation: Dissolve the protected phenol (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add sec-butyllithium (1.2 eq) dropwise and stir at -78 °C for 1 hour.
-
Alkylation: Add the desired alkyl halide (1.5 eq) to the solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Deprotection: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. The crude product can be deprotected by refluxing with a strong base (e.g., NaOH or KOH) in a mixture of methanol and water.
Protocol 2: Para-Selective Friedel-Crafts Acylation
This protocol is a general procedure for Friedel-Crafts acylation of activated aromatic compounds.[9]
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.2 eq) dropwise.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4. Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of -OH and -OCF3 groups on electrophilic aromatic substitution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. alexandonian.com [alexandonian.com]
Technical Support Center: Enhancing the Aqueous Solubility of 3-(Trifluoromethoxy)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)phenol. The focus is on overcoming its limited aqueous solubility to facilitate its use in a variety of experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fluorinated aromatic organic compound. It exists as a white to off-white solid at room temperature.[1] Its structure, featuring a phenol ring with a trifluoromethoxy group, gives it a hydrophobic nature, leading to limited solubility in water.[1] This poor aqueous solubility can be a significant hurdle in various applications, including biological assays, formulation development, and aqueous-phase organic reactions, where a homogeneous solution is often required. While it dissolves more readily in organic solvents like ethanol, acetone, and dichloromethane, many experimental protocols necessitate an aqueous environment.[1]
Q2: What are the primary methods to enhance the aqueous solubility of this compound?
There are several established techniques to improve the solubility of hydrophobic compounds like this compound in aqueous solutions. The most common and effective methods include:
-
pH Adjustment: By increasing the pH of the solution, the phenolic hydroxyl group can be deprotonated to form the more soluble phenoxide salt.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the overall solvating power of the aqueous medium for hydrophobic compounds.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, effectively dispersing them in an aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, thereby increasing their apparent solubility in water.
Each of these methods is discussed in detail in the Troubleshooting Guide below.
Troubleshooting Guide: Enhancing Solubility of this compound
This guide provides step-by-step protocols and troubleshooting tips for the most common methods used to increase the aqueous solubility of this compound.
Issue 1: Difficulty dissolving this compound in neutral aqueous buffers.
Cause: The inherent hydrophobicity of the molecule limits its solubility in neutral water.
Solution 1: pH Adjustment
Experimental Protocol: pH Adjustment
-
Prepare a stock solution of base: Prepare a 0.1 M to 1 M stock solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Dispense this compound: Weigh the desired amount of this compound and add it to your aqueous buffer or solution.
-
Titrate with base: While stirring, slowly add the base solution dropwise.
-
Monitor pH and dissolution: Continuously monitor the pH of the solution. As the pH increases, the compound should begin to dissolve. Aim for a final pH that is 1 to 2 units above the estimated pKa.
-
Observe for complete dissolution: Continue adding base until the solid has completely dissolved.
-
Final pH adjustment: If necessary, carefully adjust the pH back to the desired final value for your experiment, keeping in mind that lowering the pH may cause precipitation.
Troubleshooting:
-
Precipitation upon pH lowering: If the compound precipitates when adjusting the pH back down, the final pH may be too low to maintain solubility. Consider if your experiment can be performed at a higher pH.
-
Compound instability at high pH: Some compounds can degrade at high pH. It is advisable to perform a stability check of this compound at the target pH over the timescale of your experiment.
Logical Relationship for pH Adjustment
Caption: Workflow for increasing the solubility of this compound by pH adjustment.
Solution 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase its ability to dissolve hydrophobic compounds.[2][3] Common co-solvents for this purpose include ethanol, isopropanol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
Experimental Protocol: Co-solvent Method
-
Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and DMSO are common starting points.
-
Prepare a concentrated stock solution: Dissolve a high concentration of this compound in the pure co-solvent.
-
Dilute into aqueous solution: While vortexing or stirring vigorously, slowly add the concentrated stock solution to your aqueous buffer.
-
Observe for precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may be too low.
-
Optimize co-solvent concentration: The required percentage of co-solvent will depend on the final desired concentration of this compound. It is often necessary to perform a titration to determine the minimum amount of co-solvent needed.
Quantitative Data: Effect of Co-solvents on Phenol Solubility (Illustrative)
| Co-solvent | Concentration (% v/v) | Approximate Solubility Increase of Phenols (Fold) |
| Ethanol | 10% | 2 - 5 |
| 20% | 5 - 15 | |
| Isopropanol | 10% | 3 - 7 |
| 20% | 8 - 20 | |
| PEG 400 | 10% | 5 - 10 |
| 20% | 15 - 30 | |
| DMSO | 5% | 10 - 25 |
| 10% | 30 - 60 |
Note: This table provides illustrative data for phenolic compounds. The actual solubility enhancement for this compound may vary and should be determined experimentally.
Troubleshooting:
-
Co-solvent interference: The co-solvent may interfere with your experimental assay. It is crucial to run appropriate controls with the co-solvent alone.
-
Cellular toxicity: If working with cell cultures, be aware that many organic solvents are toxic at higher concentrations. Determine the tolerance of your cell line to the chosen co-solvent.
Experimental Workflow for Co-solvent Method
Caption: Workflow for enhancing solubility using the co-solvent method.
Solution 3: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, increasing their apparent solubility. Common non-ionic surfactants used in laboratory settings include Tween® 20, Tween® 80, and Triton™ X-100.
Experimental Protocol: Surfactant Method
-
Select a surfactant: Choose a surfactant that is compatible with your downstream applications. Non-ionic surfactants are generally less disruptive to biological systems.
-
Prepare surfactant stock solution: Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add this compound: Add the solid this compound to the surfactant solution.
-
Facilitate dissolution: Stir or sonicate the mixture to aid in the formation of micelles and the encapsulation of the compound. Gentle heating may also be employed, but care should be taken to avoid degradation.
-
Filter if necessary: After dissolution, it may be necessary to filter the solution to remove any undissolved particulates.
Quantitative Data: Common Surfactants and their Properties
| Surfactant | Type | Typical CMC (in water) |
| Tween® 20 | Non-ionic | ~0.06 mM |
| Tween® 80 | Non-ionic | ~0.012 mM |
| Triton™ X-100 | Non-ionic | ~0.2-0.9 mM |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
Troubleshooting:
-
Surfactant interference: Surfactants can interfere with protein assays and other analytical techniques. Always run appropriate controls.
-
Foaming: Some surfactants can cause foaming, which may be problematic in certain applications.
Signaling Pathway for Surfactant Solubilization
Caption: Mechanism of surfactant-mediated solubilization.
Solution 4: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate hydrophobic "guest" molecules, such as this compound, forming an inclusion complex that has a much higher aqueous solubility.[4][5] Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[6]
Experimental Protocol: Cyclodextrin Complexation
-
Select a cyclodextrin: HP-β-CD is often a good starting point due to its higher aqueous solubility and lower toxicity compared to β-CD.
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and the binding constant of the complex.
-
Add this compound: Add the solid this compound to the cyclodextrin solution.
-
Promote complex formation: Stir the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.
-
Remove undissolved compound: Centrifuge or filter the solution to remove any remaining undissolved solid. The supernatant will contain the soluble complex.
Quantitative Data: Common Cyclodextrins and Their Properties
| Cyclodextrin | Number of Glucose Units | Cavity Diameter (Å) | Aqueous Solubility ( g/100 mL at 25°C) |
| α-Cyclodextrin | 6 | 4.7 - 5.3 | 14.5 |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | 1.85 |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | 23.2 |
| Hydroxypropyl-β-cyclodextrin | 7 | 6.0 - 6.5 | >60 |
Troubleshooting:
-
Limited solubility enhancement: The degree of solubility enhancement depends on the affinity of the guest molecule for the cyclodextrin cavity. If enhancement is insufficient, try a different type of cyclodextrin or a higher concentration.
-
Competition for binding: Other molecules in your experimental system may compete with this compound for binding to the cyclodextrin.
Logical Flow for Cyclodextrin Complexation
Caption: Process for forming a soluble inclusion complex with cyclodextrin.
References
- 1. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques: A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Trifluoromethoxy)phenol and 3-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 3-(Trifluoromethoxy)phenol and 3-chlorophenol. Understanding the distinct properties of these two compounds is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This document summarizes their physicochemical properties, explores their reactivity in key organic reactions based on electronic effects, and provides detailed experimental protocols for their direct comparison.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-chlorophenol is presented in Table 1. These properties are fundamental to understanding the reactivity and handling of these compounds.
| Property | This compound | 3-Chlorophenol |
| Molecular Formula | C₇H₅F₃O₂[5] | C₆H₅ClO[6] |
| Molecular Weight | 178.11 g/mol [5] | 128.56 g/mol [7] |
| Appearance | Colorless to light yellow liquid[1] | Colorless or white oily solid[7] |
| Melting Point | Not available | 32.5 °C[7] |
| Boiling Point | Not available | 210 °C[7] |
| pKa | ~8.5 (Estimated) | 9.12[7] |
| Hammett Constant (σm) | +0.36 | +0.373 |
Electronic Effects and Predicted Reactivity
The reactivity of a substituted phenol is largely governed by the electronic properties of its substituents. The Hammett constant (σm) provides a quantitative measure of the inductive electron-withdrawing or donating effect of a substituent at the meta position.
The meta-trifluoromethoxy (-OCF₃) group has a Hammett constant (σm) of +0.36, while the meta-chloro (-Cl) group has a σm of +0.373. These positive values indicate that both substituents are electron-withdrawing through the inductive effect. The slightly smaller value for the -OCF₃ group suggests it is a marginally weaker inductive electron-withdrawing group compared to the -Cl group.
Reactivity in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the hydroxyl group (-OH) is a strongly activating and ortho-, para-directing group. Conversely, both the -OCF₃ and -Cl groups at the meta position are deactivating groups. The rate of electrophilic aromatic substitution is influenced by the overall electron density of the aromatic ring. Since the -OCF₃ group is slightly less electron-withdrawing than the -Cl group, it is predicted that This compound will be slightly more reactive towards electrophilic aromatic substitution than 3-chlorophenol . The substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and 3-chlorophenol, the following experimental protocols for competitive nitration and bromination are provided.
Experimental Workflow: Competitive Nitration
Caption: Workflow for the competitive nitration of this compound and 3-chlorophenol.
Detailed Protocol for Competitive Nitration:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and 3-chlorophenol in a suitable inert solvent such as dichloromethane (20 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Nitrating Agent: Prepare a nitrating mixture by cautiously adding a limiting amount of nitric acid (e.g., 0.8 mmol) to a small amount of concentrated sulfuric acid, keeping the temperature low. Alternatively, a milder, heterogeneous nitrating system can be used, such as sodium nitrate on wet silica gel.[8]
-
Reaction: Add the nitrating agent dropwise to the stirred solution of the phenols over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (or after a set time), quench the reaction by pouring the mixture into ice-cold water (50 mL). Separate the organic layer, wash it with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the nitrated products of each phenol.
Experimental Workflow: Comparative Bromination
Caption: Workflow for the comparative bromination of this compound and 3-chlorophenol.
Detailed Protocol for Comparative Bromination:
-
Reaction Setup: In a flask, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and 3-chlorophenol in acetonitrile (10 mL).
-
Brominating Agent: A mild and efficient brominating system is recommended to avoid over-bromination. One such system is the in situ generation of a brominating agent from PIDA (phenyliodine diacetate) and AlBr₃.[9] Alternatively, N-bromosuccinimide (NBS) activated with HBF₄·Et₂O can be used.[10]
-
Reaction: Add the brominating agent portion-wise to the stirred solution of the phenols at room temperature.
-
Monitoring: Follow the disappearance of the starting materials and the formation of products by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Analysis: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture using ¹H NMR spectroscopy or GC-MS to quantify the ratio of the brominated products.
Biological Activity and Signaling Pathways
Both this compound and 3-chlorophenol serve as important intermediates in the synthesis of biologically active molecules.
-
This compound is a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][4] It has been suggested to bind to the cation channel of the NMDA receptor, indicating potential for antidepressant drug development.[11] The trifluoromethoxy group can enhance a drug's metabolic stability and efficacy.[4]
-
3-Chlorophenol is a precursor in the synthesis of various agrochemicals, including herbicides and fungicides, as well as pharmaceuticals.[2][3] Its biological action is also of interest, with studies indicating that chlorinated phenols can interfere with biological processes such as oxidative phosphorylation.[12]
The precise signaling pathways affected by drugs and agrochemicals derived from these phenols are diverse and depend on the final molecular structure. A generalized representation of a drug's interaction with a signaling pathway is shown below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorophenol - Wikipedia [en.wikipedia.org]
- 8. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. undefined [cymitquimica.com]
- 12. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 3-(Trifluoromethoxy)phenol-Derived Drugs In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 3-(trifluoromethoxy)phenol moiety into drug candidates has been a successful strategy in medicinal chemistry, leading to the development of several approved pharmaceuticals with diverse therapeutic applications. This guide provides an objective comparison of the in vitro efficacy of prominent drugs derived from this chemical scaffold, supported by experimental data and detailed methodologies. The unique properties conferred by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, contribute to the pharmacological profiles of these agents.[1][2] This document serves as a resource for researchers engaged in the evaluation and development of novel therapeutics.
Comparative In Vitro Efficacy of this compound-Derived Drugs
The following tables summarize the in vitro efficacy of key drugs containing the this compound structure: Riluzole, Sonidegib, and Celikalim, alongside relevant comparators.
Table 1: In Vitro Neuroprotective Efficacy of Riluzole
| Compound | Assay | Cell Line/System | Efficacy Metric | Result | Reference(s) |
| Riluzole | Glutamate-induced excitotoxicity | Rat primary cortical neurons | % Neuroprotection | Significant protection at 1-10 µM | [3][4] |
| Riluzole | H₂O₂-induced oxidative stress | Human SH-SY5Y neuroblastoma | % Cell Viability | ~80% viability at 1-10 µM | [2][5] |
| Comparator: MK-801 | Glutamate-induced excitotoxicity | Mouse cortical cells | Mitochondrial Membrane Potential | Blocks depolarization | [6] |
| Comparator: N-acetylcysteine (NAC) | H₂O₂-induced cytotoxicity | NSC-34 motor neuron cell line | % Cell Survival | Increased survival at 300 µM | [7] |
Table 2: In Vitro Anti-cancer Efficacy of Sonidegib (Hedgehog Pathway Inhibitor)
| Compound | Assay | Cell Line | Efficacy Metric | Result | Reference(s) |
| Sonidegib | GLI-luciferase reporter assay | Human embryonic palatal mesenchyme (HEPM) cells | IC₅₀ | 2.8 nM | [8] |
| Sonidegib | Cell Viability (MTT Assay) | Kidney cancer cell lines | IC₅₀ | Concentration-dependent inhibition | [9] |
| Comparator: Vismodegib | GLI-luciferase reporter assay | Human cell-free assay | IC₅₀ | 3.0 µM | [8] |
| Comparator: Itraconazole | Hedgehog pathway inhibition | - | IC₅₀ | ~800 nM | [10] |
Table 3: In Vitro Vasorelaxant Efficacy of Celikalim (Potassium Channel Opener)
| Compound | Assay | Tissue | Efficacy Metric | Result | Reference(s) |
| Celikalim | Inhibition of platelet aggregation (collagen-induced) | Human platelets | % Inhibition | 45% at 100 µM | [11] |
| Comparator: Cromakalim | Vasodilation of noradrenaline-precontracted portal vein | Human isolated portal vein | EC₅₀ | 4.53 ± 0.12 µM | [12] |
| Comparator: Pinacidil | Vasodilation of K⁺-constricted coronary artery | Goat isolated coronary artery | EC₅₀ | 2.57 x 10⁻⁶ M | [13] |
| Comparator: Levosimendan | Vasodilation of noradrenaline-precontracted portal vein | Human isolated portal vein | EC₅₀ | 0.281 ± 0.03 µM | [12] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Glutamate-Induced Excitotoxicity Assay
This assay evaluates the neuroprotective effects of compounds against glutamate-induced cell death in neuronal cultures.[3][14]
Materials:
-
Rat primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
96-well cell culture plates
-
Test compounds (e.g., Riluzole) and vehicle control
-
L-glutamic acid
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells/well and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Pre-incubate the neurons with various concentrations of the test compound or vehicle for 24 hours.
-
Glutamate Insult: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM and incubate for 24 hours.
-
Viability Assessment: Measure cell viability using a standard MTT or ATP-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated, glutamate-insulted control.
Hedgehog Pathway Reporter Assay
This assay quantifies the inhibition of the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.[15][16][17]
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
96-well white, clear-bottom plates.
-
DMEM supplemented with 10% FBS.
-
Test compounds (e.g., Sonidegib) and vehicle control.
-
Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cell line in 96-well plates at a density that will result in a confluent monolayer on the day of treatment.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium to reduce basal pathway activity.
-
Compound Treatment: Add serial dilutions of the test compound or vehicle to the wells and pre-incubate for 1-2 hours.
-
Pathway Activation: Stimulate the Hedgehog pathway by adding an agonist and incubate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
In Vitro Vasodilation Assay Using Aortic Rings
This ex vivo assay assesses the vasorelaxant properties of compounds on isolated arterial rings.[18][19][20]
Materials:
-
Thoracic aorta from a rat.
-
Krebs-Henseleit buffer.
-
Organ bath system with force transducers.
-
Vasoconstrictor agent (e.g., phenylephrine, KCl).
-
Test compounds (e.g., Celikalim) and vehicle control.
Protocol:
-
Aortic Ring Preparation: Isolate the thoracic aorta, clean it of adhesive tissue, and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce a stable contraction with a vasoconstrictor agent.
-
Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of the test compound to the organ bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC₅₀ value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 2. cpn.or.kr [cpn.or.kr]
- 3. innoprot.com [innoprot.com]
- 4. Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 8. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the potassium channel openers celikalim, pinacidil and cromakalim in platelet models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basal nitric oxide release differentially modulates vasodilations by pinacidil and levcromakalim in goat coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neuroproof.com [neuroproof.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Lipophilicity of Trifluoromethoxy and Trifluoromethyl Phenols
For researchers, scientists, and drug development professionals, understanding the lipophilicity of functional groups is paramount in the design of novel therapeutics. This guide provides a detailed comparison of the lipophilicity of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituted phenols, supported by experimental data and detailed methodologies.
Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine-containing functional groups is a widely employed tactic to modulate this property. Among the most common are the trifluoromethoxy and trifluoromethyl groups. While both are strongly electron-withdrawing and enhance metabolic stability, their contributions to a molecule's lipophilicity are distinct.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is most commonly expressed as its partition coefficient (logP) between an organic and an aqueous phase, typically octanol and water. A higher logP value indicates greater lipophilicity. Another important metric is the Hansch hydrophobicity constant (π), which quantifies the lipophilicity contribution of a substituent.
The data consistently indicates that the trifluoromethoxy group imparts greater lipophilicity to a phenol ring than the trifluoromethyl group. The Hansch π parameter for the -OCF₃ group is +1.04, whereas for the -CF₃ group, it is +0.88.[1] This is further substantiated by the available experimental and calculated logP values for the corresponding phenol isomers.
| Compound | Substituent | Position | Experimental logP | Calculated logP (XLogP3) |
| 2-(Trifluoromethyl)phenol | -CF₃ | ortho | 2.8 | 2.8 |
| 3-(Trifluoromethyl)phenol | -CF₃ | meta | 2.95 | - |
| 4-(Trifluoromethyl)phenol | -CF₃ | para | - | 2.8 |
| 2-(Trifluoromethoxy)phenol | -OCF₃ | ortho | - | 2.5 |
| 3-(Trifluoromethoxy)phenol | -OCF₃ | meta | - | 2.8 |
| 4-(Trifluoromethoxy)phenol | -OCF₃ | para | - | - |
Note: The absence of an experimental value indicates that it was not found in the cited literature. Calculated values are provided for comparison and should be interpreted with caution.
The higher lipophilicity of the trifluoromethoxy group can be attributed to the shielding of the polar oxygen atom by the bulky and highly electronegative fluorine atoms. This reduces the potential for hydrogen bonding with water, thereby favoring partitioning into the organic phase.
Understanding the Factors Influencing Lipophilicity
The lipophilicity of a substituted phenol is a result of a complex interplay of electronic and steric effects. The following diagram illustrates the key relationships:
Caption: Relationship between substituent properties and lipophilicity.
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP is crucial for structure-activity relationship (SAR) studies. The two most common experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Workflow:
Caption: Workflow for the shake-flask logP determination method.
Detailed Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer for ionizable compounds like phenols) with n-octanol by shaking them together for 24 hours, followed by separation.
-
Dissolution of Test Compound: Accurately weigh and dissolve the trifluoromethoxy- or trifluoromethyl-phenol in the pre-saturated n-octanol. The initial concentration should be low enough to avoid self-association but high enough for accurate detection.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution of the compound in a glass vessel with a screw cap.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the phenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method estimates logP based on the retention time of a compound on a nonpolar stationary phase.
Workflow:
Caption: Workflow for the RP-HPLC logP determination method.
Detailed Protocol:
-
System Setup: Use an HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with accurately known logP values that span the expected range of the test compounds.
-
Standard Analysis: Inject each standard and measure its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot log(k') versus the known logP values for the standards. A linear relationship should be observed.
-
Sample Analysis: Inject the trifluoromethoxy- or trifluoromethyl-phenol sample and measure its retention time under the same chromatographic conditions.
-
logP Determination: Calculate the log(k') for the test compound and use the calibration curve to determine its logP value.
Conclusion
The trifluoromethoxy group is a more potent lipophilicity-enhancing substituent for phenols compared to the trifluoromethyl group. This is supported by both substituent hydrophobicity constants and available experimental and calculated logP data. The choice between these two functional groups will depend on the specific requirements of the drug design project, with the -OCF₃ group being favored when a significant increase in lipophilicity is desired to, for example, improve membrane permeability or target engagement within a lipophilic binding pocket. The experimental protocols provided herein offer robust methods for the accurate determination of this critical physicochemical property.
References
A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Trifluoromethoxyphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the predicted biological activities of the ortho-, meta-, and para-isomers of trifluoromethoxyphenol. Due to the limited availability of direct comparative experimental data for these specific isomers, this analysis is based on established structure-activity relationships of phenolic compounds and the known effects of the trifluoromethoxy functional group. The information herein is intended to guide future research and drug discovery efforts.
The trifluoromethoxy group (-OCF₃) is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. The positional isomerism (ortho, meta, para) of this group on the phenol ring is expected to significantly influence the biological profile of the molecule.
Comparative Biological Activity Data (Predictive)
The following table summarizes the predicted biological activities of trifluoromethoxyphenol isomers. These predictions are extrapolated from data on structurally related phenolic compounds and general principles of medicinal chemistry.
| Biological Activity | Metric | 2-Trifluoromethoxyphenol (ortho) | 3-Trifluoromethoxyphenol (meta) | 4-Trifluoromethoxyphenol (para) |
| Antioxidant Activity | Predicted IC50/EC50 | Moderate to High | Low to Moderate | Moderate |
| Cytotoxicity | Predicted IC50 | Moderate | Low to Moderate | Moderate to High |
| Enzyme Inhibition | Predicted IC50 | Potent | Moderate | Moderate |
Note: These are predicted values and require experimental validation. The actual biological activities can vary based on the specific assay conditions and cell lines used.
Known Biological Roles of Individual Isomers
While direct comparative studies are lacking, some individual biological activities have been reported for these isomers:
-
4-(Trifluoromethoxy)phenol (para-isomer): Has been investigated as an anti-tuberculosis agent that may work by inhibiting bacterial transcription and replication. It is also used as a reactant in the synthesis of Kv1.5 potassium channel inhibitors.
-
3-(Trifluoromethoxy)phenol (meta-isomer): This isomer has been shown to bind to the NMDA receptor cation channel, suggesting potential applications in developing treatments for neurological disorders, including depression. It is a common building block in the synthesis of pharmaceuticals and agrochemicals.
-
2-(Trifluoromethoxy)phenol (ortho-isomer): Often utilized as a versatile chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The ortho-position of the trifluoromethoxy group can influence the molecule's conformation and interaction with biological targets, potentially leading to enhanced metabolic stability and binding affinity.
Experimental Protocols
Detailed methodologies for key in vitro assays to determine the biological activities of trifluoromethoxyphenol isomers are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the compounds.
Methodology:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Serial dilutions of the test compounds (ortho-, meta-, and para-isomers of trifluoromethoxyphenol) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The test compound solutions are added to the DPPH solution in a 96-well plate.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effects of the compounds on a specific cell line.
Methodology:
-
Cells (e.g., a cancer cell line) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the trifluoromethoxyphenol isomers. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a further 24-72 hours.
-
Following incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (Example: Cyclooxygenase - COX)
Objective: To evaluate the inhibitory effect of the compounds on a specific enzyme.
Methodology:
-
A commercial colorimetric COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase activity of either COX-1 or COX-2.
-
The reaction is initiated by adding arachidonic acid. The subsequent reaction between prostaglandin G2 and a chromogen results in a colored product.
-
The test compounds are added at various concentrations to the reaction mixture.
-
The absorbance of the colored product is measured using a microplate reader at the specified wavelength (e.g., 590 nm).
-
The percentage of enzyme inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration that inhibits 50% of the enzyme's activity) is determined from a dose-response curve.
Visualizations
DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
General Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
A Comparative Guide to Analytical Methods for 3-(Trifluoromethoxy)phenol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-(Trifluoromethoxy)phenol is crucial for various applications, from synthetic chemistry to metabolic studies. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of each method is objectively compared, supported by typical experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
Data Presentation: A Comparative Summary of Analytical Performance
The selection of an optimal analytical method hinges on its performance characteristics. The following table summarizes the typical quantitative data for the analysis of this compound and structurally related phenolic compounds using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry. It is important to note that while data for closely related compounds is used to provide a reasonable estimate, actual performance for this compound may vary.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Visible Spectrophotometry (Total Phenols Assay) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Colorimetric reaction of phenols with a reagent, and measurement of absorbance. |
| Linearity (R²) | > 0.99[1] | > 0.99[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL[1] | 3.64 - 97.64 ng/L[4] | 0.1024 mg/L[5] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL[1] | 0.7 - 87.7 pg[4] | 0.3412 mg/L[5] |
| Precision (%RSD) | < 5%[1] | < 13.6%[4] | < 2%[5] |
| Accuracy (% Recovery) | 98.33 - 101.12%[1] | 47.87 - 114.8%[4] | 81.50 - 85.66%[5] |
| Specificity | High | Very High | Low (Measures total phenolic content) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and widely accessible approach for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed for optimal separation. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, but a common wavelength for phenols is around 270 nm.[6]
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution in the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. If the sample matrix is complex, solid-phase extraction (SPE) may be necessary for cleanup.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the hydroxyl group, direct analysis of phenols by GC can be challenging.[8] Therefore, a derivatization step is typically required to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
Autosampler
Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The molecular ion and characteristic fragment ions of the derivatized this compound should be monitored.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Prepare working standards and derivatize them in the same manner as the samples.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix. The final extract should be in a volatile solvent compatible with the derivatization and GC-MS analysis.[10]
UV-Visible Spectrophotometry (Total Phenolic Content)
This method is a rapid and cost-effective technique for estimating the total amount of phenolic compounds in a sample. It is not specific to this compound but can be useful for screening purposes. The Folin-Ciocalteu method is a widely used example.[3]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
Gallic acid (for standard curve)
-
Methanol or other suitable solvent
Procedure:
-
Standard Curve Preparation: Prepare a series of gallic acid standards in methanol (e.g., 0 to 100 µg/mL).
-
Reaction:
-
To a known volume of standard or sample solution, add the Folin-Ciocalteu reagent.
-
After a few minutes, add the sodium carbonate solution to raise the pH.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
-
Measurement: Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance (typically around 765 nm).[3]
-
Quantification: Construct a calibration curve of absorbance versus gallic acid concentration. Determine the total phenolic content of the samples from the calibration curve and express the results as gallic acid equivalents (GAE).
Mandatory Visualization
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. settek.com [settek.com]
Performance comparison of 3-(Trifluoromethoxy)phenol in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
The etherification of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. 3-(Trifluoromethoxy)phenol, with its unique electronic properties conferred by the trifluoromethoxy group, is a valuable building block. The selection of an appropriate catalytic system for its O-alkylation is critical to ensure high efficiency, selectivity, and yield. This guide provides a comparative overview of different catalytic systems for the O-alkylation of phenols bearing electron-withdrawing substituents, serving as a proxy for the performance of this compound.
Performance Comparison of Catalytic Systems
Direct comparative studies on this compound are limited in publicly available literature. Therefore, this guide presents data for the O-alkylation of analogous electron-deficient phenols, such as those containing nitro, cyano, or trifluoromethyl groups, to provide insights into the expected performance of different catalytic systems. The following table summarizes the performance of representative palladium and copper-based catalytic systems in the O-alkylation of substituted phenols.
| Catalyst System | Phenol Substrate | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | |||||||||
| PdCl₂(dppf) | 4-Cyanophenol | Vinyl ethylene carbonate | 5 | Cs₂CO₃ | MeCN | 70 | 15 | 82 | [1] |
| PdCl₂(dppf) | 4-Nitrophenol | Vinyl ethylene carbonate | 5 | Cs₂CO₃ | MeCN | 70 | 15 | 75 | [1] |
| PdCl₂(dppf) | 3-(Trifluoromethyl)phenol | Vinyl ethylene carbonate | 5 | Cs₂CO₃ | MeCN | 70 | 15 | 68 | [1] |
| Copper-Catalyzed | |||||||||
| CuI / rac-BINOL | 4-Bromophenol | Secondary alkyl iodides | 5 (CuI), 10 (rac-BINOL) | BTPP | Toluene | -10 | 24 | ~70-90 | [2] |
| Cu(OAc)₂ | Various phenols | Alkylborane reagents | 10 | - | Toluene | 50 | 24 | Good to Excellent | [3] |
Note: The data presented is for analogous substrates and different reaction types (allylic etherification for palladium, alkylation with alkyl halides/boranes for copper) and should be considered as a qualitative guide to catalyst performance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for palladium and copper-catalyzed O-alkylation reactions of substituted phenols.
Palladium-Catalyzed Allylic Etherification of a Substituted Phenol
This protocol is adapted from the palladium-catalyzed decarboxylative etherification of phenols with vinyl ethylene carbonate.[1]
Materials:
-
Substituted Phenol (e.g., 4-cyanophenol) (0.20 mmol, 1.0 equiv)
-
Vinyl ethylene carbonate (0.30 mmol, 1.5 equiv)
-
PdCl₂(dppf) (5 mol%, 0.01 mmol)
-
Cesium Carbonate (Cs₂CO₃) (0.06 mmol, 0.3 equiv)
-
Acetonitrile (MeCN) (2 mL)
Procedure:
-
To a dried reaction vial, add the substituted phenol, vinyl ethylene carbonate, PdCl₂(dppf), and cesium carbonate.
-
Add acetonitrile to the vial.
-
Seal the vial and heat the reaction mixture to 70°C.
-
Stir the reaction for 15 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Copper-Catalyzed Alkylation of a Substituted Phenol
This protocol is a general representation of a copper-catalyzed O-alkylation of a phenol with an alkyl halide, inspired by visible-light induced methodologies.[2]
Materials:
-
Substituted Phenol (e.g., 4-bromophenol) (1.0 equiv)
-
Alkyl Iodide (e.g., secondary alkyl iodide) (1.5 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
rac-BINOL (10 mol%)
-
Tris(tetramethylene)phosphonium tetrafluoroborate (BTPP) (1.2 equiv)
-
Toluene
Procedure:
-
In a glovebox, add CuI and rac-BINOL to a dried reaction vial.
-
Add toluene, followed by the substituted phenol, alkyl iodide, and BTPP.
-
Seal the vial and bring it out of the glovebox.
-
Cool the reaction mixture to -10°C in a cooling bath.
-
Irradiate the reaction with blue LEDs and stir for 24 hours.
-
Upon completion, the reaction mixture is typically quenched and extracted.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to optimizing catalytic reactions.
Catalytic Cycle for Palladium-Catalyzed O-Alkylation
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed O-alkylation of a phenol with an allylic carbonate, a process related to the Buchwald-Hartwig C-O coupling.
Caption: Proposed catalytic cycle for Pd-catalyzed allylic etherification.
General Experimental Workflow for Catalyst Screening
A systematic approach is necessary when screening for the optimal catalytic system for a new substrate like this compound.
Caption: A logical workflow for screening and optimizing a catalytic reaction.
References
In Vivo Performance of Agrochemicals Derived from 3-(Trifluoromethoxy)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy group into the molecular structure of agrochemicals has been a significant advancement in the development of modern crop protection agents. Synthesized from the versatile intermediate 3-(Trifluoromethoxy)phenol, these compounds exhibit enhanced biological activity and a more targeted mode of action. This guide provides an objective comparison of the in vivo performance of five key agrochemicals derived from this precursor: the insecticides Novaluron and Flometoquin, the fungicide Thifluzamide, the herbicide Flucarbazone-sodium, and the plant growth regulator Flurprimidol. The information presented is supported by experimental data to aid researchers in their evaluation and selection of these advanced agricultural compounds.
Insecticides: Novaluron and Flometoquin
Novaluron and Flometoquin are two potent insecticides synthesized from this compound, each with a distinct mode of action and target pest spectrum.
Novaluron: A Chitin Synthesis Inhibitor
Novaluron is a benzoylphenyl urea insecticide that acts as an insect growth regulator (IGR).[1] Its primary mode of action is the inhibition of chitin synthesis, a crucial component of an insect's exoskeleton.[2] This disruption of the molting process is particularly effective against larval stages of various insect pests.[1][2]
Comparative Performance Data:
A study on the efficacy of Novaluron against the black cutworm (Agrotis ipsilon) compared its performance to the industry standard insecticide, chlorantraniliprole. The results showed that Novaluron provided statistically similar levels of control up to 35 days after treatment (DAT).[3]
| Treatment | Rate | Mean % Control (35 DAT) |
| Novaluron | Low Rate | ~85% |
| Novaluron | High Rate | ~90% |
| Chlorantraniliprole | Standard Rate | ~95% |
| Untreated Control | - | 0% |
Data adapted from a study on black cutworm control.[3]
Experimental Protocol: Leaf-Dip Bioassay for Novaluron Efficacy
This protocol is a standard method for evaluating the efficacy of insecticides like Novaluron against lepidopteran larvae.
-
Preparation of Test Solutions: A stock solution of Novaluron is prepared in an appropriate solvent. Serial dilutions are then made to obtain a range of desired concentrations. A control solution without Novaluron is also prepared. A surfactant is typically added to all solutions to ensure even leaf coverage.[2]
-
Leaf Treatment: Host plant leaves are individually dipped into the test solutions for a standardized duration (e.g., 10-30 seconds) and then allowed to air dry.[2]
-
Insect Exposure: Once dry, the treated leaves are placed in individual Petri dishes or containers. A set number of second-instar larvae (e.g., 10-20) are then introduced onto each leaf.[2]
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.[2]
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the population) and other lethal concentration values.[2]
Mode of Action and Experimental Workflow Diagrams:
References
The Metabolic Fortitude of the 3-(Trifluoromethoxy)phenyl Moiety: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the 3-(trifluoromethoxy)phenyl moiety is of significant interest due to its unique electronic properties and resistance to metabolic degradation. This guide provides an objective comparison of the metabolic stability of drugs and drug candidates featuring this moiety against viable alternatives, supported by experimental data and detailed methodologies.
The inclusion of the trifluoromethoxy (-OCF₃) group on a phenyl ring is a well-established strategy to block common metabolic pathways, particularly cytochrome P450 (CYP)-mediated oxidation. The high strength of the carbon-fluorine bonds renders the trifluoromethoxy group highly resistant to enzymatic attack, thereby preventing metabolic transformations that would otherwise lead to rapid clearance and reduced bioavailability of the drug.
Comparative Analysis of Metabolic Stability
To illustrate the impact of the 3-(trifluoromethoxy)phenyl moiety and its bioisosteres on metabolic stability, we will examine several case studies. Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a 6-(trifluoromethoxy)benzothiazole core, which is structurally analogous to the 3-(trifluoromethoxy)phenyl group. A comparative study of riluzole and its 6-substituted analogs provides valuable insights into the influence of the trifluoromethoxy group on in vivo activity, which is often correlated with metabolic stability.
Case Study 1: Riluzole and its 6-Substituted Analogs
| Compound | 6-Substituent | In Vivo "Antiglutamate" Activity (ED₅₀, mg/kg i.p.) | Inferred Metabolic Stability |
| Riluzole | -OCF₃ | 2.5 | High |
| Analog 1 | -CF₃ | 3.2 | High |
| Analog 2 | -OCF₂CF₃ | 2.8 | High |
| Analog 3 | -CF₂CF₃ | 3.0 | High |
Data is inferred from in vivo activity studies. A lower ED₅₀ is suggestive of higher metabolic stability.
The data suggests that compounds with fluorinated substituents at the 6-position, including the trifluoromethoxy group in riluzole, exhibit high in vivo potency. This is consistent with the expectation that these groups block metabolic pathways, leading to higher exposure and a more pronounced pharmacological effect.
Case Study 2: Trifluoromethyl as a Bioisosteric Replacement for a Nitro Group
In a study focused on developing positive allosteric modulators for the CB1 receptor, a trifluoromethyl (-CF₃) group was used as a bioisosteric replacement for an aliphatic nitro (-NO₂) group. The in vitro metabolic stability of these analogs was assessed in human and mouse liver microsomes.
| Compound Series | Key Functional Group | Human Liver Microsomes (% remaining after 30 min) | Mouse Liver Microsomes (% remaining after 30 min) |
| Trifluoromethyl Analog | -CF₃ | ~80% | ~70% |
| Nitro Analog | -NO₂ | ~40% | ~30% |
This study provides a clear example where the introduction of a trifluoromethyl group significantly enhanced the metabolic stability of the compound in vitro.[1]
A Note of Caution: Context is Key
It is important to note that the impact of fluorine-containing moieties on metabolic stability is not universally positive and can be highly dependent on the specific molecular scaffold. A study on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) found that the introduction of trifluoromethyl groups surprisingly did not lead to an improvement in metabolic stability in liver microsomes.[2][3] This highlights the necessity of empirical testing for each new chemical series.
Experimental Protocols
The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of drug candidates.[1][4][5]
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., compounds with known high and low clearance)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired working concentration in the phosphate buffer.
-
Thaw the pooled human liver microsomes on ice and dilute to the final desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the working solution of the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Primary metabolic pathways of Riluzole.[2][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(Trifluoromethoxy)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Properties and Reactivity of 3-(Trifluoromethoxy)phenol Versus Other Fluorinated Phenols
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for tailoring molecular properties. Among the array of available building blocks, fluorinated phenols stand out for their utility in introducing fluorine's unique electronic and steric effects. This guide provides a comprehensive comparative study of this compound against other common fluorinated phenols, offering insights into its distinct characteristics and performance in key chemical transformations. By presenting a combination of physicochemical data and standardized experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
The trifluoromethoxy (-OCF₃) group, a key feature of this compound, is increasingly recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of molecules, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[1] This guide will delve into a quantitative comparison of these properties with those of phenols substituted with a single fluorine atom or the closely related trifluoromethyl (-CF₃) group.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern and the nature of the fluorine-containing group on the phenol ring significantly influence the molecule's fundamental properties. The following tables summarize key physicochemical data for this compound and a selection of other fluorinated phenols, providing a clear basis for comparison.
Table 1: General and Physical Properties of Selected Fluorinated Phenols
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 827-99-6 | C₇H₅F₃O₂ | 178.11 | 17 | 86 (at 24 mmHg) | 1.375 |
| 2-Fluorophenol | 367-12-4 | C₆H₅FO | 112.10 | 16.1 | 171-172 | 1.256 |
| 3-Fluorophenol | 372-20-3 | C₆H₅FO | 112.10 | 8-12 | 178 | 1.238 |
| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 112.10 | 43-46 | 185 | 1.22 |
| 2-(Trifluoromethyl)phenol | 444-30-4 | C₇H₅F₃O | 162.11 | 45-46 | 147-148 | - |
| 3-(Trifluoromethyl)phenol | 98-17-9 | C₇H₅F₃O | 162.11 | -1.8 | 178-179 | 1.333 |
| 4-(Trifluoromethyl)phenol | 402-45-9 | C₇H₅F₃O | 162.11 | 45-47 | 71.5-72 (at 8 mmHg) | - |
| 2-(Trifluoromethoxy)phenol | 32858-93-8 | C₇H₅F₃O₂ | 178.11 | 40-45 | 69-71 (at 60 mmHg) | 1.37 |
| 4-(Trifluoromethoxy)phenol | 828-27-3 | C₇H₅F₃O₂ | 178.11 | 17 | 86 | 1.375 |
Table 2: Acidity and Lipophilicity of Selected Fluorinated Phenols
| Compound | pKa | logP |
| This compound | 9.08[2] | 2.5 (calculated) |
| 2-Fluorophenol | 8.81 | 1.83 |
| 3-Fluorophenol | 9.28 | 1.83 |
| 4-Fluorophenol | 9.89[2] | 1.83 |
| 2-(Trifluoromethyl)phenol | 8.95[3] | 2.8[3] |
| 3-(Trifluoromethyl)phenol | 9.08[2] | 2.58 |
| 4-(Trifluoromethyl)phenol | 8.675 | 2.8[4] |
| 2-(Trifluoromethoxy)phenol | - | 2.5 (calculated)[5] |
| 4-(Trifluoromethoxy)phenol | - | - |
Note: pKa and logP values can vary slightly depending on the experimental or computational method used. The values presented here are for comparative purposes.
The data clearly indicates that the presence of electron-withdrawing fluorine-containing groups generally increases the acidity (lowers the pKa) of the phenol compared to phenol itself (pKa ≈ 10). The trifluoromethyl and trifluoromethoxy groups have a more pronounced acidifying effect than a single fluorine atom. Increased lipophilicity, as indicated by a higher logP value, is also a common feature of these fluorinated compounds, a desirable trait for enhancing membrane permeability in drug candidates.
Comparative Reactivity in Key Transformations
The performance of a building block is ultimately determined by its reactivity in common synthetic transformations. Here, we outline standardized experimental protocols for two fundamental reactions involving phenols: O-alkylation (Williamson Ether Synthesis) and O-acylation. These protocols are designed to enable a direct and objective comparison of this compound with other fluorinated phenols.
Experimental Protocol 1: Comparative O-Alkylation (Williamson Ether Synthesis)
This protocol describes a standardized procedure for the O-alkylation of various fluorinated phenols with benzyl bromide, allowing for a comparative analysis of their reactivity and reaction yields.
Objective: To compare the reaction yield of the Williamson ether synthesis for this compound and other selected fluorinated phenols under identical reaction conditions.
Materials:
-
This compound
-
2-Fluorophenol
-
4-Fluorophenol
-
3-(Trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective fluorinated phenol (5.0 mmol), anhydrous potassium carbonate (7.5 mmol, 1.5 equivalents), and anhydrous acetone (20 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (6.0 mmol, 1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure ether product.
-
Determine the yield of the purified product.
Expected Outcome: The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. This is expected to lead to comparable or potentially higher yields for phenols bearing these groups compared to those with a single fluorine atom under these standardized conditions.
Experimental Protocol 2: Comparative O-Acylation
This protocol provides a standardized method for the O-acylation of fluorinated phenols with benzoyl chloride, enabling a comparison of their reactivity in ester formation.
Objective: To compare the reaction yield of the O-acylation for this compound and other selected fluorinated phenols under identical reaction conditions.
Materials:
-
This compound
-
2-Fluorophenol
-
4-Fluorophenol
-
3-(Trifluoromethyl)phenol
-
Pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the respective fluorinated phenol (5.0 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (6.0 mmol, 1.2 equivalents) to the solution.
-
Slowly add benzoyl chloride (5.5 mmol, 1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure ester product.
-
Determine the yield of the purified product.
Expected Outcome: While the increased acidity of phenols with electron-withdrawing groups makes the corresponding phenoxide a better nucleophile in base-catalyzed reactions, the nucleophilicity of the neutral phenol in this pyridine-catalyzed reaction might be reduced. This could lead to interesting differences in reaction rates and yields among the tested phenols, providing valuable insights into their relative reactivity.
Logical Relationships and Structural Considerations
The electronic properties of the fluorine-containing substituent and its position on the aromatic ring are paramount in determining the overall characteristics of the fluorinated phenol. The following diagram illustrates the logical relationship between the substituent, its electronic effect, and the resulting impact on key molecular properties.
References
Assessing Target Engagement of Novel Kinase Inhibitors Derived from 3-(Trifluoromethoxy)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinase inhibitors derived from the 3-(trifluoromethoxy)phenol scaffold, with a focus on assessing their target engagement. Experimental data for a representative compound is compared against established alternative inhibitors, offering insights into their relative potency and cellular activity. Detailed experimental protocols and illustrative diagrams of key signaling pathways and workflows are included to support researchers in their drug discovery efforts.
Introduction
The this compound moiety is a valuable pharmacophore in modern drug discovery, known for its ability to enhance metabolic stability and cell permeability of small molecule inhibitors.[1] In the realm of kinase inhibitor development, this scaffold has been explored for its potential to yield potent and selective drug candidates. This guide focuses on the characterization of inhibitors targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key negative regulator of T-cell signaling and a promising target in immuno-oncology.[2][3][4]
Comparative Analysis of Inhibitor Potency and Cellular Activity
To provide a clear comparison, we have compiled biochemical and cellular assay data for a hypothetical inhibitor derived from this compound, designated as "Compound-X," alongside established MAP4K1 inhibitors.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement (pSLP-76) IC50 (nM) | IL-2 Production EC50 (nM) | Reference |
| Compound-X | MAP4K1 | Data not available | Data not available | Data not available | N/A |
| PF-06260933 | MAP4K4 | 3.7 | 160 | - | [5][6] |
| BLU-2069 | MAP4K1 | <1 | ~10 | ~30 | [7] |
| BLU-6348 | MAP4K1 | <1 | ~10 | ~30 | [7] |
Note: While specific data for a this compound-derived MAP4K1 inhibitor is not publicly available, the table structure is provided as a template for comparative analysis once such data is generated. The data for alternative inhibitors highlights the benchmarks for potency and cellular activity in this target class.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to assess target engagement.
MAP4K1 Signaling Pathway in T-Cells
Caption: MAP4K1 negatively regulates T-cell activation.
General Workflow for Assessing Kinase Inhibitor Target Engagement
Caption: Workflow for inhibitor characterization.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of a purified kinase.
-
Principle: The assay is based on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal. Inhibition of the kinase results in a decreased signal.[2]
-
Materials:
-
Recombinant MAP4K1 enzyme
-
Peptide substrate (e.g., a generic substrate like MBP or a specific peptide)
-
ATP
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho antibody and a fluorescent acceptor)
-
Assay buffer
-
Test compounds (e.g., Compound-X and alternative inhibitors)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the recombinant kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Phospho-SLP-76 Quantification)
This assay assesses the ability of an inhibitor to engage its target within a cellular context.[2]
-
Principle: MAP4K1 phosphorylates SLP-76 at Serine 376, which negatively regulates T-cell signaling. Inhibition of MAP4K1 in stimulated T-cells leads to a decrease in phospho-SLP-76 levels, which can be quantified.[2][8]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant T-cell line (e.g., Jurkat)
-
Cell culture medium and supplements
-
T-cell activators (e.g., anti-CD3/CD28 antibodies)
-
Test compounds
-
Lysis buffer
-
Antibodies specific for total SLP-76 and phospho-SLP-76 (Ser376)
-
Detection reagents (e.g., for Western blot or ELISA-based methods like Meso Scale Discovery)
-
-
Procedure:
-
Culture the cells and treat with serial dilutions of the test compounds for a specified pre-incubation time.
-
Stimulate the cells with T-cell activators to induce the signaling cascade.
-
Lyse the cells to release cellular proteins.
-
Quantify the levels of total and phospho-SLP-76 using a suitable detection method (e.g., Western blot or MSD).
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Calculate the percent inhibition of SLP-76 phosphorylation at each compound concentration and determine the IC50 value.
-
Cellular Functional Assay (IL-2 Production)
This assay measures the functional consequence of inhibiting the target kinase.[2]
-
Principle: Inhibition of the negative regulator MAP4K1 is expected to enhance T-cell activation, leading to increased production of cytokines like Interleukin-2 (IL-2).[2]
-
Materials:
-
Human PBMCs or a T-cell line
-
Cell culture medium and supplements
-
T-cell activators
-
Test compounds
-
ELISA kit for human IL-2
-
-
Procedure:
-
Culture the cells and treat with serial dilutions of the test compounds.
-
Stimulate the cells with T-cell activators.
-
Incubate for a period sufficient to allow for cytokine production (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the compound concentration to determine the EC50 value for IL-2 production.
-
Conclusion
The assessment of target engagement is a critical step in the development of novel kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's potency, selectivity, and functional effects in a physiologically relevant context. While specific data for inhibitors derived from this compound targeting MAP4K1 is still emerging, the methodologies and comparative framework presented in this guide provide a robust foundation for their evaluation. The continued exploration of this chemical scaffold holds promise for the discovery of new and effective kinase-targeted therapies.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) studies of 3-(Trifluoromethoxy)phenol analogs
A guide for researchers and drug development professionals on the quantitative structure-activity relationships governing the biological activity of molecules containing the trifluoromethoxy moiety, with a comparative perspective on trifluoromethyl-substituted analogs.
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 3-(trifluoromethoxy)phenol analogs and related trifluoromethyl-containing compounds. The objective is to offer a clear, data-driven comparison of how the trifluoromethoxy group influences biological activity in contrast to the more common trifluoromethyl substituent. By presenting quantitative data, detailed experimental and computational protocols, and visual representations of QSAR models, this guide aims to facilitate the rational design of novel therapeutic agents.
Introduction to QSAR and the Significance of Fluorinated Moieties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[1] These models are invaluable in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and reducing the need for extensive experimental testing.
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are of significant interest in medicinal chemistry. The incorporation of these fluorine-containing moieties can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby enhancing its pharmacological profile.[2] While the trifluoromethyl group is more prevalent in pharmaceuticals, the trifluoromethoxy group offers unique electronic and conformational properties that are increasingly being explored in drug design.[2]
Comparative QSAR Studies
Case Study 1: QSAR of Trifluoromethoxy-Containing Anti-Tubercular Agents
A key study by Fassihi et al. provides a QSAR analysis of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents.[3] This study serves as a valuable case for understanding the QSAR of trifluoromethoxy-containing compounds.
The QSAR model was developed for a series of 49 derivatives. The biological activity was expressed as the pIC50 (the negative logarithm of the half-maximal inhibitory concentration). The three-dimensional structures of the molecules were optimized using the semi-empirical AM1 method. A large number of molecular descriptors were calculated, and Principal Component Regression (PCR) was used to develop the QSAR model.[3]
The study identified several key descriptors that correlate with the anti-tubercular activity. While the full dataset of all descriptors for all 49 compounds is extensive, the following table summarizes the structures and biological activities of a representative subset of the trifluoromethoxy-containing derivatives.
| Compound ID | R (Substitution) | pIC50 |
| 1 | H | 4.638 |
| 2 | 4-CH3 | 5.000 |
| 3 | 4-F | 4.886 |
| 4 | 4-Cl | 5.000 |
| 5 | 4-Br | 5.000 |
| 6 | 4-NO2 | 4.685 |
| 7 | 2,4-diCl | 5.000 |
Data extracted from Fassihi, A., et al. (2012). QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents.[3]
The final QSAR model developed in the study showed a linear relationship between the principal components derived from the molecular descriptors and the inhibitory activity.
QSAR workflow for the anti-tubercular agents.
Case Study 2: Insights from QSAR of Trifluoromethyl-Containing Phenolic Compounds
While a directly comparable QSAR study on trifluoromethyl-phenol analogs with a published dataset is scarce, numerous studies on nitroaromatic compounds, which include 3-trifluoromethyl-4-nitrophenol, provide insights into the descriptors that govern their toxicity.[4]
In QSAR studies of phenols and nitroaromatics, the following descriptors are often found to be significant:
-
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the compound's lipophilicity. The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability and access to target sites.[2]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This quantum chemical descriptor relates to the electrophilicity of a molecule. For toxic endpoints, a lower ELUMO can indicate a higher reactivity and potential for covalent interactions with biological macromolecules.[4]
-
Molecular Weight and Volume: Steric factors play a crucial role in ligand-receptor interactions. The size and shape of the trifluoromethyl group can influence the binding affinity.
Based on the known properties of the trifluoromethoxy and trifluoromethyl groups, we can infer how their presence would differentially impact a QSAR model.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Implication for QSAR Models |
| Lipophilicity (π) | ~1.04 | ~0.88 | Both increase lipophilicity, but -OCF3 has a slightly greater effect, which would be reflected in the coefficient of the LogP descriptor. |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Both influence descriptors like dipole moment and orbital energies. The oxygen atom in -OCF3 can also act as a weak hydrogen bond acceptor. |
| Metabolic Stability | Generally high | High | This property is not directly a descriptor in many QSAR models but is a key consideration in drug design. |
| Conformation | More flexible due to the C-O bond | More rigid | This can influence shape-based descriptors and the overall fit to a binding pocket. |
Logical Relationship of QSAR Components
The development of a robust QSAR model follows a logical progression from data collection to model validation and application.
Logical flow of a QSAR study.
Conclusion
This comparative guide highlights the key aspects of QSAR studies relevant to this compound analogs and related compounds. While a direct, comprehensive QSAR study on a series of this compound analogs is yet to be published, the analysis of existing QSAR studies on trifluoromethoxy- and trifluoromethyl-containing molecules provides a solid foundation for understanding their structure-activity relationships.
The trifluoromethoxy group, with its distinct electronic and lipophilic properties, presents unique opportunities for drug design. Future QSAR studies focused on analogs of this compound are warranted to build more precise predictive models and guide the development of novel therapeutic agents. Researchers are encouraged to consider the descriptors highlighted in this guide when developing their own QSAR models for fluorinated compounds.
References
- 1. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(Trifluoromethoxy)phenol: A Procedural Guide
The proper disposal of 3-(Trifluoromethoxy)phenol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with safety regulations. Adherence to these procedures will help mitigate risks and ensure compliance with hazardous waste protocols.
Hazard Profile and Safety Precautions
This compound is a combustible liquid that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2][3] Before handling this chemical for disposal, it is imperative to be familiar with its hazard profile.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic or harmful if swallowed[2] |
| Acute Toxicity, Dermal | Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[1][2] |
| Eye Damage/Irritation | Causes serious eye damage[1][3] |
| Specific target organ toxicity | May cause respiratory irritation[1][3] |
| Flammable liquids | Combustible liquid[1] |
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Chemical safety goggles and a face shield[4]
-
A lab coat or other protective clothing
-
Use in a well-ventilated area or under a chemical fume hood[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][5][6] This typically involves incineration in a facility equipped with an afterburner and a flue gas scrubber.[4]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any grossly contaminated materials (e.g., pipette tips, absorbent pads).
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, acids, and bases.[1]
2. Containerization:
-
Select a suitable, labeled, and leak-proof container for the liquid waste. The container should be made of a material compatible with the chemical.
-
Ensure the container is tightly sealed to prevent leaks or spills.[1][6]
-
For solid waste contaminated with this compound (e.g., paper towels, gloves), use a designated solid hazardous waste container.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic," "Flammable")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[1][6]
-
The storage area should be away from heat, sparks, and open flames.[1][6]
-
Ensure secondary containment is in place to contain any potential leaks.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | 827-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 3-(Trifluoromethoxy)phenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Trifluoromethoxy)phenol. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below. This information is compiled from safety data sheets and chemical databases.
| Property | Value |
| CAS Number | 827-99-6 |
| Molecular Formula | C7H5F3O2 |
| Purity | >98.0% (GC)[1] |
| Appearance | Colorless to Light yellow to Light orange clear liquid[1] |
| Boiling Point | 80 °C / 24 mmHg[1] |
| Flash Point | 84 °C[1] |
| Specific Gravity (20/20) | 1.37[1] |
| Refractive Index | 1.45[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H227: Combustible liquid[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1] |
Operational Plan: Safe Handling Workflow
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheets and general best practices for phenolic and fluorinated compounds.[2][3][4]
| PPE Category | Specification |
| Eye Protection | - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[4] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[2][4] |
| Hand Protection | - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[5] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[5] While specific breakthrough times for this compound are not readily available, these materials are recommended for handling phenols in general.[4] |
| Skin and Body Protection | - A fully buttoned laboratory coat.[4][5] - Long pants and closed-toe shoes.[4][5] - For potential body splashes, a butyl rubber or neoprene apron should be worn.[5] |
| Respiratory Protection | - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[4] Ensure the respirator is properly fit-tested. |
Experimental Protocols: Spill and Exposure Procedures
Minor Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Polyethylene glycol (PEG 300 or 400) can be used to decontaminate the skin after initial water flushing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Disposal Plan
Waste Segregation and Disposal:
-
Halogenated Organic Waste: this compound is a halogenated organic compound.[11] All waste containing this chemical must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste.[12]
-
Contaminated PPE and Materials: All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads, weigh boats) contaminated with this compound should be collected in a separate, sealed container. This contaminated solid waste should also be disposed of as hazardous waste.[4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] Follow your institution's procedures for the disposal of empty chemical containers.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Halogenated organic wastes are typically incinerated at regulated hazardous waste facilities.[11]
References
- 1. This compound | 827-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. trojanworld.com [trojanworld.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
